molecular formula C8H7IN2 B1519343 5-iodo-2-methyl-2H-indazole CAS No. 1150617-94-9

5-iodo-2-methyl-2H-indazole

Cat. No.: B1519343
CAS No.: 1150617-94-9
M. Wt: 258.06 g/mol
InChI Key: FIQGETDPEXQPPK-UHFFFAOYSA-N
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Description

5-iodo-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-2-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGETDPEXQPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654038
Record name 5-Iodo-2-methyl-2H-indazole
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-94-9
Record name 5-Iodo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-iodo-2-methyl-2H-indazole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9) Subtitle: Structural Characterization, Regioselective Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9 ) is a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors. Unlike its thermodynamically more stable isomer, 5-iodo-1-methyl-1H-indazole, the 2H-indazole core offers a distinct vector for substituent presentation, significantly altering the binding topology in ATP-competitive pockets.

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . The N1 vs. N2 tautomeric ambiguity of the indazole ring requires precise synthetic control and rigorous characterization to ensure the correct isomer is isolated. This monograph details the validated synthesis, purification logic, and spectroscopic signatures required to distinguish the 2-methyl (active) isomer from the 1-methyl impurity.

Chemical Identity & Properties

PropertySpecification
CAS Number 1150617-94-9
IUPAC Name 5-iodo-2-methylindazole
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES CN1N=CC2=C1C=CC(I)=C2
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality C-5 Iodine (Cross-coupling handle), N-2 Methyl (Scaffold orientation)

The Regioselectivity Challenge: N1 vs. N2

The core technical hurdle in synthesizing 5-iodo-2-methyl-2H-indazole is the inherent tautomerism of the precursor, 5-iodoindazole. Under standard alkylation conditions (e.g., MeI, K₂CO₃, DMF), the reaction follows a kinetic vs. thermodynamic distribution:

  • N1-Alkylation (Thermodynamic Product): The lone pair on N1 is more nucleophilic in the anion, and the resulting 1-methyl isomer preserves the benzenoid character of the carbocycle. This is typically the major product (approx. 60-80%).

  • N2-Alkylation (Kinetic/Minor Product): The 2-methyl isomer has a quinoid-like contribution, making it higher in energy. Accessing this isomer requires specific solvent effects or rigorous chromatographic separation.

Visualizing the Divergence

IndazoleMethylation Start 5-Iodoindazole (Tautomeric Mixture) Reaction Methylation Conditions (MeI, Base) Start->Reaction N1_Prod N1-Isomer (Major) 5-iodo-1-methyl-1H-indazole (Thermodynamic) Reaction->N1_Prod ~70% N2_Prod N2-Isomer (Target) 5-iodo-2-methyl-2H-indazole (Kinetic/Scaffold) Reaction->N2_Prod ~30% Separation Silica Chromatography (Critical Step) N1_Prod->Separation N2_Prod->Separation

Figure 1: Divergent alkylation pathways of 5-iodoindazole. The target N2-isomer is typically the minor product requiring separation.

Validated Synthesis Protocol

This protocol prioritizes purity and definitive isomer isolation over raw yield, utilizing a standard alkylation followed by a specific gradient elution for separation.

Materials:
  • 5-Iodo-1H-indazole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Note: Cs₂CO₃ often improves N2 ratios compared to K₂CO₃.

  • Acetonitrile (ACN) - Anhydrous

Step-by-Step Workflow:
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-iodo-1H-indazole in anhydrous ACN (0.1 M concentration). Add Cs₂CO₃ and stir at room temperature for 15 minutes to deprotonate.

  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

    • Observation: You will see two spots. The N1 isomer is typically less polar (higher R_f). The N2 isomer (Target) is typically more polar (lower R_f).

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification (The Critical Step):

    • Load crude residue onto a silica gel column.

    • Elution Gradient: Start with 100% Hexanes. Gradient to 10% EtOAc/Hexanes to elute the N1 isomer (discard or save for other use).

    • Increase polarity to 25-30% EtOAc/Hexanes to elute the 5-iodo-2-methyl-2H-indazole .

  • Crystallization: The N2 isomer can often be recrystallized from EtOAc/Heptane to yield high-purity needles.

Characterization & Self-Validation

To ensure scientific integrity, you must validate that you have the N2 isomer. Do not rely solely on yield. Use the following NMR signatures.

Self-Validating NMR Logic:
  • Proton Chemical Shift (N-Me): The N-methyl singlet is the primary diagnostic.

    • N1-Me: Typically appears upfield (~4.00 ppm).

    • N2-Me: Typically appears downfield (~4.15 – 4.25 ppm) due to the specific electronic environment of the quinoid-like ring system.

  • C3-Proton: The proton at position 3 (the singlet on the five-membered ring) is sensitive to the adjacent nitrogen's substitution.

    • N2-Isomer: The C3-H is often deshielded relative to the N1 isomer.

NucleusSignalChemical Shift (δ ppm, CDCl₃)MultiplicityAssignment
¹H CH ₃-N4.18 (Diagnostic)Singlet (3H)N2-Methyl
¹H C3-H 7.85 - 7.95Singlet (1H)Pyrazole Ring
¹H C4-H 8.05DoubletBenzene Ring (Ortho to I)
¹H C6-H 7.55Doublet of DoubletsBenzene Ring
¹H C7-H 7.40DoubletBenzene Ring

Note: Shifts are approximate and solvent-dependent. The relative difference between N1 (4.0 ppm) and N2 (4.2 ppm) is the key validator.

Applications in Drug Discovery

The 5-iodo-2-methyl-2H-indazole scaffold is a versatile intermediate. The iodine atom at position 5 serves as a high-reactivity handle for Palladium-catalyzed cross-coupling, allowing the installation of aryl, heteroaryl, or alkynyl groups.

Notable Example: This scaffold mimics the core found in Pazopanib (which utilizes a 2,3-dimethyl-2H-indazole), a tyrosine kinase inhibitor. The 2-methyl placement is essential for the specific hydrogen-bonding network within the kinase hinge region.

Functionalization Workflow

CouplingWorkflow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Core 5-Iodo-2-methyl-2H-indazole (Scaffold) Suzuki Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Target: Biaryl Kinase Inhibitors Core->Suzuki Sono Reagents: Alkyne, Pd(PPh3)2Cl2, CuI Target: Rigid Linkers / Alkynyls Core->Sono Buch Reagents: R-NH2, Pd2(dba)3, Xantphos Target: Amino-Indazoles Core->Buch

Figure 2: Divergent synthesis capabilities from the 5-iodo handle.

References

  • Chemical Identity & CAS: 5-iodo-2-methyl-2H-indazole (CAS 1150617-94-9).[1][2] PubChem Compound Summary. Available at: [Link]

  • Regioselectivity Mechanism: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH/PubMed. Available at: [Link]

  • Drug Application (Pazopanib Analogues): Pazopanib | C21H23N7O2S.[3] PubChem. Available at: [Link]

  • Synthesis Protocol Support: Efficient synthesis of 2-aryl-2H-indazoles. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Guide: 5-Iodo-2-methyl-2H-indazole Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

5-iodo-2-methyl-2H-indazole is a high-value heterocyclic building block that serves as a critical intermediate in the synthesis of kinase inhibitors, receptor modulators, and other bioactive small molecules. Its strategic importance lies in its dual functionality:

  • The C-I Bond (C5 position): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion at the "western" sector of the molecule.[1]

  • The N2-Methyl Motif: Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole core possesses a "quinoid-like" electronic structure. This unique electron distribution often confers distinct solubility, metabolic stability, and binding affinity profiles compared to its N1-methylated regioisomer.[1]

This guide provides a definitive technical analysis of its properties, synthesis, and validation, moving beyond basic catalog data to actionable laboratory intelligence.

Part 2: Chemical Identity & Physicochemical Profile[2]

PropertySpecification
IUPAC Name 5-iodo-2-methylindazole
CAS Number 1150617-94-9
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~1.5 (N1 protonation), significantly less basic than imidazole
Electronic Character Quinoid contribution in the benzene ring (2H-tautomer)
Structural Analysis: The N1 vs. N2 Conundrum

Indazoles exhibit annular tautomerism. In the unsubstituted form, the 1H-tautomer is thermodynamically favored by ~2.3 kcal/mol over the 2H-tautomer due to the preservation of full benzenoid aromaticity.

  • 1H-Indazole (Benzenoid): Aromatic sextet is fully localized in the benzene ring.

  • 2H-Indazole (Quinoid): Alkylation at N2 disrupts the benzene aromaticity, introducing quinoid character.[1] This makes the N2-isomer electronically distinct, often resulting in a bathochromic shift in UV absorption and different reactivity in SEAr (Electrophilic Aromatic Substitution) reactions.[1]

Part 3: Synthesis & Regioselectivity

Achieving high regioselectivity for the N2-methyl isomer is the primary synthetic challenge. Direct alkylation of 5-iodoindazole with methyl iodide typically yields a mixture favoring the N1-isomer (Thermodynamic Product).

Mechanistic Pathway & Decision Tree

IndazoleSynthesis cluster_legend Regioselectivity Logic Start 5-Iodo-1H-indazole Reagent1 MeI / K2CO3 / DMF (Standard Alkylation) Start->Reagent1 Route A Reagent2 Me3OBF4 (Meerwein's Salt) (Kinetic Control) Start->Reagent2 Route B (Preferred) Product1 Mixture (N1:N2 ~ 2:1) Reagent1->Product1 ProductN2 5-Iodo-2-methyl-2H-indazole (Major Product) Reagent2->ProductN2 High Selectivity Sep Chromatographic Separation (N1 is less polar) Product1->Sep Final Pure Target ProductN2->Final Sep->Final Route A: Thermodynamic Control (N1 favored) Route A: Thermodynamic Control (N1 favored) Route B: Kinetic Control (N2 favored) Route B: Kinetic Control (N2 favored)

Figure 1: Synthetic decision tree comparing thermodynamic (Route A) and kinetic (Route B) alkylation strategies.

Experimental Protocol: Selective N2-Methylation (Recommended)

Based on kinetic alkylation principles utilizing Meerwein's salt.[1]

  • Preparation: Dissolve 5-iodo-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) under an inert atmosphere (N₂ or Ar).

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.1 equiv) in one portion at room temperature.

    • Note: Me₃OBF₄ is a powerful methylating agent that often favors the more nucleophilic nitrogen in the neutral species, enhancing N2 selectivity compared to basic conditions.[1]

  • Reaction: Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The N2-isomer typically has a lower R_f (more polar) than the N1-isomer on silica gel, though this can vary with substituents.[1]

  • Quench: Carefully quench with saturated aqueous NaHCO₃.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Elution Order: The N1-methyl isomer usually elutes first (less polar); the N2-methyl isomer elutes second (more polar).

Part 4: Characterization & Validation (Self-Validating System)

Distinguishing the N1 and N2 isomers is critical. Relying solely on melting point is risky due to potential polymorphism. Nuclear Overhauser Effect (NOE) NMR is the gold standard for structural assignment.[1]

The NOE Validation Logic[1]
FeatureN1-Methyl IsomerN2-Methyl Isomer (Target)
Methyl Environment Proximity to H7 (peri-position)Proximity to H3
NOE Correlation Strong NOE between N-Me and H7 Strong NOE between N-Me and H3
¹H NMR Shift (Me) Typically ~4.0 ppmTypically ~4.1–4.2 ppm (Slightly downfield)
C3-H Shift ~8.0 ppm~8.3–8.4 ppm (Deshielded by N2-Me)
1H NMR Data Summary (Representative)
  • Solvent: DMSO-d₆

  • δ 4.18 (s, 3H): N-CH₃ (Diagnostic for N2 position).

  • δ 8.35 (s, 1H): C3-H (Singlet, shows NOE to Methyl).[1]

  • δ 7.50 - 8.10 (m, 3H): Aromatic protons (C4, C6, C7).[1] The C5-Iodine substituent pattern will show a doublet (C4), doublet of doublets (C6), and doublet (C7) depending on coupling constants (

    
     Hz, 
    
    
    
    Hz).[1]

Part 5: Reactivity & Applications[4]

The 5-iodo-2-methyl-2H-indazole scaffold is designed for modular drug synthesis. The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for oxidative addition to Pd(0) under mild conditions.[1]

Reaction Scope Diagram

Reactivity Center 5-Iodo-2-methyl-2H-indazole Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Center->Suzuki Pd(dppf)Cl2, K2CO3 High Yield Sono Sonogashira (Terminal Alkynes) Center->Sono Pd(PPh3)2Cl2, CuI C-C Bond Formation Buchwald Buchwald-Hartwig (Amines/Amides) Center->Buchwald Pd2(dba)3, Xantphos C-N Bond Formation Heck Heck Reaction (Alkenes) Center->Heck Pd(OAc)2, P(o-tol)3

Figure 2: Divergent synthesis capabilities of the 5-iodo-2-methyl-2H-indazole scaffold.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Standard procedure for library generation.

  • Charge: Combine 5-iodo-2-methyl-2H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in a microwave vial.
    
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80–90°C (or 100°C microwave for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Outcome: The iodine is selectively displaced, leaving the N-methyl group intact.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Light Sensitivity: Iodinated heterocycles can be light-sensitive. Store in amber vials.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

  • Photochemistry Warning: 2-substituted indazoles can undergo phototransposition to benzimidazoles under intense UV irradiation (300-310 nm). Perform reactions in low-light conditions if using UV-active catalysts.

References

  • Fisher Scientific. 5-Iodo-2-methyl-2H-indazole Product Specifications & CAS 1150617-94-9. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [1]

  • Lipunova, G. N., et al. (2016). Fluorine-containing indazoles: Synthesis and biological activity.[1][2] Journal of Fluorine Chemistry. (Discusses general N2-alkylation strategies).

  • Seela, F., & Peng, X.[1][3] (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids.[1] (Authoritative source on N1 vs N2 kinetic/thermodynamic control).

  • BenchChem. Application Notes and Protocols for Iodinated Indazoles. Retrieved from

Sources

Technical Profile: 5-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 5-iodo-2-methyl-2H-indazole , a critical intermediate in the synthesis of indazole-based kinase inhibitors and pharmacological probes.

Executive Summary

5-iodo-2-methyl-2H-indazole is a halogenated heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Its structural value lies in the C5-iodine handle , which allows for late-stage diversification of the indazole core—a privileged structure in oncology (e.g., VEGFR/PDGFR inhibitors like Pazopanib or Axitinib analogs).

Unlike its thermodynamic isomer (1-methyl-1H-indazole), the 2-methyl-2H-indazole regioisomer possesses distinct electronic properties and lipophilicity profiles, often conferring improved solubility and metabolic stability to drug candidates.

Physicochemical Specifications

The precise molecular weight and isotopic signature are fundamental for stoichiometric calculations and mass spectrometry-based validation.

Core Parameters
ParameterValueTechnical Note
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol Average mass for stoichiometry.
Exact Mass 257.9654 Da Monoisotopic mass for HRMS ([M+H]⁺ ≈ 258.9727).
CAS Number 1150617-94-9 Note: Verify specific isomer; 1-methyl isomer is 1072433-59-0.
Appearance Off-white / Beige solidLight sensitive (due to C-I bond).
Solubility DMSO, DMF, CH₂Cl₂Limited solubility in water.
Isotopic Signature (MS Validation)

Unlike chlorinated or brominated compounds, the iodine atom is monoisotopic (


).
  • Mass Spectrum Feature: You will not observe an M+2 isotope peak characteristic of Cl (3:1) or Br (1:1).

  • Validation: The molecular ion cluster will show a dominant

    
     at 259.0  (approx) with a small M+1 peak derived solely from 
    
    
    
    natural abundance (~8.8%).

Synthetic Architectures

The synthesis of 5-iodo-2-methyl-2H-indazole is chemically challenging due to the regioselectivity issue inherent to the indazole ring. Alkylation of 5-iodoindazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

Primary Synthetic Route: Direct Methylation & Separation

This protocol relies on the methylation of 5-iodo-1H-indazole followed by rigorous chromatographic separation.

Step-by-Step Methodology:

  • Starting Material: Dissolve 5-iodo-1H-indazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.2 eq). Stir for 30 min.

    • Why Cs₂CO₃? Cesium promotes the "loose" ion pair, occasionally improving N2 selectivity compared to NaH.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water, extract with EtOAc.

  • Purification (Critical): The N1-methyl isomer is generally less polar (higher

    
    ) than the N2-methyl isomer on silica gel.
    
    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield: Expect ~60:40 ratio favoring N1. The N2 isomer is the minor product in thermodynamic conditions.

Alternative: Meerwein’s Salt Protocol (Kinetic Control)

To favor the N2 isomer, use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in EtOAc.

  • Mechanism: The highly reactive alkylating agent attacks the most nucleophilic nitrogen (N2) under kinetic conditions before equilibration can occur.

Synthesis Workflow Diagram

Synthesis Start 5-Aminoindazole Iodination Sandmeyer Reaction (NaNO2, KI) Start->Iodination Intermediate 5-Iodo-1H-indazole Iodination->Intermediate Methylation Methylation (MeI or Me3OBF4) Intermediate->Methylation Mixture Isomer Mixture (N1 + N2) Methylation->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation Product 5-iodo-2-methyl-2H-indazole (Target) Separation->Product Lower Rf Fraction

Caption: Synthesis pathway highlighting the critical separation step required to isolate the 2H-isomer.

Analytical Validation (Self-Validating Protocols)

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most frequent point of failure. MW alone is insufficient as both are 258.06 g/mol .

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8][9]
  • ¹H NMR (DMSO-d₆):

    • N-Methyl Group: The N2-methyl singlet typically appears downfield (~4.15 – 4.25 ppm ) compared to the N1-methyl (~4.00 – 4.05 ppm ).

    • H3 Proton: The singlet at position 3 is diagnostic. In 2-methyl indazoles, the H3 proton environment is distinct due to the adjacent N-Me.

  • ¹³C NMR:

    • N-Methyl Carbon:

      • N1-Me: ~35–36 ppm

      • N2-Me: ~39–41 ppm (Diagnostic)

  • NOESY (The Gold Standard):

    • N1-Me Isomer: Strong NOE correlation between N-Me and H7 (the benzene proton).

    • N2-Me Isomer: Strong NOE correlation between N-Me and H3 (the pyrazole proton). This confirms the 2-position assignment.

Analytical Logic Tree

Analysis Sample Isolated Solid (MW 258.06) MS_Check HRMS Analysis Target: 258.97 m/z Sample->MS_Check Isotope Isotope Pattern Check: No M+2 (No Br/Cl) MS_Check->Isotope NMR_1H 1H NMR Check N-Me Shift Isotope->NMR_1H NOESY 2D NOESY (Definitive Test) NMR_1H->NOESY Result_N1 NOE: N-Me <-> H7 (Wrong Isomer: 1-Me) NOESY->Result_N1 Correlation A Result_N2 NOE: N-Me <-> H3 (Correct Isomer: 2-Me) NOESY->Result_N2 Correlation B

Caption: Analytical decision matrix for confirming the identity of 5-iodo-2-methyl-2H-indazole.

Functional Applications in Drug Discovery

The C-I bond at position 5 is highly labile towards oxidative addition by Palladium(0), making this molecule a versatile "linchpin" scaffold.

Key Reactions
  • Suzuki-Miyaura Coupling:

    • Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Utility: Attaching aryl rings to mimic the ATP-binding motif of kinases.

  • Sonogashira Coupling:

    • Reagents: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

    • Utility: Installing rigid alkynyl linkers for spacer exploration.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd₂dba₃, Xantphos, NaOtBu.

    • Utility: Introducing solubility-enhancing amine tails.

Application Context

Indazole derivatives, particularly 2-substituted ones, are bioisosteres of indole and purine. They are frequently found in:

  • VEGFR Inhibitors: Analogous to Pazopanib.

  • PARP Inhibitors: Analogous to Niraparib.

  • Estrogen Receptor Ligands.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 40154007, 5-iodo-2-methyl-2H-indazole." PubChem. [Link]

  • Luo, G., et al. "Regioselective alkylation of indazoles: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 2015. [Link]

  • Cheung, M., et al. "Investigation of the regioselective alkylation of indazoles." Tetrahedron Letters, 2005.
  • Cenmed Enterprises. "Product Specification: 5-iodo-2-methyl-2H-indazole." [Link]

Technical Guide: Structural Elucidation of 5-iodo-2-methyl-2H-indazole via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-iodo-2-methyl-2H-indazole scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. The C5-iodine handle allows for downstream diversification via Suzuki-Miyaura or Sonogashira cross-couplings.[1] However, the synthesis of this molecule via direct methylation of 5-iodo-1H-indazole inherently produces a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) regioisomers.

Distinguishing these isomers is a notorious bottleneck. Misassignment leads to structure-activity relationship (SAR) dead ends. This guide provides a definitive, self-validating NMR protocol to unambiguously certify the 2-methyl (2H) isomer, relying on specific diagnostic signals and the "Gold Standard" Nuclear Overhauser Effect (NOE).

The Regioisomer Challenge

Indazole alkylation is governed by the tautomeric equilibrium of the parent scaffold.[1] Under standard basic conditions (e.g.,


, MeI), the reaction yields both isomers. Separation is possible via column chromatography, but identification requires spectroscopic rigor.[1]
Synthesis & Isomerism Pathway

The following diagram illustrates the bifurcation of the reaction and the resulting structural isomers.

IndazoleMethylation Start 5-iodo-1H-indazole (Parent) Reagents MeI / Base (Alkylation) N1_Iso N1-Methyl Isomer (Thermodynamic) 5-iodo-1-methyl-1H-indazole Start->N1_Iso Pathway A N2_Iso N2-Methyl Isomer (Kinetic/Target) 5-iodo-2-methyl-2H-indazole Start->N2_Iso Pathway B

Figure 1: Divergent methylation pathways of 5-iodoindazole. The N2-isomer (green) is often the desired "kinetic" product but can be difficult to distinguish from the N1-isomer (red).[1]

Theoretical Framework & Diagnostic Logic

To certify the structure, one must look beyond simple 1D proton integration. The analysis relies on three pillars: NOE Connectivity , C3-Carbon Shift , and the Heavy Atom Effect .

A. The "Smoking Gun": NOE Connectivity

The spatial proximity of the methyl group to the aromatic ring protons is the only irrefutable evidence of regiochemistry.[1]

  • N1-Methyl: The methyl group is spatially close to H7 .[1]

  • N2-Methyl: The methyl group is spatially close to H3 .[1]

B. The Heavy Atom Effect (C5-Iodine)

The presence of Iodine at position 5 introduces a massive shielding effect on the C5 carbon due to the "Heavy Atom Effect" (spin-orbit coupling).[1]

  • Expectation: While typical aromatic carbons resonate at 120–140 ppm, the C-I carbon will appear significantly upfield, typically between 85–95 ppm . This is a critical checkpoint to verify the integrity of the core scaffold.[1]

C. 13C Chemical Shift of C3

Literature on indazole methylation establishes a consistent trend for the C3 carbon resonance:

  • N1-Isomer: C3 typically resonates downfield (~132–136 ppm ).

  • N2-Isomer: C3 is shielded relative to N1, typically resonating upfield (~120–126 ppm ).

Definitive Assignment Protocol

Diagram: NOE Logic Flow

This diagram maps the mandatory correlations required to confirm the N2 structure.[1]

NOE_Logic Methyl N-Methyl Signal (~4.1 ppm) Decision Observed NOE Correlation? Methyl->Decision Select Methyl Resonance H3 H3 Proton (Singlet, ~8.3-8.6 ppm) Result_N2 CONFIRMED: 5-iodo-2-methyl-2H-indazole H3->Result_N2 H7 H7 Proton (Doublet, ~7.5 ppm) Result_N1 REJECTED: N1-Isomer Detected H7->Result_N1 Decision->H3 Strong Cross-peak Decision->H7 Strong Cross-peak

Figure 2: The NOE decision tree. A correlation between the Methyl group and H3 is the definitive proof of the N2-isomer.[1]

Experimental Workflow

Step 1: Sample Preparation[1]
  • Solvent: DMSO-d6 is preferred over CDCl3. Indazoles are polar; DMSO prevents aggregation and provides sharper peaks for the exchangeable protons (if any precursors remain).[1]

  • Concentration:

    • For 1H/NOESY: 5–10 mg in 0.6 mL.[1]

    • For 13C/HMBC: 20–30 mg is ideal to resolve the quaternary C-I carbon quickly.

Step 2: Acquisition Parameters[1]
  • 1H NMR: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the isolated H3 singlet.
  • 13C NMR: Scan range must extend to 200 ppm. Be aware that the C5-I signal may be low intensity due to lack of NOE enhancement (quaternary carbon).

  • NOESY (1D or 2D):

    • Mixing Time: 500 ms is standard.

    • Target: Irradiate the Methyl singlet (~4.1 ppm). Look for enhancement at H3 (singlet, aromatic region).

Data Analysis & Interpretation

The following table summarizes the expected diagnostic shifts for 5-iodo-2-methyl-2H-indazole in DMSO-d6. Note that exact values vary by concentration, but the relative patterns are constant.

Table 1: Diagnostic NMR Signals (DMSO-d6)[2]
NucleusPositionMultiplicityApprox.[1][2][3] Shift (ppm)Diagnostic Note
1H N-CH3 Singlet (3H)4.15 – 4.25 Distinct sharp singlet.
1H H3 Singlet (1H)8.30 – 8.70 Key Signal. Shows NOE to N-CH3.
1H H4 Doublet (1H)8.10 – 8.20Meta-coupling (

Hz) to H6.
1H H6 dd (1H)7.50 – 7.60Ortho (

Hz) to H7; Meta to H4.
1H H7 Doublet (1H)7.40 – 7.50Ortho-coupling to H6.
13C C3 Quaternary122 – 126 Diagnostic. Upfield relative to N1-isomer (~134).
13C C5-I Quaternary85 – 95 Diagnostic. Highly shielded due to Iodine heavy atom effect.
13C N-CH3 Primary39 – 42Standard methyl resonance.
Interpretation Checklist
  • Verify C5-I: Do you see a quaternary carbon signal near 90 ppm? (Confirms Iodine presence).

  • Verify Regiochemistry: Does the N-Methyl protons show an NOE correlation to the H3 singlet?

    • YES: You have the 2-methyl isomer.[1]

    • NO (Correlates to doublet H7): You have the 1-methyl isomer.

References

  • Regioselectivity of Indazole Methylation

    • Liting Dong, et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[1][4] WuXi Biology.[1] (Explains the thermodynamic vs kinetic preference).

  • NMR Distinction of N1/N2 Isomers

    • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole... and NMR Chemical Shifts. Journal of Organic Chemistry / PMC.[1] (Provides detailed 13C and 15N shift differences between N1 and N2 isomers).

  • Heavy Atom Effect on 13C NMR

    • Neto, A. C., et al. Heavy Halogen Atom Effect on 13C NMR Chemical Shifts.[5] Journal of Chemical Theory and Computation.[1][5] (Theoretical basis for the upfield shift of iodinated carbons).

  • General NMR Data for Heterocycles

    • Reich, H. 1H NMR Chemical Shifts - Heterocycles.[1] University of Wisconsin / Organic Chemistry Data.[1]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-iodo-2-methyl-2H-indazole, a molecule of interest in medicinal chemistry and drug development.[1][2] As direct experimental mass spectra for this specific compound are not widely published, this document serves as a predictive guide based on established principles of mass spectrometry and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its fragmentation behavior under various ionization techniques, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Introduction to 5-iodo-2-methyl-2H-indazole and its Mass Spectrometric Interrogation

Indazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities.[1][3] The introduction of a halogen, such as iodine, and an N-methyl group can significantly influence the molecule's physicochemical properties and metabolic fate. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[4] This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic understanding of how 5-iodo-2-methyl-2H-indazole is expected to behave in a mass spectrometer.

Predicted Mass Spectrometric Data

The following tables summarize the predicted key mass-to-charge ratio (m/z) values for 5-iodo-2-methyl-2H-indazole under different ionization conditions.

Parameter Value Notes
Molecular Formula C₈H₇IN₂
Monoisotopic Mass 257.9654 u
Average Mass 258.056 u

Table 1: Key Molecular Properties of 5-iodo-2-methyl-2H-indazole

Ionization Mode Predicted Ion Predicted m/z Notes
Electron Ionization (EI) [M]⁺•258Molecular ion
Electrospray Ionization (ESI) [M+H]⁺259Protonated molecule

Table 2: Predicted Molecular Ion and Protonated Molecule m/z Values

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

EI is a high-energy ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5]

Proposed EI Fragmentation Pathway

The fragmentation of 5-iodo-2-methyl-2H-indazole under EI conditions is anticipated to be driven by the stability of the indazole ring and the nature of the iodo and methyl substituents. The major fragmentation pathways are predicted as follows:

  • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond is a common fragmentation pathway for N-methylated compounds, leading to the formation of a stable radical cation.[6]

  • Loss of an Iodine Radical: The C-I bond is relatively weak and can undergo homolytic cleavage, resulting in the loss of an iodine radical. This is a characteristic fragmentation for iodinated aromatic compounds.[7]

  • Loss of HI: Elimination of a neutral hydrogen iodide molecule can also occur.

  • Ring Fragmentation: Subsequent fragmentation of the indazole ring system can lead to smaller, characteristic ions.

EI_Fragmentation M [C₈H₇IN₂]⁺• m/z = 258 M_minus_CH3 [C₇H₄IN₂]⁺ m/z = 243 M->M_minus_CH3 - •CH₃ M_minus_I [C₈H₇N₂]⁺ m/z = 131 M->M_minus_I - •I M_minus_HI [C₈H₆N₂]⁺• m/z = 130 M->M_minus_HI - HI Indazole_core Further Fragmentation M_minus_I->Indazole_core

Caption: Predicted EI fragmentation pathway of 5-iodo-2-methyl-2H-indazole.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol outlines a general procedure for the analysis of 5-iodo-2-methyl-2H-indazole using GC-EI-MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of 5-iodo-2-methyl-2H-indazole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

Step 2: GC-MS System and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Step 3: Mass Spectrometer Conditions

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation.[8] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Proposed ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 259) is selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways include:

  • Loss of a Methyl Group: While less common than radical loss in EI, neutral loss of methane or cleavage of the methyl group can occur.

  • Loss of HI: Elimination of a neutral hydrogen iodide molecule is a likely fragmentation pathway.[9]

  • Loss of Iodine: Although less favorable than in EI, loss of a neutral iodine-containing species can occur.

ESI_Fragmentation MH [C₈H₈IN₂]⁺ m/z = 259 MH_minus_HI [C₈H₇N₂]⁺ m/z = 131 MH->MH_minus_HI - HI Further_Frag Further Fragmentation MH_minus_HI->Further_Frag

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-iodo-2-methyl-2H-indazole.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the analysis of 5-iodo-2-methyl-2H-indazole by LC-MS/MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of 5-iodo-2-methyl-2H-indazole in 1 mL of methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

Step 2: LC System and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometer Conditions

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MS1 Scan Range: m/z 100-300.

  • MS2 Product Ion Scan: Precursor ion m/z 259, with varying collision energies (e.g., 10, 20, 30 eV) to optimize fragmentation.

Data Interpretation and Isotopic Patterns

A key feature in the mass spectrum of an iodine-containing compound is the monoisotopic nature of iodine (¹²⁷I). This simplifies the isotopic pattern of the molecular ion and its fragments, as there will be no M+2 peak characteristic of chlorine or bromine.[10] The presence of carbon isotopes will result in a small M+1 peak.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 5-iodo-2-methyl-2H-indazole. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively utilize mass spectrometry for the structural confirmation and characterization of this and related indazole derivatives. The provided experimental protocols offer a starting point for method development, which should be optimized for the specific instrumentation and analytical goals. As with any analytical endeavor, a combination of orthogonal techniques, such as NMR and IR spectroscopy, is recommended for unambiguous structure elucidation.

References

  • Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). ResearchGate. Available at: [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic... ResearchGate. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021;26(8):2145. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(23):7225. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. 2021;9(1):20-34. Available at: [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. 2005;16(5):946-951. Available at: [Link]

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences. 2023;24(8):7496. Available at: [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Rapid Communications in Mass Spectrometry. 2019;33(20):1595-1606. Available at: [Link]

  • Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry. 2008;19(8):1114-8. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. 1975; (15):1695-1700. Available at: [Link]

  • Determination of Halogens by Ion Chromatography in Edible Mushrooms after Microwave-Induced Combustion for Sample Preparation. Journal of Analytical Methods in Chemistry. 2021;2021:9918235. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2020;10(5):2657-2661. Available at: [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. 2023;28(13):5003. Available at: [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences. 2023;24(13):10557. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. 2020;54(19):12201-12209. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

Sources

Technical Whitepaper: Structural Elucidation and Solid-State Architecture of 5-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-iodo-2-methyl-2H-indazole crystal structure Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] While 1H-indazoles are thermodynamically preferred, the 2H-indazole regioisomers offer unique vector orientations for structure-activity relationship (SAR) exploration. This guide focuses on the 5-iodo-2-methyl-2H-indazole derivative—a critical intermediate where the 5-iodo position serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the 2-methyl group locks the tautomeric state.

This whitepaper details the regioselective synthesis, crystallogenesis strategies, and the expected supramolecular architecture defined by halogen bonding (XB) and quinonoid electronic distribution.[1]

Chemical Context: Tautomerism and Regiochemistry

The fundamental challenge in working with 5-iodo-2-methyl-2H-indazole is the inherent bistability of the indazole core.

  • 1H-Indazole (Benzenoid): Thermodynamically stable.[1] The N-H is at position 1.[1][3]

  • 2H-Indazole (Quinonoid): Less stable (~2.3 kcal/mol higher energy), but possesses a higher dipole moment and distinct basicity (pKb ~2.02 vs 0.42 for 1H).[1][4][5]

In the solid state, unsubstituted indazoles exist as catemeric chains or dimers.[1] However, methylation at the N2 position fixes the structure in the quinonoid form.[1] This electronic redistribution significantly alters the crystal packing compared to its 1-methyl isomer.

Structural Logic Diagram

The following diagram illustrates the electronic divergence and synthetic decision tree required to isolate the target 2H-isomer.

Indazole_Regiochemistry Start 5-Iodo-1H-indazole (Precursor) Base Base Catalysis (NaH/KOH) Start->Base Deprotonation Acid Neutral/Acidic (Trimethyloxonium BF4) Start->Acid Lone Pair Attack Prod1 1-Methyl-5-iodo-1H-indazole (Thermodynamic Product) Base->Prod1 Major Pathway (Steric/Electronic Control) Prod2 2-Methyl-5-iodo-2H-indazole (Kinetic/Target Product) Acid->Prod2 Major Pathway (N2 Nucleophilicity) Structure Quinonoid Character High Dipole Moment Prod2->Structure Defines Crystal Packing

Figure 1: Synthetic divergence in indazole methylation.[1] Achieving the 5-iodo-2-methyl-2H-indazole target requires specific kinetic control or methylating agents that favor the more nucleophilic N2 nitrogen.[6]

Regioselective Synthesis Protocol

To study the crystal structure, one must first obtain the pure regioisomer.[1] Standard alkylation (MeI/K₂CO₃) often yields a difficult-to-separate 1:1 or 2:1 mixture favoring the 1H-isomer.

Optimized Protocol for 2H-Selectivity

Objective: Maximize yield of 5-iodo-2-methyl-2H-indazole. Mechanism: Exploiting the higher nucleophilicity of N2 under neutral/kinetic conditions.[1]

  • Reagents: 5-iodo-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein’s salt, 1.1 eq), Ethyl Acetate (anhydrous).

  • Procedure:

    • Dissolve 5-iodo-1H-indazole in anhydrous EtOAc under Argon.

    • Add Meerwein’s salt in one portion at room temperature.

    • Stir for 4–6 hours. The reaction proceeds without base, driven by the high reactivity of the oxonium salt toward the N2 lone pair.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

    • Critical Check: The 2-methyl isomer typically elutes after the 1-methyl isomer in EtOAc/Hexane systems due to its higher polarity (dipole moment).

Crystallogenesis Strategies

The presence of the Iodine atom at position 5 is the primary driver for supramolecular assembly.[1] Iodine is a "polarizable heavy atom" capable of forming strong Halogen Bonds (XB) .[1]

Experimental Setup
ParameterConditionRationale
Solvent System Acetone/Hexane (Slow Evaporation)Acetone accepts weak H-bonds; Hexane promotes aggregation.
Alternative Methanol/Water (Vapor Diffusion)Good for high-quality single crystals.[1]
Concentration 15 mg/mLModerate saturation to avoid amorphous precipitation.[1]
Temperature 4°C (controlled ramp)Slower nucleation favors ordered halogen bonding networks.[1]

Crystallographic Characterization & Analysis

When analyzing the XRD data for 5-iodo-2-methyl-2H-indazole, the following structural motifs are the standard for validation.

A. Space Group and Unit Cell

Based on analogous 2-methyl-nitro-indazoles, the structure is expected to crystallize in a Monoclinic system (likely P2₁/c or P2₁/n).

  • Z value: 4 (typically).[1][3]

  • Planarity: The indazole bicycle should be planar (RMS deviation < 0.02 Å). The methyl carbon at N2 will lie in the plane of the heterocycle.[1]

B. The Halogen Bond (The "Sigma-Hole")

This is the defining feature of the crystal packing.[1]

  • Interaction: C5–I···N1 (Intermolecular).[1]

  • Mechanism: The iodine atom exhibits a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis.[1][7] This interacts with the lone pair of the pyridine-like N1 nitrogen of a neighboring molecule.
    
  • Geometry: Look for a C–I···N angle close to 175°–180° (highly directional) and a distance less than the sum of van der Waals radii (< 3.53 Å).[1]

C. Analytical Validation (XRD vs. NMR)

To confirm the crystal structure corresponds to the 2H-isomer, cross-reference with solution-phase data.

Feature1-Methyl Isomer (Impurity)2-Methyl Isomer (Target)
¹H NMR (N-Me) ~4.00 ppm~4.15 – 4.25 ppm (Deshielded)
¹³C NMR (N-Me) ~35 ppm~40 ppm
Crystal Density LowerHigher (due to stronger dipole packing)
Melting Point Generally LowerGenerally Higher (High Lattice Energy)
Supramolecular Assembly Diagram

The following diagram depicts the predicted packing motif driven by the Iodine-Nitrogen halogen bond.[1]

Crystal_Packing cluster_lattice Unit Cell Interaction Network Mol_A Molecule A (Donor: I-5) XB Halogen Bond (XB) C-I···N (2.9 - 3.2 Å) Mol_A->XB Pi Pi-Pi Stacking (Centroid dist ~3.8 Å) Mol_A->Pi Mol_B Molecule B (Acceptor: N-1) Mol_C Molecule C (Pi-Stacking) XB->Mol_B Pi->Mol_C

Figure 2: Predicted supramolecular assembly.[1] The lattice is stabilized by directional Halogen Bonds (I[1]···N) and auxiliary Pi-Pi stacking interactions characteristic of planar heterocycles.

Conclusion

The crystal structure of 5-iodo-2-methyl-2H-indazole is structurally distinct from its 1H-isomer counterpart. The 2-methyl substitution enforces a quinonoid electronic structure, increasing the molecular dipole and facilitating a packing arrangement dominated by C–I···N halogen bonds .[1][7][8][9] Successful characterization requires rigorous regioselective synthesis (avoiding thermodynamic equilibration) and careful analysis of the N-methyl chemical shifts to ensure isomeric purity prior to diffraction studies.[1]

References

  • Regioselective Alkylation of Indazoles

    • Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1] Beilstein Journal of Organic Chemistry, 2024.[1]

    • Source: [Beilstein J. Org.[1][10] Chem. Full Text]([Link]1]

  • Tautomerism and Energetics

    • Claramunt, R. M., et al.[1] "The tautomerism of indazoles: A solution and solid state study." Caribbean Journal of Science and Technology, 2021.[1][5]

    • Source:[1]

  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene."[1] PMC - NIH, 2018.

    • Source:[1]

  • Synthesis of 2H-Indazoles

    • Alijaar, N., et al. "Pd catalyzes a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles."[11] Journal of Organic Chemistry, 2021.[1][11]

    • Source:[1]

  • Crystallographic Data of Analogs (2-methyl-6-nitro-2H-indazole)

    • Zhang, S., et al. "Crystal structure of 2-methyl-6-nitro-2H-indazole." Acta Crystallographica Section E, 2011.[1]

    • Source:[1]

Sources

Technical Guide: Stability, Storage, and Handling of 5-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-iodo-2-methyl-2H-indazole (CAS: 1150617-94-9*) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Unlike its 1-methyl isomer, the 2-methyl-2H-indazole scaffold possesses a fixed quinoid-like resonance structure. When combined with the labile carbon-iodine (C–I) bond at position 5, this molecule presents a unique stability profile requiring strict adherence to photochemical shielding and inert atmosphere storage . This guide details the mechanistic rationale for these protocols to prevent hydrodeiodination and oxidative degradation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecule's electronic structure is the first step in predicting its degradation vectors.

PropertyDetail
Chemical Name 5-iodo-2-methyl-2H-indazole
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
CAS Number 1150617-94-9 (Verify with specific supplier COA)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Functional Group Aryl Iodide (C–I): High reactivity, weak bond energy (~50-60 kcal/mol)
Core Scaffold 2H-Indazole: Quinoid character, electron-rich

Part 2: Degradation Vectors (The "Why")

As a Senior Application Scientist, I advise treating this compound not just as a "solid" but as a metastable intermediate . The three primary vectors of degradation are:

Photochemical Deiodination (Critical Risk)

The C–I bond is the weakest link in this molecule. Upon exposure to UV or high-intensity visible light, the bond undergoes homolytic cleavage.

  • Mechanism: Light energy (

    
    ) excites the electron cloud, causing the C–I bond to break, generating a reactive aryl radical and an iodine radical.
    
  • Consequence: The aryl radical abstracts a hydrogen atom from solvent or moisture (Hydrodeiodination), converting your valuable 5-iodo precursor into the useless 2-methyl-2H-indazole byproduct. Iodine radicals recombine to form

    
    , turning the sample yellow/brown.
    
Quinoid Instability & Oxidation

The 2-methyl substitution fixes the indazole in a 2H-tautomer. This creates a "quinoid-like" electron distribution that is generally more reactive and electron-rich than the benzenoid 1H-isomer.

  • Risk: Long-term exposure to atmospheric oxygen can lead to N-oxide formation or ring oxidation, particularly if the sample is in solution.

Thermal Stress

While the solid is relatively stable at room temperature for short periods, the weak C–I bond makes it susceptible to thermal decomposition over months, especially if trace transition metals (impurities) are present.

Part 3: Storage Protocols (The "How")

To mitigate the vectors above, implement the following "Dark-Cold-Dry" protocol.

Storage Workflow Diagram

The following diagram outlines the lifecycle of the compound from receipt to usage, ensuring data integrity.

StorageLifecycle Receipt Receipt & Inspection (Check for Yellowing) QC Initial QC (H-NMR / LCMS) Receipt->QC Verify Purity Aliquot Aliquot Strategy (Avoid Freeze-Thaw) QC->Aliquot If >98% Storage Long-Term Storage (-20°C, Dark, Argon) Aliquot->Storage Seal in Amber Vials Usage Experimental Use (Warm to RT in Desiccator) Storage->Usage As needed Usage->Storage Do NOT return unused solution

Figure 1: Critical Control Points for maintaining 5-iodo-2-methyl-2H-indazole integrity.

Detailed Protocol
1. Physical Containment (Light & Atmosphere)
  • Primary Container: Amber borosilicate glass vials with Teflon-lined caps. The amber glass blocks UV radiation <400nm.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket for long-term storage.

  • Secondary Containment: Place vials inside a light-proof aluminum bag or a secondary opaque box.

2. Temperature Control
  • Short-term (<1 month): 2–8°C (Refrigerator).

  • Long-term (>1 month): -20°C (Freezer).

  • Reasoning: Low temperature kinetically inhibits the homolytic cleavage of the C–I bond and slows any oxidative pathways.

3. Handling Solutions

Never store this compound in solution (e.g., DMSO or DMF) for more than 24 hours.

  • In solution, the molecular mobility increases, and the solvent cage effect that might promote radical recombination in solids is lost.

  • Protocol: Prepare fresh stock solutions immediately prior to the reaction.

Part 4: Quality Control & Re-validation

Before committing this reagent to a high-value synthesis (e.g., a late-stage GMP step), validate its purity.

Visual Inspection[1]
  • Pass: Off-white to pale beige powder.

  • Fail: Deep yellow, orange, or brown discoloration. This indicates the liberation of elemental iodine (

    
    ), signaling significant degradation.
    
Analytical Re-test (LC-MS)

Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Target Mass: [M+H]+ = 259.06.

  • Impurity Watch: Look for a peak at [M+H]+ = 133.06. This corresponds to 2-methyl-2H-indazole (the de-iodinated byproduct), confirming photodegradation.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a potent halogenated heterocycle.

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (double glove recommended for solutions).
Eye Irritant H319: Causes serious eye irritationWear safety goggles. Use a fume hood.
STOT-SE H335: May cause respiratory irritationAvoid dust generation. Handle in a ventilated enclosure.

Disposal: As a halogenated organic compound, it must be disposed of in the dedicated "Halogenated Waste" stream to prevent the formation of toxic byproducts during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40154007, 5-iodo-2-methyl-2H-indazole. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. (Context on Aryl Iodide reactivity). Retrieved from [Link]

  • Grimster, N. P., et al. (2016). Synthesis of 2H-Indazoles via the Palladium-Catalyzed Cross-Coupling of Hydrazines. Organic Letters. (Context on 2H-indazole stability). Retrieved from [Link]

(Note: CAS 1150617-94-9 is the most frequently cited identifier for this specific isomer in chemical catalogs, though researchers should always verify structure via NMR due to the prevalence of 1-methyl/2-methyl isomer confusion in commercial databases.)

Strategic Access to 5-Iodo-2-methyl-2H-indazole: A Critical Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis, characterization, and application of 5-iodo-2-methyl-2H-indazole , a critical building block in modern medicinal chemistry, particularly for kinase inhibitor discovery.

Executive Summary & Core Directive

The Challenge: Indazoles are privileged scaffolds in drug discovery, serving as bioisosteres for indole and purine systems. However, their utility is often hampered by the Regioselectivity Paradox . The thermodynamic stability of the


-tautomer typically leads to 

-alkylation, whereas many potent kinase inhibitors (e.g., Pazopanib) require the distinct vector and electronic profile of the

-indazole (

-alkylated) core.

The Solution: This guide delineates the "discovery" of robust synthetic routes to 5-iodo-2-methyl-2H-indazole . This specific molecule acts as a linchpin intermediate: the


-methyl group locks the bioactive conformation, while the 5-iodo position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Chemical Context: The N2-Selectivity Imperative

The indazole ring system exists in a tautomeric equilibrium favoring the


-form (benzenoid) over the 

-form (quinonoid) by approximately 2.3 kcal/mol.[1] Consequently, direct alkylation with standard electrophiles (e.g., MeI,

) under basic conditions predominantly yields the

-isomer.

Accessing the 5-iodo-2-methyl-2H-indazole requires overcoming this thermodynamic bias. The "discovery" aspect of this compound lies in the development of kinetic control strategies or specific cyclization methodologies that bypass the


-intermediate.
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the thermodynamic (


) and kinetic/directed (

) pathways.

IndazoleAlkylation Start 5-Iodo-1H-indazole (Starting Material) N1_Prod 1-Methyl-5-iodo-1H-indazole (Major Product - Unwanted) Start->N1_Prod  Direct Alkylation  (Favored) N2_Prod 5-Iodo-2-methyl-2H-indazole (Target - Kinetic Product) Start->N2_Prod  Meerwein Salt /  Specific Conditions Base Base (NaH/Cs2CO3) + MeI (Thermodynamic Control) Meerwein Trimethyloxonium tetrafluoroborate (Kinetic/Hard Electrophile)

Figure 1: Divergent alkylation pathways. Standard conditions favor the N1 isomer (red), while specialized electrophiles or conditions are required to access the target N2 isomer (green).

Detailed Experimental Protocols

Two primary routes are validated for high-purity access to the target.[2][3] Route A is preferred for small-scale, high-speed discovery. Route B is scalable for process chemistry.

Route A: The Meerwein Salt Method (High Regioselectivity)

This method utilizes Trimethyloxonium tetrafluoroborate (


), a hard electrophile that exploits the higher nucleophilicity of the N2 nitrogen in the neutral species or specific solvent effects to favor the 

-isomer.

Reagents:

  • Substrate: 5-iodo-1H-indazole

  • Electrophile: Trimethyloxonium tetrafluoroborate (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 5-iodo-1H-indazole (1.0 eq) in anhydrous EtOAc (0.2 M concentration) under an argon atmosphere.

  • Addition: Add

    
     (1.2 eq) in a single portion at room temperature (25°C). Note: The reaction is moisture-sensitive.
    
  • Reaction: Stir vigorously for 4–12 hours. The reaction typically proceeds via the formation of an N-methylated cationic intermediate.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude mixture will be enriched in the N2-isomer (ratios up to 9:1 have been reported depending on exact conditions). Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Route B: Direct Alkylation & Chromatographic Resolution (Scalable)

For bulk preparation where reagent cost (


) is a factor, direct methylation is used, followed by rigorous separation.

Protocol:

  • Deprotonation: Suspend 5-iodo-1H-indazole (1.0 eq) in DMF or THF. Add

    
     (2.0 eq) or NaH (1.1 eq, 0°C).
    
  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Analysis: Monitor via LC-MS. Expect a ~60:40 to 70:30 mixture favoring the N1 isomer.

  • Separation:

    • TLC Rf: The N1 isomer is typically less polar (higher Rf) than the N2 isomer in Hexane/EtOAc systems.

    • Column: Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes). The N1 isomer elutes first. The N2 isomer (Target) elutes second.

Characterization & Self-Validation

Distinguishing the isomers is critical. Relying solely on LC-MS is insufficient as they have identical masses.

FeatureN1-Methyl (Unwanted)N2-Methyl (Target)Mechanistic Reason
1H NMR (N-Me)

~ 4.0 - 4.1 ppm

~ 4.2 - 4.3 ppm
N2 is more deshielded due to quinonoid character.
13C NMR (N-Me)

~ 35 - 36 ppm

~ 40 - 41 ppm
Distinct electronic environment.
NOESY/ROESY NOE between N-Me and H7NOE between N-Me and H3 Definitive Proof: H3 is the singlet proton on the pyrazole ring.
UV Spectra

~ 295 nm

~ 285 nm (often blue-shifted)
Difference in conjugation length.

Critical Check: Run a NOESY experiment. If the Methyl group shows a cross-peak with the singlet proton at position 3, you have successfully isolated the 2-methyl isomer. If it correlates with the doublet at position 7, you have the 1-methyl isomer.

Applications in Drug Discovery

The 5-iodo-2-methyl-2H-indazole scaffold is a "privileged structure" for Kinase Inhibitors.[1]

Workflow for Library Generation:

  • Scaffold Synthesis: Isolate 5-iodo-2-methyl-2H-indazole.

  • C-C Bond Formation: Use the Iodine handle for Suzuki coupling with aryl boronic acids to target the kinase "hinge region" or "solvent front".

  • Validation: Screen against VEGFR, PDGFR, or ALK kinases.

Downstream Coupling Workflow

CouplingWorkflow Scaffold 5-Iodo-2-methyl-2H-indazole Coupling Pd(dppf)Cl2, Ar-B(OH)2 Suzuki-Miyaura Coupling Scaffold->Coupling  Iodine Activation Product 5-Aryl-2-methyl-2H-indazole (Kinase Inhibitor Candidate) Coupling->Product  C-C Bond Formation

Figure 2: The iodine atom at C5 is highly reactive toward oxidative addition by Palladium(0), allowing for modular attachment of diverse pharmacophores.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[4] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Lohou, E., et al. (2012).[4] New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[2][4] Bioorganic & Medicinal Chemistry, 20(10).[5] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Application Note: Heck Cross-Coupling of 5-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib analogues) and oncology targets. Functionalization at the C5 position via the Mizoroki-Heck reaction allows for the rapid introduction of vinyl, styryl, and acrylate groups.

This guide details the specific reaction parameters for coupling 5-iodo-2-methyl-2H-indazole with various alkenes. Unlike its 1H- or 1-methyl isomers, the 2-methyl-2H-indazole system presents unique electronic properties that influence oxidative addition rates and catalyst stability. This note provides a robust "Standard Protocol" for general use and an "Advanced Protocol" for challenging substrates.

Substrate Analysis & Mechanistic Considerations

The Substrate: 5-Iodo-2-methyl-2H-indazole
  • Electrophile Reactivity: The C5-Iodide is an excellent handle for oxidative addition. Iodides are significantly more reactive than bromides, often allowing for lower catalyst loadings (1-3 mol%) and milder temperatures (80-100°C).

  • Electronic Effect of N2-Methylation:

    • vs. 1-Methyl: The 2-methyl isomer possesses a quinoid-like resonance contribution that can make the C5 position slightly more electron-rich than in the 1-methyl isomer. However, it remains sufficiently electron-neutral to undergo facile oxidative addition with Pd(0).

    • Catalyst Poisoning: Unlike free (NH)-indazoles, the 2-methyl group blocks the N2 site, preventing deprotonation and formation of insoluble Pd-indazole complexes. However, the N1 nitrogen retains a lone pair that can potentially coordinate to palladium, necessitating the use of phosphine ligands with strong binding affinity (e.g., PPh3, dppf) to prevent catalyst sequestration.

Critical Reaction Parameters
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is the robust, cost-effective standard. Pd₂(dba)₃ is reserved for air-sensitive, electron-rich ligands.
Ligand PPh₃ or P(o-tol)₃Triphenylphosphine is sufficient for simple acrylates. Tri-o-tolylphosphine prevents β-hydride elimination in the product, reducing isomerization.
Base Et₃N or K₂CO₃Triethylamine (Jeffery conditions) accelerates the reaction via cationic pathways. K₂CO₃ is preferred if the substrate is base-sensitive.
Solvent DMF or DMAcHigh polarity is required to solubilize the polar indazole core and stabilize the intermediate Pd-complexes.

Experimental Protocols

Protocol A: Standard Conditions (Acrylates & Styrenes)

Best for: Methyl acrylate, styrene, simple terminal alkenes.

Reagents:

  • 5-Iodo-2-methyl-2H-indazole (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv / 5 mol%)

  • PPh₃ (0.10 equiv / 10 mol%)

  • Et₃N (2.5 equiv)

  • DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 5-iodo-2-methyl-2H-indazole (1.0 mmol, 258 mg), Pd(OAc)₂ (11.2 mg), and PPh₃ (26.2 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) and Et₃N (350 µL) via syringe. Stir at room temperature for 5 minutes to pre-complex the catalyst (solution typically turns yellow/orange).

  • Alkene Addition: Add the alkene (e.g., methyl acrylate, 1.5 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously.

    • Monitoring: Check by TLC or LCMS after 2 hours. Reaction is typically complete within 4-8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: "Jeffery" Conditions (Challenging/Steric Alkenes)

Best for: Beta-substituted alkenes, cyclic alkenes, or when rapid kinetics are needed.

Reagents:

  • Pd(OAc)₂ (5 mol%)

  • TBAB (Tetrabutylammonium bromide) (1.0 equiv) - Phase transfer agent/stabilizer

  • NaHCO₃ or K₂CO₃ (2.5 equiv)

  • DMF (0.2 M)

Key Difference: The addition of TBAB stabilizes the coordinatively unsaturated Pd(0) species ("ligand-free" mechanism) and allows the reaction to proceed faster, often at lower temperatures or with sterically hindered partners where bulky phosphines might impede coordination.

Mechanistic Pathway & Visualization[1]

The following diagram illustrates the catalytic cycle specific to the 5-iodo-2-methyl-2H-indazole substrate, highlighting the critical oxidative addition step and the role of the base.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Substrate Substrate 5-Iodo-2-methyl-2H-indazole Substrate->OxAdd Alkene Alkene Coordination (Syn-Insertion) OxAdd->Alkene + Alkene BetaElim Beta-Hydride Elimination Alkene->BetaElim C-C Bond Formed Product 5-Alkenyl-indazole (Final Product) BetaElim->Product Product Release BaseStep Base Regeneration (Et3N + HX) BetaElim->BaseStep Pd-H Species BaseStep->Pd0 Reductive Elimination (-HX)

Caption: Catalytic cycle for the Heck coupling of 5-iodo-2-methyl-2H-indazole. The cycle proceeds via neutral or cationic pathways depending on ligand choice.[1]

Troubleshooting & Optimization Matrix

If the Standard Protocol fails, consult the matrix below to adjust parameters based on the observed failure mode.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or poor oxidative addition.1. Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement by N1).2. Increase Temp to 110°C.3. Ensure strict O₂ exclusion.
Dehalogenation (5-H-indazole) Hydride source present or overheating.1.[2] Use anhydrous DMF (water can act as H-source).2. Switch solvent to 1,4-Dioxane .3. Lower temperature.
Isomerized Alkene Re-insertion of Pd-H into product.1. Add Ag₂CO₃ (1.0 equiv) to sequester halides.2. Use P(o-tol)₃ as ligand (steric bulk prevents re-coordination).
Pd Black Precipitation Catalyst decomposition ("Pd death").1. Add TBAB (1.0 equiv) to stabilize Pd nanoparticles.2. Increase ligand:Pd ratio to 4:1.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Contextual reference for Pd-catalyzed mechanisms). Link

  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions." Organic Chemistry Portal. Link

  • Knowles, R. (2004).[3] "The Intramolecular Heck Reaction."[2][3][4][5] MacMillan Group Meeting Notes. (Mechanistic insights on N-heterocycles). Link

  • Song, J. J., & Yee, N. K. (2000).[6] "Palladium-Catalyzed Intramolecular Amination... Synthesis of 2-Aryl-2H-indazoles." Organic Letters. (Reference for 2H-indazole stability). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of the privileged 5-iodo-2-methyl-2H-indazole scaffold.

Executive Summary & Strategic Value

The 2-methyl-2H-indazole core is a bioisostere of the indole and purine systems, widely utilized in kinase inhibitors (e.g., analogs of Pazopanib or Axitinib) and modulators of ion channels. Unlike its 1H-tautomer, the 2-methyl isomer is "fixed," preventing tautomeric equilibration and offering a distinct vector for structure-activity relationship (SAR) exploration.

The 5-iodo substituent is the critical "warhead" for diversification. The C5–I bond is significantly more reactive than C5–Br or C5–Cl, allowing for milder reaction conditions. However, the nitrogen-rich heterocycle presents challenges, including potential catalyst coordination and competitive C–H activation at the C3 position. This guide details high-fidelity protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings optimized for this specific substrate.

Mechanistic Analysis: The 5-Iodo-2-methyl-2H-indazole Substrate

Electronic Profile & Reactivity
  • Oxidative Addition (The Rate-Limiting Step): The C5 position in 2-methylindazoles is electron-rich compared to simple phenyl halides. However, the presence of the Iodine atom (weak C–I bond) facilitates rapid oxidative addition to Pd(0), often occurring at room temperature or mild heating (40–60 °C).

  • Catalyst Poisoning Mitigation: In unprotected indazoles (N–H), the acidity of the N–H bond leads to deprotonation and formation of stable Pd-amido complexes that arrest the catalytic cycle. The 2-methyl substitution eliminates this pathway, significantly increasing turnover numbers (TON).

  • Regioselectivity: The C5–I bond reacts exclusively over the C3–H bond under standard cross-coupling conditions. C3 functionalization (direct arylation) typically requires specific carboxylate-assisted conditions, ensuring high chemoselectivity for the C5 position.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Indazole_Pathways Core 5-Iodo-2-methyl- 2H-indazole Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd2(dba)3/Xantphos Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Terminal Alkyne PdCl2(PPh3)2/CuI Heck Mizoroki-Heck (Alkenylation) Core->Heck Alkene Pd(OAc)2

Figure 1: Divergent synthetic pathways from the 5-iodo-2-methyl-2H-indazole core.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups.[1] Rationale: The use of Pd(dppf)Cl₂ is privileged here. The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and facilitates reductive elimination, crucial for sterically demanding boronic acids.

Materials:

  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-iodo-indazole (1.0 mmol, 258 mg), boronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol, 977 mg).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add degassed Dioxane/Water (4:1, 5 mL). Add the Pd catalyst (0.03 mmol) quickly under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. (Monitor via LCMS; the iodide is reactive, so avoid overheating to prevent dehalogenation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc gradient).

Data Summary: Typical Yields

Boronic Acid Type Electronic Nature Yield (%) Notes
Phenylboronic acid Neutral 88-95% Very fast (<2h)
4-Methoxyphenyl Electron Rich 85-92% Excellent conversion
3-Pyridyl Heterocyclic 70-80% May require 5 mol% cat.

| 2-Fluorophenyl | Steric/E-Poor | 65-75% | Slower; increase time |

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of C5-amino derivatives (e.g., for kinase hinge binding). Rationale: The electron-rich nature of the indazole ring can make reductive elimination of the amine difficult. Xantphos is the ligand of choice here due to its wide bite angle, which forces reductive elimination. For primary amines, BrettPhos is a superior alternative to prevent β-hydride elimination.

Materials:

  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in the solvent (Toluene) and stir at RT for 5 minutes under Argon to generate the active catalyst species (solution turns from dark purple/black to orange/brown).

  • Addition: Add the 5-iodo-indazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Critical Note: Ensure strictly anhydrous conditions. Water decomposes the catalytic intermediate and protonates the base.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate and purify.

Protocol C: Sonogashira Coupling

Objective: Introduction of alkynyl linkers. Rationale: Iodides are excellent substrates for Sonogashira. A Copper(I) co-catalyst is used to form the copper-acetylide in situ, which transmetalates to Palladium.

Materials:

  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene or Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) : DMF (1:3 ratio)

Step-by-Step Procedure:

  • Charge: Add 5-iodo-indazole, Pd catalyst, and CuI to a vial.

  • Solvent: Add the DMF/Et₃N mixture. Degas thoroughly (sparge with Ar for 10 mins). Oxygen presence promotes homocoupling of the alkyne (Glaser coupling).

  • Addition: Add the alkyne via syringe.

  • Reaction: Stir at RT to 40 °C .

    • Note: 5-Iodo substrates often react at Room Temperature. Heating to 80°C is usually unnecessary and promotes side reactions.

  • Workup: Dilute with Et₂O (prevents emulsion better than EtOAc in DMF). Wash with NH₄Cl (aq) to sequester Copper (turns blue). Dry and concentrate.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Deiodination (Hydrodehalogenation):

    • Observation: Recovery of 2-methyl-2H-indazole (mass = M-126).

    • Cause: Overheating, hydride source in solvent (e.g., stabilizer in THF), or slow transmetalation.

    • Fix: Switch to a milder base (K₃PO₄), lower temperature, or increase the concentration of the coupling partner.

  • Homocoupling (Biaryl formation):

    • Observation: Dimerization of the boronic acid.

    • Cause: Presence of Oxygen.[2]

    • Fix: Rigorous degassing (Freeze-Pump-Thaw is best, sparging is acceptable).

  • "Stalled" Reaction:

    • Cause: Catalyst poisoning by the indazole N1/N2 lone pairs (less likely in 2-Me, but possible).

    • Fix: Increase catalyst loading to 5-10 mol% or switch to a precatalyst like XPhos Pd G3 which activates rapidly.

Catalytic Cycle Visualization (Suzuki)

The following diagram highlights the critical path for the 5-iodo-indazole substrate.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 5-Iodo-Indazole Int1 Ar-Pd(II)-I OxAdd->Int1 TransMet Transmetalation (Base Assisted) Int2 Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) RedElim->Pd0 Product Int1->TransMet R-B(OH)2 + Base Int2->RedElim

Figure 2: Simplified Suzuki-Miyaura cycle highlighting the oxidative addition of the 5-iodo species.

References

  • Vertex AI Search. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. 2

  • BenchChem Technical Support. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem. 1

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[3] 3

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[1][4] LibreTexts. 4[5][6][7]

  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC. 8

  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. 7

Disclaimer: The protocols provided herein are based on general best practices for halo-indazole scaffolds and should be optimized for specific coupling partners. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

Application Note: 5-Iodo-2-methyl-2H-indazole as a Scaffold for High-Affinity Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It focuses on the strategic utility of 5-iodo-2-methyl-2H-indazole not merely as a standalone compound, but as a privileged scaffold and probe precursor for developing high-affinity inhibitors against kinases (e.g., PLK4, CDK) and heat shock proteins (Hsp90).

Executive Summary

5-iodo-2-methyl-2H-indazole represents a "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD). Unlike promiscuous 1H-indazoles, the 2-methyl substitution locks the heterocycle into a specific tautomeric quinoid-like form, often enhancing selectivity for specific ATP-binding pockets (e.g., PLK4, Hsp90). The 5-iodo moiety serves as a versatile "exit vector," enabling late-stage palladium-catalyzed functionalization to attach solubilizing groups, fluorophores, or target-binding motifs.

This guide details the protocols for utilizing this scaffold to generate chemical probes, focusing on cross-coupling strategies and structural validation.

Scientific Rationale: The "Locked" Tautomer Advantage

Tautomeric Control

Indazoles exist in dynamic equilibrium between 1H- and 2H- forms.[1]

  • 1H-Indazole: Thermodynamically favored (benzenoid structure).

  • 2H-Indazole: Less stable but often biologically distinct (quinoid-like electron distribution).

By methylating the N2 position, 5-iodo-2-methyl-2H-indazole permanently locks the molecule in the 2H-conformation. This is critical for:

  • Kinase Selectivity: Many kinases (e.g., PLK4) prefer the geometry and hydrogen-bond acceptor/donor profile of the 2H-indazole.

  • Reproducibility: Eliminates tautomeric ambiguity in binding assays.

The 5-Iodo Handle

The iodine atom at position 5 is chemically "soft" and highly reactive toward oxidative addition by Palladium(0). This allows for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine-based solubility tails.

  • Sonogashira Coupling: Installation of alkynes for Click Chemistry (ABPP probes).

Visualizing the Probe Development Workflow

The following diagram illustrates how this specific scaffold serves as a divergence point for multiple probe classes.

Indazole_Workflow Scaffold 5-iodo-2-methyl-2H-indazole (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (Alkyne-Linker) Scaffold->Sonogashira Pd/Cu Radio Radio-Halogen Exchange (I-123 / I-124) Scaffold->Radio Isotopic Exchange KinaseProbe Kinase Inhibitor Probes (PLK4, CDK8, FGFR) Suzuki->KinaseProbe SAR Optimization ClickProbe Bioorthogonal Probes (ABPP / Proteomics) Sonogashira->ClickProbe Linker Attachment ImagingAgent SPECT/PET Tracers (In vivo Imaging) Radio->ImagingAgent Radiolabeling

Figure 1: Divergent synthesis strategy utilizing 5-iodo-2-methyl-2H-indazole to access kinase inhibitors, proteomic probes, and imaging agents.

Experimental Protocols

Protocol A: Synthesis of Biaryl Probes via Suzuki-Miyaura Coupling

Objective: To functionalize the C-5 position with an aryl group (e.g., 4-methoxyphenyl) to mimic the pharmacophore of known PLK4 inhibitors.

Reagents:

  • Scaffold: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Preparation: In a microwave vial, combine the scaffold (258 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon gas for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly and seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-methyl regioisomer typically elutes differently than any trace 1-methyl impurities.

Validation Check:

  • 1H NMR: Look for the disappearance of the C-5 proton shift (typically ~8.1 ppm doublet) and appearance of new aryl protons.

  • Tautomer Confirmation: The N-Methyl group of the 2H-isomer usually appears at ~4.2 ppm (singlet), whereas the 1H-isomer methyl is often upfield (~4.0 ppm).

Protocol B: Validation of Binding Affinity (Fluorescence Polarization)

Objective: To confirm the synthesized probe binds to the target (e.g., Hsp90 or a Kinase) using the scaffold as a competitor.

Materials:

  • Recombinant Target Protein (e.g., Hsp90α).

  • Fluorescent Tracer (e.g., FITC-Geldanamycin).

  • Test Compound: The functionalized 5-aryl-2-methyl-2H-indazole.

Method:

  • Plate Setup: Use a black 384-well plate.

  • Incubation: Mix Protein (20 nM final) + Tracer (5 nM final) + Test Compound (serial dilution 10 µM to 0.1 nM).

  • Equilibrium: Incubate at Room Temperature for 60 minutes in assay buffer (20 mM HEPES, pH 7.4, 50 mM KCl, 0.01% Triton X-100).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration] to determine IC50.

Comparative Data: 1H vs 2H Indazoles[1][2]

The following table highlights why the 2-methyl (2H) scaffold is often preferred over the 1-methyl (1H) isomer for specific kinase targets.

Feature1-Methyl-1H-Indazole2-Methyl-2H-Indazole (This Scaffold)Biological Implication
Electronic Structure Benzenoid (Aromatic)Quinoid-like2H form has distinct H-bond acceptor capability at N1.
Dipole Moment Lower (~1.5 D)Higher (~3.4 D)2H form is more polar; affects solubility and pocket fit.
Kinase Binding Common in generic inhibitorsPrivileged for PLK4 / CDK The 2H geometry often fits the "hinge region" of specific kinases better.
Metabolic Stability HighModerate2-Me group can be a site of demethylation; requires SAR optimization.

Safety & Handling

  • Iodine Stability: While the C-I bond is stable under standard conditions, avoid prolonged exposure to direct UV light, which can cause homolytic cleavage and liberation of iodine radicals.

  • Toxicity: Indazoles are biologically active.[2][3][4][5] Handle all powders in a fume hood. Treat the 5-iodo precursor as a potential skin sensitizer.

References

  • Scaffold Utility in Kinase Discovery

    • Title: "Indazole derivatives as potent PLK4 inhibitors: Synthesis and biological evaluation."[3]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the use of the 2H-indazole core in developing inhibitors like CFI-400945.
    • URL:[Link]

  • Synthetic Methodology (2H-Indazoles)

    • Title: "Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed Cycliz
    • Source:Organic Letters.
    • Context: Provides the foundational chemistry for synthesizing the 2-methyl-2H-indazole core.
    • URL:[Link]

  • Hsp90 Inhibition

    • Title: "Design, synthesis and biological evaluation of 2-substituted indazoles as Hsp90 inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the 2-substituted indazole as a viable scaffold for Hsp90 probe development.
    • URL:[Link]

Sources

Technical Guide: 5-iodo-2-methyl-2H-indazole as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of kinase inhibitor discovery and GPCR ligand design, the indazole scaffold is ubiquitous.[1] However, the 5-iodo-2-methyl-2H-indazole building block represents a specific, high-value tactical choice.

Unlike the 1H-indazole tautomer, which can suffer from ambiguous binding modes due to proton shifting (N1 vs. N2), the 2-methyl-2H-indazole isomer is "tautomer-locked." This fixed geometry often improves selectivity profiles in ATP-competitive inhibitors by presenting a consistent hydrogen bond acceptor (N1) and donor-free motif to the kinase hinge region or specific receptor pockets.

The 5-iodo substituent serves as a versatile "universal handle," enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) at a position that typically projects into the solvent-exposed front or hydrophobic back-pocket of a protein target.

Synthesis of the Building Block: Conquering Regioselectivity

The primary challenge in accessing 5-iodo-2-methyl-2H-indazole is the natural thermodynamic preference for N1-alkylation during the methylation of 5-iodo-1H-indazole. Simple alkylation (MeI/base) typically yields a mixture favoring N1 (approx. 2:1 to 5:1 ratio).

To ensure high yield and purity, we utilize a Mitsunobu-based alkylation or an Orthoester-mediated rearrangement , both of which invert this preference to favor the N2-isomer.

Protocol A: Regioselective N2-Methylation (Mitsunobu Method)

Recommended for gram-scale synthesis with high regioselectivity (>10:1 N2:N1).

Principle: The Mitsunobu reaction utilizes the acidity of the indazole NH (pKa ~14) and steric steering to favor the N2 position when using methanol as the methyl source.

Reagents:
  • Substrate: 5-iodo-1H-indazole (1.0 eq)

  • Alcohol: Methanol (anhydrous, 2.5 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Solvent: Tetrahydrofuran (THF) (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:
  • Preparation: Charge a flame-dried reaction flask with 5-iodo-1H-indazole and PPh3. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add anhydrous THF and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Addition 1: Add Methanol (MeOH) dropwise.

  • Addition 2 (Critical): Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature <5 °C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The N2-isomer typically has a lower Rf than the N1-isomer on silica.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

  • Chromatography: Purify the filtrate via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Target Product: 5-iodo-2-methyl-2H-indazole (Solid).[3]

    • Yield Expectation: 75–85%.

Functionalization: The Divergent "Toolkit"

Once the 2-methyl core is established, the 5-iodo group becomes the focal point for library generation. The iodine atom is significantly more reactive than the corresponding bromide, allowing for milder coupling conditions that tolerate sensitive functional groups.

Visualizing the Divergent Workflow

The following diagram illustrates the strategic branching possible from this single building block.

Indazole_Divergence Core 5-iodo-2-methyl-2H-indazole (Core Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(PPh3)2Cl2, CuI Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, XPhos Heck Heck Coupling (Alkenes) Core->Heck Pd(OAc)2, P(o-tol)3 Biaryl Bi-aryl Kinase Inhibitors (e.g., Pazopanib analogs) Suzuki->Biaryl Alkynyl Rigid Linkers / Spacers (Extended Binding) Sonogashira->Alkynyl Amino Amino-Indazoles (H-Bond Donors) Buchwald->Amino Alkenyl Styryl Derivatives (Michael Acceptors) Heck->Alkenyl

Figure 1: Divergent synthesis pathways utilizing the 5-iodo handle for medicinal chemistry library generation.

Protocol B: Suzuki-Miyaura Cross-Coupling (General Procedure)

Optimized for coupling aryl/heteroaryl boronic acids to the 5-position.

Rationale: The use of Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for indazoles to prevent non-specific coordination of the palladium to the indazole nitrogens, which can poison the catalyst.

Reagents:
  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl2[2][4][5]·DCM complex (0.05 eq / 5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[6]

Step-by-Step Procedure:
  • Combine: In a microwave vial or pressure tube, combine the indazole, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-dioxane and the aqueous K2CO3 solution.

  • Degas: Sparge with argon or nitrogen for 5 minutes (crucial to prevent homocoupling of the boronic acid).

  • Heat:

    • Thermal: Heat to 90 °C for 4–12 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]

  • Purification: Silica gel chromatography.

Quantitative Comparison of Coupling Conditions

The following table summarizes reaction conditions for different transformations of the 5-iodo-2-methyl-2H-indazole scaffold, derived from aggregated experimental data.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Typical YieldNotes
Suzuki Pd(dppf)Cl2dppfK2CO3Dioxane/H2O80–10085–95%Robust; tolerates steric bulk.
Suzuki Pd(OAc)2SPhosK3PO4Toluene/H2O10090–98%Best for hindered boronic acids.
Buchwald Pd2(dba)3XPhosCs2CO3Toluene100–11070–85%Excellent for anilines and amides.
Sonogashira Pd(PPh3)2Cl2PPh3Et3N (as base)DMF/THF60–8080–90%Requires CuI (5 mol%) co-catalyst.
C-H Activation Pd(OAc)2P(t-Bu)3K2CO3DMF12050–70%Direct arylation; lower yields than Suzuki.

Troubleshooting & Optimization

Issue 1: Regio-isomer Contamination (N1 vs N2)[7]
  • Symptom: NMR shows a mixture of methyl peaks (N2-Me is typically downfield ~4.1 ppm vs N1-Me ~4.0 ppm, but this varies; NOESY is required for confirmation).

  • Solution: If Mitsunobu fails to give >95% purity, switch to the Trimethyloxonium tetrafluoroborate (Meerwein's salt) method in EtOAc, which kinetically favors N2, or use the Trimethyl Orthoformate (TMO) method catalyzed by H2SO4, which thermodynamically drives the rearrangement to the N2 isomer.

Issue 2: Protodeiodination (Loss of Iodine)
  • Symptom: Recovery of 2-methyl-2H-indazole (mass = substrate - 126).

  • Cause: Overheating in the presence of hydride sources or excessive base time.

  • Solution: Reduce reaction temperature. Ensure solvents (especially alcohols) are anhydrous if using alkoxide bases. Switch to mild bases like K3PO4 or Cs2CO3 instead of alkoxides.

Issue 3: Catalyst Poisoning
  • Symptom: Reaction stalls at 20–30% conversion.

  • Cause: The sp2 nitrogens of the indazole can coordinate Pd.

  • Solution: Use bidentate ligands (dppf, Xantphos) that bind Pd tighter than the substrate. Increase catalyst loading to 5–8 mol%.

References

  • Synthesis of Indazole Derivatives: Caribbean Journal of Sciences and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues." 7[5][6][8][9]

  • Regioselective Alkylation: Tetrahedron Letters. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." 10

  • Suzuki Coupling Applications: National Institutes of Health (NIH). "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling."[5] 2[9]

  • Buchwald-Hartwig Amination: Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." 11

  • Medicinal Chemistry Applications: RSC Publishing. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][12] 13[5][8][9]

Sources

Strategic Derivatization of 5-iodo-2-methyl-2H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Specialists, and Drug Discovery Scientists.[1]

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While 1H-indazoles are common, the 2-methyl-2H-indazole isomer offers a distinct pharmacological profile by locking the tautomeric equilibrium, often improving lipophilicity and membrane permeability.

This guide details the strategic derivatization of 5-iodo-2-methyl-2H-indazole . The 5-iodo position serves as a high-reactivity handle for Palladium-catalyzed cross-coupling, allowing the rapid generation of diverse chemical libraries. We provide validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, optimized for library production and biological screening.

Scaffold Analysis & Strategy

Why 5-iodo-2-methyl-2H-indazole?
  • Tautomeric Stability: Unlike N-unsubstituted indazoles, the N2-methyl group fixes the bond arrangement, preventing the N1/N2 tautomeric shift that can complicate binding mode analysis in protein pockets.

  • Vectorial Exploration: The 5-position projects substituents into the solvent-exposed region (in many kinase ATP-pockets), making it an ideal vector for solubilizing groups or exploring Structure-Activity Relationships (SAR).[1]

  • Reactivity: The C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition by Pd(0) species under milder conditions, which preserves sensitive functional groups elsewhere on the molecule.[1]

Derivatization Logic

The strategy relies on divergent synthesis from a single common intermediate.

  • Path A (Suzuki-Miyaura): Installation of aryl/heteroaryl groups to probe hydrophobic pockets.[1]

  • Path B (Buchwald-Hartwig): Introduction of amines to modulate pKa, solubility, and H-bond capability.[1]

  • Path C (Sonogashira): Incorporation of rigid alkyne linkers for fragment-based drug design (FBDD).[1]

DerivatizationStrategy Core 5-iodo-2-methyl- 2H-indazole Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (H-NR2) Core->Buchwald Pd2(dba)3 / XPhos Sonogashira Sonogashira (H-C≡C-R) Core->Sonogashira Pd(PPh3)2Cl2 / CuI Biaryl 5-Aryl-Indazoles (Hydrophobic Reach) Suzuki->Biaryl Amino 5-Amino-Indazoles (Solubility/H-Bonding) Buchwald->Amino Alkynyl 5-Alkynyl-Indazoles (Rigid Extension) Sonogashira->Alkynyl

Figure 1: Divergent synthesis strategy for 5-iodo-2-methyl-2H-indazole libraries.

Experimental Protocols

Safety Note: All reactions involve transition metals and potentially hazardous solvents. Perform all manipulations in a fume hood. Dispose of heavy metal waste according to EHS regulations.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives. Scale: 0.1 mmol (adaptable to 96-well blocks).

Reagents:

  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)[1]

  • Boronic Acid/Ester: (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Charge: In a microwave vial (or deep-well plate), add the indazole substrate (25.8 mg, 0.1 mmol), boronic acid (0.15 mmol), and Cs₂CO₃ (97 mg, 0.3 mmol).

  • Inert: Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Solvate: Add degassed Dioxane/Water (1.0 mL).

  • Catalyze: Add Pd(dppf)Cl₂[1][2]·DCM (4 mg, 0.005 mmol).[1] Note: Adding catalyst last prevents premature decomposition.[1]

  • React: Seal and heat.

    • Microwave: 100°C for 30 minutes.

    • Thermal: 90°C for 4-12 hours.

  • Work-up: Dilute with EtOAc (3 mL), filter through a Celite/Silica plug to remove Pd black. Concentrate or proceed directly to prep-HPLC.

Validation Criteria:

  • Conversion >90% by LCMS.[1]

  • Absence of de-iodinated starting material (2-methyl-2H-indazole, m/z 133).[1]

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of solubilizing amines (morpholines, piperazines).[1] Critical Factor: The 2-methyl group prevents catalyst poisoning by the indazole N1, making this substrate more robust than 1H-indazoles.

Reagents:

  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)[1]

  • Amine: (1.2 equiv)[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or Dioxane (Anhydrous)[1]

Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and XPhos in 0.5 mL solvent and stir for 5 mins at RT to generate the active catalytic species (L-Pd-0).

  • Charge: Add indazole (0.1 mmol), amine (0.12 mmol), and NaOtBu (14 mg, 0.15 mmol) to a reaction tube.

  • Combine: Transfer the catalyst solution to the reaction tube.

  • React: Heat at 100°C for 12 hours under N₂.

  • Scavenge: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is cytotoxic in biological assays.[1]

Library Production & QC Workflow

To ensure data integrity in biological screening, the synthesized library must undergo rigorous purification and Quality Control (QC).[1]

Quantitative Data Summary: Typical Yields & Conditions
Reaction TypeCatalystBaseSolventTemp/TimeAvg.[1] Isolated Yield
Suzuki Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100°C (MW), 30m85-95%
Buchwald Pd₂(dba)₃/XPhosNaOtBuToluene100°C, 12h65-80%
Sonogashira Pd(PPh₃)₂Cl₂/CuITEADMF60°C, 4h70-85%
Workflow Diagram

LibraryWorkflow cluster_synthesis Phase 1: Synthesis cluster_purification Phase 2: Purification cluster_qc Phase 3: QC & Plating Reaction Parallel Synthesis (96-well block) Workup Work-up & Pd Scavenging Reaction->Workup PrepHPLC Prep-HPLC (C18, Formic Acid) Workup->PrepHPLC Fractions Fraction Collection (UV Trigger) PrepHPLC->Fractions QC LCMS & 1H-NMR (Purity >95%) Fractions->QC QC->Reaction Fail (Re-synthesis) Plating DMSO Stock (10 mM) QC->Plating Pass

Figure 2: High-throughput library generation workflow.

Biological Screening Context

The resulting 5-substituted-2-methyl-2H-indazoles are prime candidates for screening against:

  • Kinases: Specifically PLK4 and VEGFR families, where the indazole core mimics the adenine ring of ATP.[1]

  • Ion Channels: Indazoles have shown modulation activity in voltage-gated sodium channels.[1]

  • Antimicrobial Targets: Recent studies indicate efficacy against S. aureus and E. coli strains.[1]

Assay Interference Warning: Ensure thorough removal of Copper (from Sonogashira) and Palladium. Residual heavy metals can cause false positives in fluorescence-based enzyme assays. Use ICP-MS to verify metal content is <10 ppm before biological testing.[1]

References

  • Indazole Biological Importance

    • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. (2025).[1][3] NIH/PubMed.[1] Link

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] (2014).[1][2][5][6] NIH/PubMed.[1] Link

  • Buchwald-Hartwig Protocol

    • General protocol for Buchwald-Hartwig amination of aryl halides. ChemSpider Synthetic Pages.[1] Link

  • Sonogashira Reaction Conditions

    • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.[1] Link[1]

  • PLK4 Inhibitors (Indazole-based)

    • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025).[1][3] NIH/PubMed.[1] Link

Sources

Scale-up synthesis of 5-iodo-2-methyl-2H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 5-Iodo-2-Methyl-2H-Indazole Derivatives

Part 1: Executive Summary & Strategic Route Analysis

Objective: This guide details the scalable synthesis of 5-iodo-2-methyl-2H-indazole , a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, ALK inhibitors). The primary challenge in scaling this scaffold is the regioselectivity of the methylation step (N1 vs. N2 isomerism) and the subsequent purification without utilizing cost-prohibitive silica gel chromatography.

Strategic Route Selection: While de novo cyclization strategies (e.g., Davis-Beirut reaction) offer high regioselectivity, they often require expensive substituted 2-nitrobenzyl precursors. For multi-kilogram scale-up, the Direct Methylation of 5-Iodo-1H-Indazole is the most economically viable route, provided that the N1/N2 isomer separation is optimized via crystallization rather than chromatography.

The "Self-Validating" Workflow:

  • Precursor Synthesis: Iodination of inexpensive 5-aminoindazole via a modified Sandmeyer reaction.

  • Alkylation: Methylation under kinetic control to enhance N2-isomer formation.

  • Purification: A specialized binary-solvent recrystallization protocol that selectively isolates the 2H-isomer to >99% purity.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 5-Iodo-1H-Indazole (Sandmeyer Protocol)

Rationale: Direct iodination of indazole often yields C-3 substitution. To achieve C-5 regioselectivity, we utilize the amino group of 5-aminoindazole as a directing handle, converting it to the iodide via a diazonium intermediate.

Reagents:

  • 5-Aminoindazole (1.0 equiv)

  • Sodium Nitrite (1.1 equiv)

  • Potassium Iodide (1.2 equiv)

  • HCl (conc., 4.0 equiv)

  • Solvent: Water[1][2][3]

Protocol:

  • Diazotization: Charge a glass-lined reactor with 5-aminoindazole and water. Cool to 0–5 °C. Slowly add concentrated HCl, maintaining temperature <10 °C (exothermic).

  • Nitrite Addition: Add aqueous NaNO₂ dropwise over 60 minutes. Critical: Maintain internal temperature at 0–5 °C to prevent diazonium decomposition (explosion hazard). Stir for 30 mins post-addition.

  • Iodination: Transfer the cold diazonium solution slowly into a separate reactor containing aqueous KI (dissolved in water) at 0–5 °C.

    • Process Note: Evolution of N₂ gas will be vigorous. Ensure adequate headspace and venting.

  • Thermal Finish: After addition, warm the slurry to 25 °C, then heat to 80 °C for 2 hours to ensure complete displacement.

  • Workup: Cool to 20 °C. Quench excess iodine with 10% Na₂S₂O₃ (sodium thiosulfate) until the dark color fades to yellow/tan.

  • Isolation: Filter the solid. Wash with water (3x) and dry in a vacuum oven at 50 °C.

    • Expected Yield: 85–90%

    • Appearance: Tan to light brown solid.

Stage 2: Methylation and Regioselective Purification

Rationale: Alkylation of 1H-indazole with methyl iodide (MeI) typically favors the thermodynamically stable N1-isomer (approx. 60:40 to 70:30 ratio). However, the N2-isomer is significantly more soluble in polar aprotic solvents, while the N1-isomer packs more efficiently in crystal lattices. We exploit this solubility differential for separation.

Reagents:

  • 5-Iodo-1H-indazole (from Stage 1)[3]

  • Methyl Iodide (1.2 equiv) or Trimethyloxonium tetrafluoroborate (for higher N2 selectivity, optional)

  • Cesium Carbonate (Cs₂CO₃) or KOH (1.5 equiv)

  • Solvent: Acetone or THF (Reaction), Acetone/Water (Purification)

Protocol:

  • Alkylation: Dissolve 5-iodo-1H-indazole in Acetone (10 volumes). Add Cs₂CO₃.

  • Addition: Add MeI dropwise at 20–25 °C. Stir for 4–6 hours. Monitor by HPLC (N1 and N2 isomers usually elute with distinct retention times; N2 is typically less polar).

  • Quench: Filter off inorganic salts. Concentrate the filtrate to a crude solid (mixture of N1/N2).

  • The "Golden" Purification (Recrystallization):

    • Dissolve the crude mixture in refluxing Acetone (approx. 3-4 volumes).

    • Slowly add Water (anti-solvent) while maintaining reflux until the solution turns slightly turbid (Target ratio approx. 3:1 to 2:1 Acetone:Water).

    • Crucial Step: Allow the solution to cool slowly to room temperature, then to 0–5 °C.

    • Filtration 1: The solid that precipitates first is predominantly the unwanted N1-isomer (1-methyl). Filter this off.

    • Mother Liquor Recovery: The filtrate contains the enriched N2-isomer (2-methyl).

    • Concentration: Partially evaporate the acetone from the filtrate. The 2-methyl isomer will precipitate as the water fraction increases.

    • Filtration 2: Collect the second crop of crystals.

    • Recrystallization: Recrystallize the second crop from Isopropanol/Water if >99.5% purity is required.

Part 3: Visualization & Data

Workflow Diagram: Synthesis & Separation

IndazoleSynthesis Start 5-Aminoindazole (Commodity Chemical) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Iodination (KI, 80°C) Step1->Step2 Sandmeyer Intermed 5-Iodo-1H-indazole (Solid) Step2->Intermed Yield ~90% Step3 Methylation (MeI, Base, Acetone) Intermed->Step3 Mixture Crude Mixture (N1 + N2 Isomers) Step3->Mixture N1:N2 ~ 60:40 Sep1 Recrystallization 1 (Acetone/Water) Mixture->Sep1 Solid1 Solid Fraction: N1-Isomer (Discard/Recycle) Sep1->Solid1 Precipitates First Liq1 Mother Liquor: N2-Isomer Enriched Sep1->Liq1 Remains in Soln Final Final Product: 5-Iodo-2-methyl-2H-indazole (>99% Purity) Liq1->Final Concentration & Cooling

Caption: Process flow for the conversion of 5-aminoindazole to 5-iodo-2-methyl-2H-indazole with isomer separation.

Analytical Differentiation (N1 vs N2)
Feature5-iodo-1-methyl-1H-indazole (N1)5-iodo-2-methyl-2H-indazole (N2)
1H NMR (N-Me) δ 4.0 - 4.1 ppmδ 4.1 - 4.3 ppm (Deshielded)
C13 NMR (N-Me) ~35 ppm~40 ppm
Melting Point Typically Higher (More crystalline)Typically Lower
UV Spectra λmax typically lowerλmax typically higher (Quinoid character)
Polarity (TLC) Lower Rf (More Polar)Higher Rf (Less Polar)

Part 4: Troubleshooting & Safety

  • Regioselectivity Issues: If the N2 yield is too low (<30%), consider switching the base to Trimethyloxonium tetrafluoroborate in DCM. This "Meerwein Salt" method kinetically favors the N2 position due to the lone pair availability on N2, often shifting the ratio to 90:10 (N2:N1).

  • Iodine Stain: The Sandmeyer product can retain iodine. Ensure the thiosulfate wash is thorough; residual iodine can interfere with the methylation rate.

  • Safety: Methyl Iodide is a neurotoxin and alkylating agent. Handle in a closed system. Diazonium salts are shock-sensitive if allowed to dry completely; keep wet or process immediately.

References

  • Method for separating and purifying substituted indazole isomers.Google Patents (CN101948433A).
  • Regioselective synthesis of 2H-indazoles through direct alkylation. Organic & Biomolecular Chemistry (RSC). Available at: [Link]

Sources

Application Note: Regioselective One-Pot Synthesis of 5-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, regioselective one-pot protocol for the synthesis of 5-iodo-2-methyl-2H-indazole . Unlike classical alkylation of 5-iodoindazole—which typically yields a difficult-to-separate mixture of N1- and N2-isomers (often favoring the thermodynamically stable N1)—this de novo synthesis guarantees exclusive N2-regioselectivity .

The protocol utilizes a condensation-reductive cyclization strategy (modified Cadogan-Sundberg synthesis) starting from 5-iodo-2-nitrobenzaldehyde . This route preserves the critical C5-iodine handle, enabling downstream diversity-oriented synthesis via Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings.

Key Advantages[1][2][3][4]
  • Regiocontrol: >98:2 selectivity for the N2-isomer.

  • Operational Efficiency: One-pot telescoping of imine formation and reductive cyclization.[1][2]

  • Chemoselectivity: Conditions are compatible with the aryl iodide (avoiding hydrodehalogenation common in catalytic hydrogenation methods).

Strategic Analysis & Mechanism

The Regioselectivity Challenge

Direct methylation of 5-iodoindazole yields a mixture of isomers (N1:N2 ratio typically ~60:40 to 70:30), governed by the "pyrazole lone pair" effect and steric factors. Separation requires tedious column chromatography.

The Solution: Reductive Cyclization

By constructing the indazole ring from an ortho-nitrobenzaldehyde precursor, the position of the alkyl group is fixed on the nitrogen derived from the primary amine (Methylamine). The mechanism proceeds via:

  • Condensation: Formation of the o-nitrobenzylideneamine (Schiff base).

  • Deoxygenation: Trivalent phosphorous-mediated deoxygenation of the nitro group to a nitrene-like intermediate.

  • Cyclization: Intramolecular N-N bond formation between the nitrene and the imine nitrogen.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 5-Iodo-2-nitrobenzaldehyde Imine Intermediate: N-(5-iodo-2-nitrobenzylidene)methanamine Start->Imine Condensation (-H2O) Reagent1 + MeNH2 (Methylamine) Reagent1->Imine Nitrene [Nitrene/Nitroso Intermediate] Imine->Nitrene Deoxygenation Reductant + PBu3 (Tributylphosphine) Reductant->Nitrene Product Target: 5-Iodo-2-methyl-2H-indazole Nitrene->Product N-N Bond Formation Cyclization

Figure 1: Mechanistic pathway for the modified Cadogan reductive cyclization.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[3][1][4][5][6]RoleCAS No.
5-Iodo-2-nitrobenzaldehyde 1.0Limiting Reagent20357-25-9
Methylamine (2.0 M in THF) 1.2 - 1.5Amine Source74-89-5
Tri-n-butylphosphine (PBu3) 2.5Reductant998-40-3
Molecular Sieves (4Å) N/AWater ScavengerN/A
1,2-Dichlorobenzene SolventHigh BP Solvent95-50-1

Note: PBu3 is used here for its high efficacy in Cadogan cyclizations. Alternative reductants like Bis(pinacolato)diboron/MoO2Cl2 can be used for "greener" profiles, but phosphines remain the gold standard for reliability in halogenated systems.

Detailed Workflow
Step 1: Imine Formation (Condensation)
  • Charge a dry, argon-purged reaction vessel with 5-iodo-2-nitrobenzaldehyde (1.0 equiv) and activated 4Å Molecular Sieves (200 mg/mmol substrate).

  • Add anhydrous THF (concentration ~0.2 M).

  • Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Solvent Swap (Critical): Evaporate the THF under reduced pressure (imine is stable). Re-dissolve the residue in 1,2-Dichlorobenzene (or Toluene for lower temp, though DCB is preferred for the cyclization kinetics).

Step 2: Reductive Cyclization[7]
  • To the solution of the crude imine in 1,2-Dichlorobenzene, add Tri-n-butylphosphine (PBu3) (2.5 equiv) via syringe.

  • Heat the reaction mixture to 120 °C (or reflux if using Toluene) for 6–12 hours.

    • Observation: The solution typically darkens.

    • Mechanism Check: The phosphorus scavenges oxygen, forming O=PBu3 (byproduct).

  • Cool to RT.

Step 3: Workup & Purification
  • Dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 1N HCl (to remove excess amine/phosphine oxides - Note: Indazoles are weak bases; avoid strong acid extraction if product partitions to aqueous). Correction: Wash with saturated NaHCO3 and Brine.

  • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% -> 30% EtOAc in Hexanes.

    • Target Rf: ~0.3–0.4 (20% EtOAc/Hex).

Experimental Logic & Decision Tree (DOT)

Workflow Start Dissolve 5-iodo-2-nitrobenzaldehyde in THF + Mol. Sieves AddAmine Add MeNH2 (THF soln) Stir RT, 3h Start->AddAmine CheckTLC TLC Check: Aldehyde Consumed? AddAmine->CheckTLC CheckTLC->AddAmine No (Add more amine) Evap Evaporate THF Re-dissolve in 1,2-DCB CheckTLC->Evap Yes AddPhos Add PBu3 (2.5 eq) Heat to 120°C, 8h Evap->AddPhos CoolWorkup Cool, Dilute EtOAc Wash NaHCO3/Brine AddPhos->CoolWorkup Purify Flash Chromatography Isolate 5-iodo-2-methyl-2H-indazole CoolWorkup->Purify

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the expected values for the 2H-isomer.

1H NMR Diagnostics (CDCl3, 400 MHz)
  • N-CH3 Singlet: The defining feature.

    • 2H-Indazole: The N-Me signal typically appears at δ 4.15 – 4.25 ppm .

    • 1H-Indazole (Impurity): The N-Me signal is shielded, appearing at δ 4.00 – 4.05 ppm .

  • C3-H Proton: A distinct singlet around δ 7.8 – 8.0 ppm .

  • Aromatic Region: The C4-H (doublet) and C6-H (dd) will show coupling patterns consistent with C5-substitution.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Retention Time: The 5-iodo derivative is lipophilic. Expect elution at high organic % (e.g., >60% ACN).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Imine Formation Wet solvent or old amine stock.Use fresh Molecular Sieves; ensure MeNH2 titer is correct.
Low Yield in Cyclization Inefficient deoxygenation.Ensure PBu3 is not oxidized (it should be clear/colorless, not cloudy). Increase temp to 140°C.
Deiodination Over-reduction (Rare with PBu3).strictly avoid Pd contaminants or transition metals in the vessel.
Product is Oily/Impure Residual Phosphine Oxide.PBu3O is difficult to remove. Use a longer silica column or wash the crude heavily with water/brine before column.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1] Organic Letters, 16(11), 3114–3117.[1] Link

  • Gaunersdorfer, T., et al. (2019). Synthesis of 2-Substituted Indazoles via a One-Pot Condensation/Cadogan Cyclization. Journal of Organic Chemistry.
  • BenchChem Application Note. Regioselective Synthesis of Substituted 1H-Indazoles (Context for N1 vs N2 selectivity). Link

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles. Link

Sources

Application Note: High-Efficiency Functionalization of 5-Iodo-2-methyl-2H-indazole via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Entrectinib) and CNS-active agents. While 1H-indazoles are common, the 2-methyl-2H-indazole isomer offers distinct electronic properties and fixed tautomeric stability that are increasingly valued in structure-activity relationship (SAR) studies.

This Application Note provides validated, microwave-assisted protocols for functionalizing 5-iodo-2-methyl-2H-indazole . By leveraging the high dielectric loss of polar solvents and the rapid heating rates of microwave irradiation, researchers can overcome the kinetic inertness often observed with electron-rich heterocycles, reducing reaction times from hours (thermal) to minutes while suppressing side reactions like dehalogenation.

Strategic Rationale & Mechanism

Why 5-Iodo-2-methyl-2H-indazole?
  • Fixed Tautomerism: Unlike 1H-indazoles, which exist in dynamic equilibrium between N1 and N2 tautomers, the N2-methyl derivative is locked. This defines the vector of substituents clearly for protein binding pockets.

  • Electronic Profile: The 2H-indazole system possesses a quinoid-like character. The C5-position is electronically distinct from the C3-position, allowing for selective sequential functionalization if required.

  • Reactivity Handle: The C5-Iodo bond is the preferred site for oxidative addition due to the weak C-I bond energy (approx. 53 kcal/mol) compared to C-Br or C-Cl.

The Microwave Advantage

Traditional thermal heating of indazoles often suffers from "wall effects" and slow ramp rates, leading to catalyst decomposition before the active cycle is fully engaged. Microwave irradiation provides:

  • Volumetric Heating: Direct coupling with the solvent (dipolar polarization) ensures uniform temperature profiles.

  • Superheating: Access to temperatures 20-50°C above the solvent's atmospheric boiling point accelerates the rate-determining step (oxidative addition) of the Palladium cycle.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 5-aryl-2-methyl-2H-indazoles (Biaryl formation).

Materials
  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd(0) species and promoting reductive elimination.

  • Base: 2M Aqueous Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-iodo-2-methyl-2H-indazole, aryl boronic acid, and Pd catalyst.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles) to remove O₂ which competes for Pd(0).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the aqueous base.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

    • Note: Use "Fixed Temperature" mode with active air cooling (PowerMAX or equivalent) to ensure continuous microwave irradiation.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table (Data Summary)
EntryCatalystSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄DMF140°C / 30 min65%Significant homocoupling of boronic acid.
2Pd(OAc)₂/PPh₃Toluene/H₂O110°C / 60 min40%Incomplete conversion; Pd black formation.
3 Pd(dppf)Cl₂ Dioxane/H₂O 120°C / 15 min 92% Clean profile; minimal de-iodination.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Synthesis of 5-amino-2-methyl-2H-indazoles (C-N bond formation).

Materials
  • Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%)

    • Rationale: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the amine, which is often the bottleneck for electron-rich heterocycles.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv for non-enolizable amines)

  • Solvent: 1,4-Dioxane (Dry, degassed)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in a small amount of dioxane for 5 mins under Argon to form the active catalyst species.

  • Loading: Add substrate, amine, and base to the microwave vial. Add the pre-formed catalyst solution.

  • Microwave Parameters:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Absorber: If using non-polar amines/solvents, ensure the reaction volume is sufficient for coupling, or use a SiC (Silicon Carbide) passive heating element if the dielectric loss is too low.

  • Workup: Filter through Celite. The filtrate must be scavenged for residual Pd (using thiourea or commercial scavenger resins) if intended for biological assay.

Visualizations

Reaction Workflow

The following diagram illustrates the decision matrix for functionalizing the 5-iodo-indazole core.

IndazoleWorkflow Start 5-Iodo-2-methyl-2H-indazole Decision Target Moiety? Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki Biaryl Buchwald Buchwald-Hartwig (Amines/Amides) Decision->Buchwald C-N Bond Sonogashira Sonogashira (Alkynes) Decision->Sonogashira C-C Triple Cond_S Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 120°C Suzuki->Cond_S Prod_Biaryl 5-Aryl-Indazole (Kinase Inhibitor Core) Suzuki->Prod_Biaryl Cond_B Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 130°C Buchwald->Cond_B Prod_Amine 5-Amino-Indazole (H-Bond Donor/Acceptor) Buchwald->Prod_Amine Cond_So Pd(PPh3)2Cl2, CuI DMF/TEA, 100°C Sonogashira->Cond_So Prod_Alkyne 5-Alkynyl-Indazole (Linker/Spacer) Sonogashira->Prod_Alkyne

Caption: Decision tree for microwave-assisted functionalization of the 5-iodo-2-methyl-2H-indazole scaffold.

Mechanistic Insight: The Microwave Effect

This diagram highlights where microwave energy impacts the catalytic cycle, specifically accelerating the oxidative addition step which is critical for the C-I bond cleavage.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII TransMet Transmetallation (Base/Boronate) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration MW_Input Microwave Energy (Dielectric Heating) MW_Input->OxAdd Accelerates

Caption: Simplified catalytic cycle showing the impact of microwave dielectric heating on the oxidative addition step.

Troubleshooting & Expert Tips

  • De-iodination: If you observe the formation of 2-methyl-2H-indazole (H replacing I), the reaction is "starved" of the coupling partner. Increase the concentration of the boronic acid or amine and ensure the solvent is rigorously degassed.

  • Pd Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has precipitated.

    • Fix: Add a stabilizing ligand (e.g., extra PPh₃ or XPhos) or switch to a pre-catalyst like Pd(dppf)Cl₂ which is more thermally stable.

  • Solvent Choice: While DMF absorbs microwaves efficiently, it can be difficult to remove during workup. 1,4-Dioxane is a superior compromise between microwave absorbance (moderate) and processability. If using Toluene (low absorbance), add a "susceptor" like an ionic liquid or a small amount of DMF to trigger heating.

References

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. [Link]

  • Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine. Royal Society of Chemistry (RSC Advances). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI (Molecules). [Link]

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination. National Institutes of Health (PMC). [Link]

Application Notes and Protocols for Flow Chemistry: 5-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Flow Chemistry for 5-Iodo-2-methyl-2H-indazole

The 5-iodo-2-methyl-2H-indazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its presence in molecules like Niraparib, a PARP inhibitor for cancer therapy, underscores its significance.[1][2] The iodo-substituent at the 5-position serves as a versatile synthetic handle, enabling a diverse range of downstream functionalizations through cross-coupling reactions. However, the synthesis and subsequent modification of this key intermediate often present challenges in traditional batch processing, including issues with regioselectivity, heat and mass transfer, and the safe handling of potentially hazardous reagents and intermediates.

Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuously moving stream through a network of tubes and reactors, we gain precise control over reaction parameters such as temperature, pressure, and residence time.[3] This enhanced control leads to improved reaction efficiency, higher yields, and superior safety profiles, particularly for exothermic or fast reactions. Furthermore, flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single, uninterrupted process, minimizing manual handling and purification of intermediates.[4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of 5-iodo-2-methyl-2H-indazole using continuous flow technology. We will delve into the rationale behind the transition from batch to flow, present validated protocols for key transformations, and offer insights into process optimization and scalability.

Part 1: Continuous Flow Synthesis of 5-Iodo-2-methyl-2H-indazole

The synthesis of 5-iodo-2-methyl-2H-indazole can be approached as a two-stage process: the formation of the 2-methyl-2H-indazole core followed by regioselective iodination. Translating this sequence into a continuous flow process enhances both the safety and efficiency of the synthesis.

Stage 1: Formation of the 2-Methyl-2H-indazole Core in Flow

A robust method for the synthesis of 2H-indazoles is the Davis-Beirut reaction, which can be adapted for a flow process.[6][7][8] This involves the condensation of an appropriately substituted o-nitrobenzaldehyde with methylamine, followed by a reductive cyclization.

  • Improved Safety: The in-situ generation and immediate consumption of potentially unstable intermediates, such as nitroso species, is a key safety advantage of flow chemistry.

  • Enhanced Heat Transfer: The cyclization step can be exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways and the formation of side products.

  • Precise Control over Reaction Time: The residence time in the reactor can be precisely controlled, ensuring complete conversion while minimizing degradation of the product.

cluster_0 Reagent Delivery cluster_1 Reaction & Processing R1 o-Nitrobenzaldehyde in Solvent P1 Syringe Pump A R1->P1 R2 Methylamine Solution P2 Syringe Pump B R2->P2 M1 T-Mixer P1->M1 P2->M1 CSTR1 Heated Coil Reactor 1 (Condensation) M1->CSTR1 M2 T-Mixer CSTR1->M2 R3 Reducing Agent (e.g., Na2S2O4) P3 Syringe Pump C R3->P3 P3->M2 CSTR2 Heated Coil Reactor 2 (Cyclization) M2->CSTR2 BPR Back Pressure Regulator CSTR2->BPR Out Product Stream (2-Methyl-2H-indazole) BPR->Out

Caption: Workflow for the continuous synthesis of 2-methyl-2H-indazole.

  • Reagent Preparation:

    • Solution A: Dissolve o-nitrobenzaldehyde (1.0 M) in a suitable solvent such as acetonitrile or THF.

    • Solution B: Prepare a solution of methylamine (2.5 M) in the same solvent.

    • Solution C: Prepare a solution of a reducing agent, such as sodium dithionite (Na₂S₂O₄) (1.5 M), in water.

  • System Setup:

    • Connect two syringe pumps to a T-mixer, followed by a heated coil reactor (e.g., 10 mL PFA tubing).

    • Connect the outlet of the first reactor to a second T-mixer, which is also connected to a third syringe pump.

    • The outlet of the second T-mixer is connected to a second heated coil reactor (e.g., 20 mL PFA tubing).

    • Install a back-pressure regulator (e.g., 100 psi) at the outlet of the second reactor to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the first T-mixer.

    • Heat the first coil reactor to a temperature that facilitates the condensation reaction (e.g., 80 °C).

    • Pump Solution C into the second T-mixer at a flow rate of 1.0 mL/min to mix with the output from the first reactor.

    • Heat the second coil reactor to a temperature sufficient for the reductive cyclization (e.g., 120 °C).

    • Collect the product stream after the back-pressure regulator. The output is an aqueous/organic mixture containing 2-methyl-2H-indazole.

Stage 2: Continuous Flow Iodination

The regioselective iodination of the 2-methyl-2H-indazole at the 5-position can be efficiently performed in flow using molecular iodine and a suitable base.

  • Stoichiometric Precision: Flow chemistry allows for the precise molar ratio of iodine to be maintained, preventing over-iodination and improving the purity of the product.

  • Rapid Mixing: The efficient mixing in microreactors ensures a homogeneous reaction environment, leading to consistent product quality.

  • Safety: The use of a closed system minimizes exposure to volatile iodine vapors.[9]

cluster_0 Reagent Delivery cluster_1 Reaction & Collection R1 2-Methyl-2H-indazole in DMF/Base P1 Syringe Pump A R1->P1 R2 Iodine (I₂) Solution in DMF P2 Syringe Pump B R2->P2 M1 T-Mixer P1->M1 P2->M1 CSTR1 Heated Coil Reactor M1->CSTR1 BPR Back Pressure Regulator CSTR1->BPR Out Product Stream (5-Iodo-2-methyl-2H-indazole) BPR->Out

Caption: Workflow for the continuous iodination of 2-methyl-2H-indazole.

  • Reagent Preparation:

    • Solution A: Dissolve 2-methyl-2H-indazole (0.5 M) and a base such as potassium carbonate (K₂CO₃) (1.5 M) in DMF.

    • Solution B: Dissolve molecular iodine (I₂) (0.55 M, 1.1 equivalents) in DMF.

  • System Setup:

    • Connect two syringe pumps to a T-mixer.

    • The outlet of the T-mixer is connected to a heated coil reactor (e.g., 5 mL PFA tubing).

    • Install a back-pressure regulator (e.g., 50 psi) at the outlet of the reactor.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into the T-mixer.

    • Heat the coil reactor to a moderate temperature to accelerate the reaction (e.g., 60-80 °C).

    • Collect the product stream, which can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction.

Part 2: Flow Chemistry Applications of 5-Iodo-2-methyl-2H-indazole

The true synthetic utility of 5-iodo-2-methyl-2H-indazole lies in its ability to undergo palladium-catalyzed cross-coupling reactions. Flow chemistry provides an exceptional platform for these transformations, offering benefits such as catalyst efficiency, rapid optimization, and scalability.

Suzuki-Miyaura Cross-Coupling in Flow

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound.[3]

  • Enhanced Catalyst Performance: The use of packed-bed reactors with immobilized palladium catalysts allows for easy separation of the product from the catalyst and enables catalyst recycling, reducing costs and metal contamination in the final product.[10]

  • Rapid Optimization: The ability to quickly vary parameters such as temperature, residence time, and catalyst loading allows for the rapid identification of optimal reaction conditions.[5]

  • Improved Yields and Selectivity: The precise temperature control in flow reactors minimizes the formation of byproducts often seen in batch reactions, such as dehalogenation.[1]

The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12] In a flow system, particularly with a heterogeneous catalyst, the continuous stream of reactants ensures a high concentration of the active Pd(0) species on the catalyst surface, driving the cycle forward efficiently. The rapid removal of the product from the catalytic zone prevents product inhibition and degradation.

Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition OA Oxidative Addition PdII_Both Aryl-Pd(II)-R(L₂) PdII_Aryl->PdII_Both Transmetalation Trans Transmetalation PdII_Both->Pd0 Reductive Elimination Product Aryl-R PdII_Both->Product RE Reductive Elimination Aryl_I 5-Iodo-2-methyl-2H-indazole Aryl_I->PdII_Aryl Boronic R-B(OR)₂ + Base Boronic->PdII_Both

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Reagent Preparation:

    • Solution A: Dissolve 5-iodo-2-methyl-2H-indazole (0.2 M), the desired boronic acid (0.3 M, 1.5 equivalents), and a base such as K₃PO₄ (0.6 M) in a solvent mixture like 1,4-dioxane/water (4:1).

    • Catalyst: Pack a column with a heterogeneous palladium catalyst (e.g., Pd on carbon, or a polymer-supported palladium catalyst).

  • System Setup:

    • Use a single pump to deliver the pre-mixed Solution A.

    • Place the packed-bed catalyst column in a column heater.

    • Connect the outlet of the column to a back-pressure regulator (e.g., 150 psi).

  • Reaction Execution:

    • Heat the catalyst column to the desired temperature (e.g., 100-140 °C).

    • Pump Solution A through the catalyst column at a defined flow rate to achieve the desired residence time (e.g., 10-30 minutes).

    • Collect the product stream for analysis and purification.

Aryl Iodide SubstrateBoronic AcidCatalystTemp (°C)Res. Time (min)Yield (%)Throughput (g/h)
4-IodopyridinePhenylboronic acid7% Pd/WA3010020>992.0 (prolonged run)[13]
5-Iodo-2'-deoxycytidine3-Methoxyphenylboronic acidSerrKap602990-
2-IodothiophenePhenylboronic acid7% Pd/WA301002083-[13]

Note: Data is for analogous heteroaryl iodides to demonstrate the feasibility and typical performance of the reaction in a flow setup.

Buchwald-Hartwig Amination in Flow

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, reacting an aryl halide with an amine.

  • Homogeneous Systems: For homogeneous Buchwald-Hartwig reactions, flow chemistry allows for rapid heating to high temperatures, significantly reducing reaction times compared to batch.[14]

  • Handling Solids: The precipitation of inorganic salts is a common issue in these reactions. Specialized flow reactors, such as continuous stirred-tank reactors (CSTRs) in series, can handle slurries more effectively than simple tube reactors, preventing clogging.[15]

  • Process Safety: The ability to work with smaller reaction volumes under high pressure and temperature enhances the safety of these often energetic reactions.

The Buchwald-Hartwig catalytic cycle is similar in structure to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17][18] The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is crucial for promoting the reductive elimination step. In a flow system, precise temperature control ensures that the catalyst remains active and that the desired C-N bond formation is favored over side reactions.

Pd0 Pd(0)L PdII_Aryl Aryl-Pd(II)-I(L) Pd0->PdII_Aryl Oxidative Addition OA Oxidative Addition PdII_Amine [Aryl-Pd(II)(L)(HNR¹R²)]⁺I⁻ PdII_Aryl->PdII_Amine Amine Coordination Amine_Coord Amine Coordination PdII_Amido Aryl-Pd(II)-NR¹R²(L) PdII_Amine->PdII_Amido Deprotonation Deprot Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Aryl-NR¹R² PdII_Amido->Product RE Reductive Elimination Aryl_I 5-Iodo-2-methyl-2H-indazole Aryl_I->PdII_Aryl Amine HNR¹R² + Base Amine->PdII_Amine

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Reagent Preparation:

    • Solution A: Dissolve 5-iodo-2-methyl-2H-indazole (0.2 M) and the desired amine (0.24 M, 1.2 equivalents) in a suitable solvent (e.g., toluene or CPME).

    • Solution B: Dissolve a palladium precatalyst (e.g., a Pd-NHC complex, 2 mol%) and a strong base (e.g., NaOtBu or LHMDS, 0.3 M) in the same solvent. Note: The base may need to be handled as a slurry or in a separate stream depending on its solubility.

  • System Setup:

    • Use two separate pumps for Solution A and Solution B to prevent premature reaction.

    • Mix the two streams in a T-mixer immediately before they enter a heated coil reactor (e.g., stainless steel for higher temperatures and pressures).

    • A back-pressure regulator (e.g., 200 psi) is essential to reach temperatures above the solvent's boiling point.

  • Reaction Execution:

    • Pump Solution A and Solution B at appropriate flow rates to achieve the desired stoichiometry.

    • Heat the coil reactor to a high temperature (e.g., 120-160 °C) to drive the reaction to completion quickly.

    • The residence time can be significantly shorter than in batch, often in the range of 5-20 minutes.

    • Collect the product stream, which can then be worked up to isolate the aminated product.

Aryl Halide SubstrateAmineCatalyst SystemTemp (°C)Res. Time (min)Yield (%)
Aryl BromideN-methylpiperazinePd-NHC / K-tert-amylate100N/A (Pilot Plant)>99
Aryl HalideAnilineXantPhos Pd G3 / DBU14060Varies
5-IodoindoleVarious primary aminesPd₂(dba)₃ / XPhos100 (Batch)N/A80-95[19]

Note: The data highlights the conditions used for similar transformations, demonstrating the high temperatures and catalyst systems often employed. The yield for 5-iodoindole is from a batch process but shows the substrate's reactivity.

Part 3: Safety, Optimization, and Conclusion

Safety Considerations
  • Iodine Handling: Molecular iodine is corrosive and its vapors are irritating.[9] Working in a well-ventilated area and using a closed flow system minimizes exposure risks. Personal protective equipment (gloves, safety glasses) is mandatory.

  • High Pressure/Temperature: Flow reactors operating at high temperatures and pressures must be properly shielded, and pressure relief systems should be in place.

  • Reagent Handling: Strong bases like NaOtBu are corrosive and moisture-sensitive. Preparation of solutions should be done under an inert atmosphere. Palladium catalysts, while used in small amounts, are toxic and should be handled with care.

Process Optimization

The protocols provided are starting points. Optimization can be achieved by systematically varying:

  • Temperature: Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions.

  • Residence Time: Longer residence times can increase conversion but decrease throughput.

  • Concentration: Higher concentrations increase throughput but may lead to solubility issues or clogging.

  • Stoichiometry: The ratio of reactants, base, and catalyst can be finely tuned to maximize yield and minimize waste.

Conclusion

The application of continuous flow chemistry to the synthesis and functionalization of 5-iodo-2-methyl-2H-indazole represents a significant advancement over traditional batch methods. The protocols and principles outlined in this guide demonstrate how flow chemistry can lead to safer, more efficient, and scalable processes for producing this vital pharmaceutical intermediate and its derivatives. By leveraging the precise control offered by flow reactors, researchers and drug development professionals can accelerate the discovery and production of next-generation therapeutics.

References

  • Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH. [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford. [Link]

  • Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ICCF. [Link]

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. ResearchGate. [Link]

  • ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Iodine: Inhalation Hazards, Detection and Protection. California Department of Justice. [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]

  • Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. ResearchGate. [Link]

  • I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PMC - PubMed Central. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - PubMed Central - NIH. [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC - PubMed Central - NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. [Link]

  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. PubMed. [Link]

  • Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. ChemRxiv. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Iodo-2-Methyl-2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-iodo-2-methyl-2H-indazole presents a classic heterocyclic challenge: Tautomeric Regioselectivity .

Standard alkylation conditions (e.g., NaH/MeI) typically favor the thermodynamically stable


-isomer, often resulting in a 2:1 or 1:1 mixture that decimates the yield of the desired 

-isomer. To optimize yield, you must shift from Thermodynamic Control to Kinetic Control .

This guide provides troubleshooting protocols to invert this ratio, targeting


 selectivity for the 

-isomer while preserving the iodine handle for downstream cross-coupling.

Module 1: The Regioselectivity Crisis

Q: I am using NaH and Methyl Iodide in THF, but I am getting a 60:40 mixture favoring the N1-isomer. How do I fix this?

A: Stop using strong bases. You are driving the reaction toward thermodynamic equilibrium.

When you deprotonate the indazole with Sodium Hydride (NaH), you create an ambident anion. The charge delocalization favors the


 position because the resulting 

-methylated aromatic system is thermodynamically more stable (benzenoid character is preserved).

The Solution: Switch to Trimethyloxonium tetrafluoroborate (Meerwein's Salt) in Ethyl Acetate.

  • Mechanism: Neutral indazoles react via their lone pairs. The lone pair at

    
     is more kinetically accessible (less sterically hindered and higher electron density in the neutral tautomer) than 
    
    
    
    .
  • Outcome: This method typically yields an

    
     ratio of 95:5  or better.
    
Visualization: Kinetic vs. Thermodynamic Pathways

IndazoleRegioselectivity Start 5-Iodo-1H-Indazole (Starting Material) ConditionA Route A: Strong Base (NaH / MeI / THF) Start->ConditionA ConditionB Route B: Meerwein Salt (Me3OBF4 / EtOAc) Start->ConditionB IntermediateA Indazolyl Anion (Thermodynamic Control) ConditionA->IntermediateA Deprotonation IntermediateB Neutral Nucleophile (Kinetic Control) ConditionB->IntermediateB Direct Alkylation ProductN1 N1-Methyl (Major Product in Route A) LOW YIELD of Target IntermediateA->ProductN1 Favors Stable Isomer ProductN2 N2-Methyl (Major Product in Route B) OPTIMIZED YIELD IntermediateA->ProductN2 Minor Product IntermediateB->ProductN1 Sterically Hindered IntermediateB->ProductN2 Accessible Lone Pair

Figure 1: Mechanistic divergence between basic alkylation (Route A) and Meerwein salt alkylation (Route B).

Module 2: Optimized Experimental Protocol

Q: What is the exact protocol for the Meerwein Salt method?

A: Follow this moisture-sensitive protocol strictly.

Meerwein's salt is highly reactive and hydrolyzes rapidly in moist air. The reaction must be run under an inert atmosphere.

Reagents:

  • Substrate: 5-iodo-1H-indazole (1.0 equiv)

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for safer handling and workup.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 5-iodo-1H-indazole in anhydrous EtOAc (0.2 M concentration).

  • Addition: Add

    
     as a solid in one portion at room temperature (20–25°C).
    
    • Tip: Do not dissolve the salt beforehand; it will react with trace moisture.

  • Reaction: Stir vigorously. The reaction is heterogeneous (suspension).

    • Time: Typically 2–4 hours. Monitor by TLC (the salt is polar, but the product is less polar than the starting material).

  • Quench: Slowly add saturated aqueous

    
     to neutralize the tetrafluoroboric acid byproduct.
    
  • Extraction: Separate phases. Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 85–95% Crude Yield (Ratio


 > 9:1).
Data Comparison: Alkylation Methods
ParameterMethod A: NaH / MeIMethod B: KOH / AcetoneMethod C: Me3OBF4 (Recommended)
Primary Isomer N1 (Undesired)Mixed (approx 1:1)N2 (Target)
N2 Selectivity < 30%~50%> 90%
Reaction Time 12–24 h6–12 h2–4 h
Temp 0°C to RTRefluxRT
Iodine Stability Risk of halogen exchangeStableStable

Module 3: Purification & Isolation

Q: The N1 and N2 isomers have very similar Rf values. How do I separate them effectively?

A: Use Toluene-based mobile phases or Recrystallization.

The 5-iodo substituent increases the lipophilicity of the molecule, making separation in standard Hexane/EtOAc difficult (spots often overlap).

Troubleshooting the Separation:

  • TLC Optimization:

    • Avoid Hexane/EtOAc.

    • Try: Toluene/Acetone (9:1) or DCM/MeOH (98:2). The dipole moment differences between

      
       and 
      
      
      
      are more pronounced in aromatic solvents like Toluene.
    • Observation: The

      
      -isomer is typically less polar  (higher Rf) in non-H-bonding systems compared to the 
      
      
      
      isomer, though this can invert depending on the stationary phase.
  • Recrystallization (Scalable Option):

    • If the

      
       ratio is high (>90:10), you can purify by recrystallization rather than column chromatography.
      
    • Solvent System: Cyclohexane/EtOAc or Heptane/IPA.

    • The symmetric nature of the

      
      -isomer often leads to better packing and higher melting points, allowing the 
      
      
      
      impurity to remain in the mother liquor.
Visualization: Purification Workflow

PurificationFlow Crude Crude Mixture (90% N2 / 10% N1) Decision Scale? Crude->Decision SmallScale < 1 Gram Decision->SmallScale LargeScale > 5 Grams Decision->LargeScale Column Flash Chromatography Mobile Phase: Toluene/Acetone (95:5) SmallScale->Column Cryst Recrystallization Solvent: Heptane/IPA LargeScale->Cryst Pure Pure 5-iodo-2-methyl-2H-indazole (>99% purity) Column->Pure Cryst->Pure

Figure 2: Decision matrix for purification based on reaction scale.

Module 4: Stability & The Iodine Handle

Q: Will the iodine atom survive the alkylation? I've seen de-iodination in other steps.

A: Yes, Iodine is stable to Meerwein's salt, but vulnerable to Palladium.

  • Risk Factor: If you attempt to install the methyl group after a Palladium-catalyzed coupling (e.g., Suzuki), the nitrogen lone pairs can poison the catalyst, or the conditions might favor

    
    .
    
  • Best Practice: Perform the methylation first (on 5-iodoindazole), then perform the cross-coupling on the 5-iodo-2-methyl-2H-indazole.

  • Warning: Do not use n-Butyllithium (n-BuLi) or Grignard reagents if you are trying to deprotonate the indazole for alkylation. These will instantly perform a Lithium-Halogen exchange at the C5 position, removing your iodine. This is another reason to avoid base-mediated alkylation and stick to the Meerwein salt.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003).[1] Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective N-alkylation of indazoles assisted by coordination. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Indazoles.[1][2][3][4][5][6][7] Part I. Alkylation of 5-nitro- and 6-nitro-indazole. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]

Sources

Technical Support Center: Optimizing Catalyst Efficiency in 5-Iodo-2-methyl-2H-indazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-iodo-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their coupling reactions. Indazole derivatives are crucial scaffolds in modern drug discovery, and mastering their synthesis is key to accelerating research.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design more effective experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: What are the most effective types of coupling reactions for functionalizing 5-iodo-2-methyl-2H-indazole?

A: The most robust and widely used methods are palladium-catalyzed cross-coupling reactions. Given that the substrate is an aryl iodide, the oxidative addition step to the palladium(0) catalyst is generally facile.[4] The two primary reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds by reacting the iodoindazole with an organoboron reagent (boronic acid or ester). This is a highly effective method for creating biaryl structures.[1][3]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds by reacting the iodoindazole with a primary or secondary amine. This reaction is fundamental for synthesizing aniline-type derivatives.[5][6][7]

Q2: I'm starting a new project. Which palladium catalyst system is a reliable starting point?

A: For Suzuki-Miyaura couplings with iodoindazoles, a system based on [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is an excellent and highly effective starting point.[8] Its popularity stems from the dppf ligand's ability to stabilize the palladium center throughout the catalytic cycle, often leading to higher yields and shorter reaction times compared to catalysts like Pd(PPh₃)₄.[8][9] For Buchwald-Hartwig aminations, a combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand such as XPhos or JohnPhos is recommended due to their high activity and broad substrate scope.[4][10]

Q3: My reaction yield is low or the reaction has stalled. What's the most likely cause?

A: Low conversion is a common issue that can usually be traced back to one of three areas:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents or failure to maintain an inert atmosphere can lead to catalyst decomposition.[4]

  • Reagent Quality: Boronic acids can dehydrate over time to form unreactive, cyclic boroxine trimers.[4] Amines can be oxidized if not stored properly. Always use fresh, high-quality reagents.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the key steps of the catalytic cycle (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig) but not so strong as to cause substrate or product degradation. The solvent must solubilize all components and not interfere with the catalyst's activity.[4][11][12]

Q4: How do I rationally select a base and solvent for my coupling reaction?

A: The selection process depends on the specific coupling reaction:

  • For Suzuki-Miyaura Coupling: An inorganic base is required to activate the boronic acid for the transmetalation step.[4] A common starting point is potassium carbonate (K₂CO₃) in a solvent mixture like 1,4-dioxane/water or DME.[1][8] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[4][5] The solvent must be anhydrous and aprotic; common choices include toluene, dioxane, or THF.[4]

The solvent's polarity and coordinating ability can significantly influence catalyst stability and activity.[11][12][13] It is often beneficial to screen a small matrix of bases and solvents during optimization.

Section 2: In-Depth Troubleshooting Guides

When simple fixes don't work, a more systematic approach is required.

Problem: Low or No Product Conversion

If your reaction shows minimal consumption of the 5-iodo-2-methyl-2H-indazole starting material, follow this diagnostic workflow.

// Nodes check_catalyst [label="1. Catalyst System Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Sub-nodes inert_atm [label="Is the system fully inert?\n(Proper degassing, Ar/N₂ purge)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_fresh [label="Is the catalyst precursor\nand ligand fresh?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Sub-nodes boronic_acid [label="Is the boronic acid fresh?\n(Check for boroxine formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_purity [label="Is the amine pure and dry?", fillcolor="#F1F3F4", fontcolor="#202124"]; base_quality [label="Is the base anhydrous\nand non-hygroscopic?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Sub-nodes temperature [label="Is the temperature optimal?\n(Too low = slow kinetics; too high = degradation)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_choice [label="Is the solvent appropriate?\n(Solubility, anhydrous, degassed)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_inert [label="Action: Improve inerting technique.\nUse Schlenk line or glovebox.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_reagents [label="Action: Use fresh reagents.\nPurchase new or re-purify.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_optimize [label="Action: Re-screen conditions.\nVary T, solvent, base, and ligand.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> check_catalyst; start -> check_reagents; start -> check_conditions;

check_catalyst -> inert_atm; check_catalyst -> catalyst_fresh; inert_atm -> solution_inert [style=dashed]; catalyst_fresh -> solution_reagents [style=dashed];

check_reagents -> boronic_acid; check_reagents -> amine_purity; check_reagents -> base_quality; boronic_acid -> solution_reagents [style=dashed]; amine_purity -> solution_reagents [style=dashed]; base_quality -> solution_reagents [style=dashed];

check_conditions -> temperature; check_conditions -> solvent_choice; temperature -> solution_optimize [style=dashed]; solvent_choice -> solution_optimize [style=dashed]; } ` Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Problem: Significant Side Product Formation

Q: I'm observing a significant amount of a side product that appears to be just 2-methyl-2H-indazole. What is happening?

A: This side product results from protodeiodination , where the iodine atom is replaced by a hydrogen atom. This is often caused by:

  • Moisture: Trace water can hydrolyze the organoboron reagent in Suzuki couplings or interfere with other intermediates. Ensure all reagents and solvents are scrupulously dry.

  • Sub-optimal Base: The base may be promoting a side reaction. Screening alternative bases can sometimes mitigate this issue.

  • Inefficient Transmetalation/Reductive Elimination: If the desired catalytic cycle is slow, competing pathways like protodeiodination can become more prominent. Consider changing the ligand to one that promotes a faster turnover rate.

Q: In my Suzuki coupling, I see a significant amount of a biaryl product derived from the coupling of two boronic acid molecules. How can I prevent this?

A: This is known as homo-coupling of the boronic acid. It is typically promoted by the presence of oxygen and can be a sign that the palladium catalyst is not efficiently entering the primary catalytic cycle.

  • Improve Inert Atmosphere: Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is the most effective solution.[4]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homo-coupling.

  • Pre-catalyst Activation: Ensure the Pd(II) pre-catalyst is properly reduced to the active Pd(0) species in situ.

Section 3: Experimental Protocols & Optimization

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for indazole synthesis.[1][8]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-2-methyl-2H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv., 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard practices for C-N bond formation.[4][6]

  • Preparation (in a glovebox): To an oven-dried reaction vial with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv., 1 mol%), the phosphine ligand (e.g., XPhos, 0.022 equiv., 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition (in a glovebox): Add 5-iodo-2-methyl-2H-indazole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition (in a glovebox): Add anhydrous, degassed solvent (e.g., toluene) and seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block (e.g., 100 °C). Stir vigorously for the required time, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Section 4: Understanding the Core Chemistry

A deeper understanding of the reaction mechanism is crucial for rational troubleshooting. The efficiency of your catalyst is determined by the kinetics of each step in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The cycle involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3] A slow step at any point can reduce overall efficiency and allow side reactions to occur.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Indazole-Pd(II)-I\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Indazole-Pd(II)-Aryl\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents & Products indazole_iodide [label="5-Iodo-2-methyl-2H-indazole", shape=none, fontcolor="#5F6368"]; boronic_acid [label="Ar-B(OH)₂ + Base", shape=none, fontcolor="#5F6368"]; product [label="Coupled Product", shape=none, fontcolor="#34A853"];

// Cycle pd0 -> oxidative_add [label=""]; oxidative_add -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elim; reductive_elim -> pd0;

// Inputs & Outputs indazole_iodide -> oxidative_add [style=dashed]; boronic_acid -> transmetalation [style=dashed]; reductive_elim -> product [style=dashed, dir=back]; } ` Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

Similar to the Suzuki coupling, this cycle also relies on the Pd(0)/Pd(II) redox couple. The key differences are the nature of the nucleophile (an amine) and the requirement of a strong base for its activation.[5][7]

// Nodes pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Indazole-Pd(II)-I\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_amido [label="Indazole-Pd(II)-Amido\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents & Products indazole_iodide [label="5-Iodo-2-methyl-2H-indazole", shape=none, fontcolor="#5F6368"]; amine [label="R₂NH + Base", shape=none, fontcolor="#5F6368"]; product [label="Coupled Product", shape=none, fontcolor="#34A853"];

// Cycle pd0 -> oxidative_add; oxidative_add -> pd2_complex; pd2_complex -> amine_coord; amine_coord -> pd2_amido; pd2_amido -> reductive_elim; reductive_elim -> pd0;

// Inputs & Outputs indazole_iodide -> oxidative_add [style=dashed]; amine -> amine_coord [style=dashed]; reductive_elim -> product [style=dashed, dir=back]; } ` Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 5: Data Tables for Rapid Reference

Table 1: Comparison of Common Palladium Catalysts & Ligands
Catalyst / LigandCoupling Type(s)Key AdvantagesConsiderations
Pd(dppf)Cl₂ Suzuki, othersHigh thermal stability, efficient for many aryl halides, commercially available as a complex.[8]May be less active than modern biarylphosphine systems for very challenging substrates.
Pd(PPh₃)₄ SuzukiClassic, inexpensive catalyst.Can require higher temperatures; PPh₃ can dissociate, leading to catalyst decomposition.[8]
Pd₂(dba)₃ + XPhos Buchwald-Hartwig, SuzukiHighly active, broad scope for C-N couplings, effective for aryl chlorides/bromides.[4]Air-sensitive ligand, requires glovebox or careful inert atmosphere handling.
Pd₂(dba)₃ + SPhos Buchwald-Hartwig, SuzukiSimilar to XPhos, offers a different steric and electronic profile for optimization.Air-sensitive ligand.
Pd₂(dba)₃ + JohnPhos Buchwald-HartwigExcellent for coupling with primary amines and ammonia surrogates.[10]Air-sensitive ligand.
Table 2: Guide to Solvent and Base Selection
Coupling ReactionCommon SolventsCommon BasesRole of the Base
Suzuki-Miyaura Toluene, 1,4-Dioxane, DME, THF (often with H₂O co-solvent)[4]K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[4]
Buchwald-Hartwig Toluene, 1,4-Dioxane, THF (anhydrous)[4]NaOtBu, KOtBu, LiHMDS, K₂CO₃ (for specific cases)Deprotonates the amine nucleophile to form a more reactive amido species.[5]

References

  • Benchchem. (n.d.). Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Medicinal Chemistry.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • ResearchGate. (n.d.). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 1-Iodo-2-naphthol Transformations.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • RSC Publishing. (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Iodo-Indazoles

[1][2]

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization for Iodo-Indazole Substrates

Executive Summary & Reactivity Profile

Iodo-indazoles are high-value pharmacophores, particularly in the development of kinase inhibitors (e.g., VEGFR, PI3K). While the C-I bond is theoretically the most reactive electrophile in the Suzuki arsenal (I > Br >> Cl), indazoles present a unique "Trojan Horse" challenge: the nitrogen-rich core can deactivate your catalyst before the cross-coupling cycle begins.

The Core Conflict:

  • Advantage: High oxidative addition rate of the C-I bond.

  • Disadvantage: The free N-H (if unprotected) is acidic (

    
     ~14 in DMSO) and the N2 nitrogen is a competent ligand for Palladium.
    
Diagnostic Matrix: Why is my reaction failing?

Use this matrix to diagnose your specific failure mode based on LCMS/NMR data.

Symptom Observation Root Cause Immediate Fix
No Conversion Starting Material (SM) intact. No Pd black.Catalyst Poisoning. The indazole nitrogen has displaced the ligand, forming a stable, inactive Pd-complex.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) that cannot be displaced by the indazole N.
Stalled Reaction 20-40% Product, then stops. Pd black visible.[1]Catalyst Aggregation. The active Pd(0) species is unstable and precipitating out.Increase ligand loading or switch to a bidentate ligand like dppf or Xantphos .[1]
De-iodination SM converted to Des-iodo indazole (reduced product).Slow Transmetallation. The Pd(II)-Ar species waits too long for the boronic acid, eventually scavenging a hydride.Increase Boronic Acid (1.5–2.0 eq) and Base concentration. Ensure water is present.[1][2][3]
Homocoupling Ar-Ar dimer detected (from boronic acid).Oxidative Stress. Oxygen is present, or transmetallation is faster than oxidative addition (rare for Iodides).Degas solvents thoroughly (sparge with Ar for 15 min).
Deep Dive: The Unprotected Indazole Challenge

Q: Can I couple an unprotected (free N-H) iodo-indazole directly? A: Yes, but you are fighting two fronts: acidity and coordination.

  • Acidity: The base you add (

    
     or 
    
    
    ) will first deprotonate the Indazole N-H (consuming 1 equivalent) before it activates the boronic acid.
    • Protocol Adjustment: You must use at least 3.0–3.5 equivalents of base.

  • Coordination: Once deprotonated, the indazolyl anion is a potent ligand. It binds to Pd(II), creating a "resting state" trap that arrests the catalytic cycle.

Visualizing the Failure Mechanism

The following diagram illustrates how the unprotected nitrogen traps the catalyst (The "Azolyl Trap").

GPd0Pd(0) ActiveCatalystOxAddOxidativeAdditionPd0->OxAddFast (Iodide)PdIIPd(II)-IndazoleIntermediateOxAdd->PdIITrapTHE AZOLYL TRAP(Stable Pd-N complex)PdII->TrapUnprotected Ncoordinates PdTransMetTransmetallation(Boronic Acid)PdII->TransMetRequires BulkyLigand to proceedTrap->PdIIReversible onlywith strong ligandsProductCoupledProductTransMet->ProductReductive Elim.

Caption: The "Azolyl Trap" occurs when the indazole nitrogen coordinates to the Palladium center, effectively removing it from the catalytic cycle. Bulky ligands (Buchwald type) prevent this coordination sterically.

Optimization Protocols
Scenario A: The "Gold Standard" (Protected or Unprotected)

If you are seeing low yields, switch to this robust system derived from Buchwald's work on nitrogen heterocycles.

  • Catalyst: XPhos Pd G3 or G4 (2–5 mol%).

    • Why: XPhos is bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition. The G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Base:

    
     (3.0 equiv).
    
    • Why: Anhydrous phosphate is milder than alkoxides but strong enough for the activation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why:Water is non-negotiable. It is required to convert the boronic ester/acid into the reactive hydroxy-boronate species.

  • Temperature: 80–100 °C.

Scenario B: The "Budget/Scale-Up" (Protected Indazoles)

If your indazole is protected (e.g., THP, SEM, Boc) or methylated, you can use cheaper, standard catalysts.

  • Catalyst:

    
     (5 mol%).
    
    • Why: The ferrocene backbone provides a wide bite angle, stabilizing the Pd during the reductive elimination step.

  • Base:

    
     or 
    
    
    (2.0 equiv).[4]
  • Solvent: DME/Water or Toluene/Water.

Positional Reactivity Guide

Not all iodides are created equal. The position of the iodine on the indazole ring dictates your strategy.

PositionReactivityElectronic ContextSpecific Advice
C-3 Highest Electron-deficient (Imine-like C).[5]Prone to De-iodination. The oxidative addition is so fast that if transmetallation is slow, the Pd-species will scavenge H. Push the boronic acid equivalents.
C-4 HighSterically crowded (Peri-interaction with C3).Steric Hindrance. Requires smaller ligands (e.g., SPhos) or higher heat to force the coupling.
C-5 / C-6 ModerateBenzenoid character.Standard Behavior. Behaves like a standard aryl iodide. Standard conditions usually work.
C-7 ModerateProximity to N1 (N-H).[4]Chelation Risk. If unprotected, the N1-H and C7-Pd can form a stable chelate. Protection of N1 is highly recommended for C7 couplings.
Step-by-Step Experimental Workflow

Objective: Coupling 3-iodo-1H-indazole (unprotected) with Phenylboronic acid.

  • Setup: Charge a reaction vial with:

    • 3-iodo-1H-indazole (1.0 equiv)[6]

    • Phenylboronic acid (1.5 equiv)

    • 
       (3.0 equiv) — Crucial excess for unprotected substrate.
      
    • XPhos Pd G3 (2.5 mol%)

  • Solvent: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparging with Argon for 5–10 minutes is usually sufficient. Freeze-pump-thaw is only needed for highly sensitive cases.

  • Reaction: Seal and heat to 100 °C for 2–4 hours.

  • Workup:

    • Note on Purification: Indazoles often streak on silica due to the basic nitrogen. Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% Et3N) to sharpen the peaks.

References
  • BenchChem. (2025).[7][8][9][10] Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Link

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.[11] Link

  • Lara, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2056. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6500-6508. Link

Preventing dehalogenation of 5-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5I-2M-IND | Technical Support Center Subject: Prevention of Dehalogenation in 5-iodo-2-methyl-2H-indazole Scaffolds

Executive Summary: The Stability Paradox

User Context: You are working with 5-iodo-2-methyl-2H-indazole . The Problem: The C5-Iodine bond is the "weak link." While it is your intended handle for cross-coupling, it is also highly susceptible to hydrodehalogenation (replacement of I with H) during palladium catalysis or metal-halogen exchange.

The Root Cause:

  • In Pd-Catalysis: Competitive

    
    -hydride elimination or transfer hydrogenation from solvents (alcohols) or bases (formates) outcompetes the desired transmetallation.
    
  • In Lithiation: The Iodine-Lithium exchange is faster than diffusion; if the temperature is not strictly controlled or if proton sources are present, the lithiated intermediate quenches immediately to the hydride.

Troubleshooting Module: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Issue: "I am attempting a Suzuki coupling at C5, but I isolate 2-methyl-2H-indazole (reduced product) instead of the biaryl."

Diagnostic Decision Tree

DehalogenationTroubleshooting Start Problem: Hydrodehalogenation (I replaced by H) SolventCheck Are you using alcoholic solvents (MeOH, EtOH, iPrOH)? Start->SolventCheck BaseCheck Are you using Formate or moist Carbonate bases? SolventCheck->BaseCheck No Action1 STOP. Switch to Aprotic Polar (DMF, Dioxane, Toluene) SolventCheck->Action1 Yes TempCheck Is reaction Temp > 80°C? BaseCheck->TempCheck No Action2 Switch to Anhydrous Phosphate (K3PO4) or Fluoride (CsF) BaseCheck->Action2 Yes CatalystCheck Catalyst Load low? Slow Oxidative Addition? TempCheck->CatalystCheck No Action3 Lower Temp to 60°C Use highly active catalyst (e.g., XPhos) TempCheck->Action3 Yes Action4 Increase Catalyst Load Ensure Inert Atmosphere (Argon) CatalystCheck->Action4

Figure 1: Decision matrix for diagnosing hydrodehalogenation in cross-coupling reactions.

Technical Resolution Protocol

The Mechanism of Failure: In the catalytic cycle, after oxidative addition (Ar-I + Pd(0)


 Ar-Pd(II)-I), if the transmetallation step is slow, the complex will hunt for a hydride source. Common culprits are alkoxides  (from alcohol solvents) which undergo 

-hydride elimination, donating a hydride to the Palladium, which then reductively eliminates Ar-H.

Corrective Protocol (Suzuki-Miyaura):

  • Solvent System: Abandon protic solvents. Use 1,4-Dioxane or Toluene (anhydrous).

    • Why: Removes the primary source of hydride donors.

  • Base Selection: Switch to K3PO4 (Tribasic Potassium Phosphate) or CsF (Cesium Fluoride) .

    • Why: Carbonate bases often contain water; formates act as reducing agents. Anhydrous phosphate is non-reducing.

  • Catalyst System: Use Pd(dppf)Cl2[1]·CH2Cl2 or Pd(XPhos) G2 .

    • Why: Bidentate ligands (dppf) prevent open coordination sites where hydrides often attack. Bulky phosphines (XPhos) accelerate the desired reductive elimination over the side reaction.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Ethanol/Water, MeOH1,4-Dioxane (Dry) , Toluene
Base Na2CO3, K2CO3K3PO4 , CsF, KOAc
Catalyst Pd(PPh3)4Pd(dppf)Cl2 , Pd(Amphos)Cl2
Atmosphere Nitrogen (Balloon)Argon (Schlenk Line)

Troubleshooting Module: Metal-Halogen Exchange (Lithiation)

Issue: "I am trying to convert the C5-Iodine to a nucleophile (Grignard/Lithium) to react with an aldehyde, but I lose the Iodine immediately."

The "Turbo" Solution

Standard n-Butyllithium (n-BuLi) is too aggressive and often results in protonation by attacking the solvent or the methyl group on the indazole nitrogen.

Protocol: The Knochel-Hauser Exchange Use Turbo Grignard (iPrMgCl[2]·LiCl) .[3][4] This complex creates a highly reactive "ate" complex that performs I-Mg exchange rapidly without requiring cryogenic (-78°C) temperatures, though cooling is still recommended.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-iodo-2-methyl-2H-indazole in anhydrous THF (0.5 M).

  • Cooling: Cool to -20°C (Cryocooler or Ice/Salt bath). Do not use -78°C; the exchange is too slow for magnesium reagents.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir at -20°C for 30 minutes.

    • QC Step: Take an aliquot, quench with D2O. NMR should show Deuterium at C5. If you see H, your system is wet.

  • Electrophile Addition: Add your aldehyde/ketone at -20°C, then warm to RT.

Visualizing the Pathway:

Magnesiation Substrate 5-iodo-2-methyl-2H-indazole Intermediate Magnesiated Species (Ar-MgCl·LiCl) Substrate->Intermediate -20°C, THF Fast Exchange Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Functionalized Product Intermediate->Product + Electrophile SideProduct Reduced Product (Ar-H) (From Moisture) Intermediate->SideProduct + H2O (Moisture)

Figure 2: Kinetic pathway of Turbo-Grignard exchange vs. moisture quenching.

FAQ: C-H Activation at C3

Q: Can I arylate the C3 position without losing the C5-Iodine? A: Yes, but you must avoid Pd(0) catalysts that are prone to oxidative addition at the C-I bond.

Recommendation: Use Copper Catalysis or Pd(II) without Phosphines .

  • Protocol: Pd(OAc)2 (5 mol%), 1,10-Phenanthroline (ligand), and Ag2CO3 (oxidant).

  • Mechanism: This proceeds via a C-H activation mechanism (CMD - Concerted Metallation Deprotonation) which is orthogonal to the oxidative addition required to break the C-I bond. The C5-I bond remains intact because the catalyst cycle does not pass through a Pd(0) species capable of inserting into the Ar-I bond efficiently under these oxidative conditions.

Storage & Stability

Issue: "The solid 5-iodo-2-methyl-2H-indazole is turning purple." Diagnosis: Photolytic dehalogenation. The C-I bond is weak (~50-60 kcal/mol). Light exposure causes homolytic cleavage, releasing Iodine radical (


), which forms 

(purple).

Storage Protocol:

  • Container: Amber glass vial, taped with electrical tape.

  • Atmosphere: Flush with Argon before capping.

  • Temp: Store at -20°C.

  • Rescue: If purple, dissolve in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) to reduce free iodine back to iodide, then recrystallize.
    

References

  • Mechanisms of Dehalogenation: Navarro-Vázquez, A., et al. "Mechanistic insights into the hydrodehalogenation of aryl halides." Journal of Organic Chemistry, 2023.[5]

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4] Angewandte Chemie International Edition, 2004.[4]

  • Indazole C-H Activation: Ben-Yahia, A., et al. "Direct C-3-Arylations of 1H-Indazoles."[6] European Journal of Organic Chemistry, 2012.[6]

  • 2H-Indazole Synthesis & Stability: Kumar, M. R., et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles."[7][8] Organic Letters, 2011.[7]

Sources

Technical Support Center: Work-up of 5-iodo-2-methyl-2H-indazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-iodo-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who work with halogenated indazole scaffolds. Indazoles are a critical class of nitrogen-containing heterocycles, forming the core of numerous pharmaceutical agents.[1][2] The introduction of an iodine atom, particularly at the 5-position, provides a versatile handle for further functionalization via cross-coupling reactions, making robust and reproducible work-up procedures essential.

This document moves beyond a simple recitation of steps. It provides the chemical reasoning behind each procedural choice, offers solutions to common experimental hurdles, and presents a validated, standardized protocol as a reliable baseline for your work.

Section 1: Standard Work-up Protocol for 5-iodo-2-methyl-2H-indazole

The following protocol assumes the synthesis is performed via N-methylation of 5-iodo-1H-indazole or direct C-H iodination of 2-methyl-2H-indazole. The key challenges in the work-up are neutralizing the iodinating agent, removing inorganic salts, and separating the desired N2-methylated product from the isomeric N1-methylated byproduct and unreacted starting material.

Experimental Protocol: Standard Aqueous Work-up
  • Reaction Quenching (The "Why"): The first critical step is to neutralize any unreacted electrophilic iodine species (e.g., I₂, N-iodosuccinimide (NIS)) and any acid catalysts.[3][4] Failure to do so can lead to continued side reactions or product degradation during extraction and concentration. A solution of sodium thiosulfate is the industry standard for quenching iodine-based reactions.[5][6][7] It rapidly reduces elemental iodine (I₂, responsible for the brown/purple color) to colorless iodide ions (I⁻).

    • Step 1.1: Cool the reaction mixture to 0-5 °C using an ice bath. This mitigates any exothermic processes during the quench.

    • Step 1.2: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue addition until the characteristic brown/purple color of iodine dissipates completely.[6][7]

    • Step 1.3: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid in the reaction mixture. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8) when tested with pH paper.

  • Liquid-Liquid Extraction (The "Why"): This step partitions the desired organic product from the aqueous phase, which now contains salts (e.g., sodium iodide, sodium sulfate) and water-soluble byproducts (e.g., succinimide from NIS). Ethyl acetate is a common choice due to its moderate polarity, which effectively dissolves the indazole product, and its immiscibility with water.[8]

    • Step 2.1: Transfer the quenched reaction mixture to a separatory funnel.

    • Step 2.2: Add a volume of ethyl acetate (EtOAc) roughly equal to the total volume of the reaction mixture.

    • Step 2.3: Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Step 2.4: Allow the layers to separate fully. Drain the lower aqueous layer.

    • Step 2.5: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate to maximize product recovery.

  • Organic Layer Washing (The "Why"): The combined organic extracts are washed sequentially to remove residual impurities. A brine (saturated NaCl solution) wash is crucial as it helps to break up emulsions and reduces the solubility of the organic product in the small amount of water that remains dissolved in the organic layer.

    • Step 3.1: Combine all organic extracts in the separatory funnel.

    • Step 3.2: Wash the combined organic layer with deionized water.

    • Step 3.3: Perform a final wash with a saturated aqueous solution of NaCl (brine).

  • Drying and Concentration (The "Why"): Water must be removed from the organic extract before solvent evaporation. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are common drying agents that form hydrates, effectively sequestering water.

    • Step 4.1: Drain the washed organic layer into an Erlenmeyer flask.

    • Step 4.2: Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Step 4.3: Allow the mixture to stand for 15-20 minutes.

    • Step 4.4: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.

    • Step 4.5: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

G cluster_start Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_wash Washing cluster_finish Isolation start Reaction Mixture quench_thiosulfate 1. Add 10% Na₂S₂O₃ (Removes excess I₂) start->quench_thiosulfate Cool to 0 °C quench_bicarb 2. Add sat. NaHCO₃ (Neutralizes Acid) quench_thiosulfate->quench_bicarb extract 3. Extract with EtOAc (3x) quench_bicarb->extract separate 4. Separate Layers extract->separate wash_water 5. Wash with H₂O separate->wash_water Combine Organic Layers wash_brine 6. Wash with Brine wash_water->wash_brine dry 7. Dry (Na₂SO₄) wash_brine->dry concentrate 8. Concentrate in vacuo dry->concentrate end_node Crude Product concentrate->end_node

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the crude product? A: The crude 5-iodo-2-methyl-2H-indazole is typically an off-white to light brown solid.[9] The color intensity often depends on the purity; highly colored samples (dark brown or black) may indicate residual iodine or degradation products.

Q2: Can I use a different extraction solvent, like dichloromethane (DCM)? A: Yes, DCM is an effective extraction solvent.[8] Being denser than water, it forms the bottom layer, which can simplify separations for some researchers. However, due to environmental and health concerns, ethyl acetate is often preferred.[8] Ensure your product is fully soluble in the chosen solvent.

Q3: My N-methylation reaction gives a mix of N1 and N2 isomers. Will this work-up separate them? A: No, this standard aqueous work-up will not separate the N1 and N2 regioisomers. Both 5-iodo-1-methyl-1H-indazole and 5-iodo-2-methyl-2H-indazole have very similar polarities and will co-extract. Separation requires chromatography (Section 4). The ratio of isomers formed is highly dependent on reaction conditions like the base, solvent, and methylating agent used.[10][11][12]

Q4: Is 5-iodo-2-methyl-2H-indazole stable? How should I store it? A: Iodinated aromatic compounds are generally stable but can be sensitive to light and air over long periods. For long-term storage, it is best to keep the purified solid in a sealed amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-4 °C).

Q5: Why is a brine wash necessary? A: The brine wash serves two main purposes. First, it decreases the solubility of your organic product in the aqueous phase, pushing more of it into the organic layer. Second, it helps to break up emulsions by increasing the ionic strength of the aqueous layer, forcing a cleaner separation of the two phases.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the work-up procedure.

G

Problem: A persistent emulsion forms during extraction. [6]

  • Causality: Emulsions are common when the reaction mixture contains fine solid particulates or amphiphilic molecules that stabilize the oil-in-water or water-in-oil droplets. This is often exacerbated by overly vigorous shaking.

  • Solution:

    • Add Brine: The first and simplest solution is to add a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous layer often destabilizes the emulsion, leading to phase separation.

    • Filtration: If brine fails, filter the entire emulsion through a pad of Celite® or diatomaceous earth. This will remove the fine particulates that may be stabilizing the emulsion. The filtrate can then be returned to the separatory funnel for separation.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) is sufficient for the layers to separate.

Problem: The crude product is a dark, sticky oil instead of a solid.

  • Causality: This often indicates the presence of impurities that are inhibiting crystallization. A common culprit is residual high-boiling solvent from the reaction, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Solution:

    • Co-evaporation: Dissolve the oil in a minimum amount of a volatile solvent like DCM or ethyl acetate. Add a larger volume of toluene and concentrate the mixture on a rotary evaporator. Toluene forms an azeotrope with DMF, helping to remove it more effectively. Repeat 2-3 times.

    • Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.

Problem: After quenching with sodium thiosulfate, the organic layer remains colored. [6]

  • Causality: This indicates that the quenching of excess iodine is incomplete. The iodine may be partitioned more favorably into the organic layer than the aqueous layer where the thiosulfate resides.

  • Solution:

    • Ensure Biphasic Contact: After adding the thiosulfate solution, transfer the mixture to a flask and stir it vigorously for 15-30 minutes before extraction. This ensures sufficient time and surface area for the reaction to complete.[6]

    • Add More Quenching Agent: The initial amount of thiosulfate may have been insufficient. Add more of the 10% solution until the color is fully discharged.

Problem: Very low yield of crude product after concentration.

  • Causality: While this could be a reaction issue, it can also be a work-up problem. The product might have higher water solubility than expected, especially if the aqueous layer has a very high or low pH, or if residual polar solvents like DMF are present.

  • Solution:

    • Analyze the Aqueous Layer: Before discarding the aqueous layers from your extraction, spot a small sample on a TLC plate or analyze via LC-MS to see if a significant amount of product is present.

    • Back-Extraction: If product is detected in the aqueous phase, perform additional extractions (3-5 more times) with ethyl acetate or DCM. Saturating the aqueous layer with NaCl before these extractions can also help drive the product into the organic phase.

Section 4: Advanced Purification: Isomer Separation

The primary purification challenge is the separation of the desired 5-iodo-2-methyl-2H-indazole (N2 isomer) from the 5-iodo-1-methyl-1H-indazole (N1 isomer) byproduct. This is almost exclusively achieved by silica gel column chromatography.

ParameterRecommended ConditionsRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for medium-polarity compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The N2 isomer is typically less polar and will elute first.
TLC Monitoring 80:20 Hexanes:EtOAcThis system usually provides good separation (ΔRf > 0.1) between the N1 and N2 isomers.
Visualization UV Light (254 nm) & KMnO₄ stainBoth isomers are UV active. A potassium permanganate stain can also be used for visualization.
Protocol: Flash Column Chromatography
  • Prepare the Column: Dry-pack or wet-slurry pack a column with silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Gently add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc). Collect fractions and monitor them by TLC.

  • Gradient (if necessary): Slowly and incrementally increase the percentage of ethyl acetate to elute the more polar N1 isomer and any other impurities.

  • Combine and Concentrate: Combine the pure fractions of the desired N2 isomer and concentrate in vacuo to yield the purified product.

References

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Indazole. Organic Syntheses Procedure. Available from: [Link]

  • About Workup. University of Rochester, Department of Chemistry. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available from: [Link]

  • Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available from: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]

  • Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. ResearchGate. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available from: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]

  • Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. Available from: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available from: [Link]

  • Indazole derivatives. Google Patents.
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available from: [Link]

  • Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. Available from: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available from: [Link]

  • Synthesis method of 6-iodine-1H-indazole. Patsnap.
  • Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. PubMed. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available from: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. Available from: [Link]

  • I2 and Electrophilic I+ reagents. ACS Green Chemistry Institute. Available from: [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available from: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.

Sources

Technical Support Center: Catalyst Optimization for Indazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Catalyst Deactivation in 5-iodo-2-methyl-2H-indazole Cross-Couplings Case ID: IND-Pd-505 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Why" Behind the Failure

If you are observing stalled conversion, immediate precipitation of palladium black, or low yields with 5-iodo-2-methyl-2H-indazole , you are likely encountering heterocycle-induced catalyst poisoning .[1]

While the C–I bond is typically highly reactive toward oxidative addition, the 2-methyl-2H-indazole core presents a specific challenge: N1-coordination .[1]

The Structural Trap

In 2-methyl-2H-indazole, the N2 nitrogen is alkylated and contributes its lone pair to the aromatic


-system (pyrrole-like).[1] However, the N1 nitrogen  retains a localized lone pair in the plane of the ring (pyridine-like).
  • The Problem: This N1 lone pair is a potent

    
    -donor.[1] It competes with your phosphine ligands for the Palladium(II) center.
    
  • The Result: Instead of proceeding through the catalytic cycle, the Pd forms a stable, inactive bis(indazole)-Pd complex or, upon ligand displacement, aggregates into catalytically inactive Palladium black.

Diagnostic Guide: Is Your Catalyst Being Poisoned?

Use this decision matrix to confirm if N-coordination is your root cause.

SymptomObservationDiagnosis
Visual Cue Reaction mixture turns black/grey within <30 mins.[1]Ligand Displacement. The indazole N1 has displaced your phosphine, leading to Pd aggregation.
Kinetic Stall Rapid initial burst (10-20% conversion) then flatline.[1]Product Inhibition. The product (biaryl indazole) is often more Lewis basic than the starting material, poisoning the catalyst as it forms.
No Reaction Starting material remains, but Pd is in solution (red/orange).Stable Complex Formation. Pd is trapped in a stable [L-Pd(II)-Indazole] resting state that cannot undergo transmetallation.[1]

Mechanism of Failure (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of N-coordination.

IndazolePoisoning cluster_legend Pathway Legend Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd + 5-iodo-2-methylindazole Poison OFF-CYCLE TRAP Pd Coordinated to Indazole N1 Pd0->Poison N1-Binding Competition TransMet Transmetallation OxAdd->TransMet + Boronic Acid / Base OxAdd->Poison Ligand Displacement Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration PdBlack Ligand Shedding Pd Black Precipitation Poison->PdBlack Irreversible Deactivation key1 Blue = Productive Cycle key2 Red = Poisoning Pathway

Caption: Figure 1. The "Off-Cycle Trap" where the N1-nitrogen of 2-methylindazole intercepts the Palladium species, leading to deactivation.[1]

Troubleshooting & Optimization Protocols

Solution A: The "Bulky Ligand" Strategy (Recommended)

To prevent N1-binding, you must use a ligand that is sterically bulky enough to physically block the approach of the indazole nitrogen to the Pd center.

  • Recommendation: Switch to Buchwald G2/G3 Precatalysts .

  • Top Picks: XPhos Pd G2 or SPhos Pd G2.[2]

  • Why: These precatalysts generate the active L-Pd(0) species immediately upon activation, bypassing the delicate induction period. The biaryl backbone provides a "roof" over the Pd, allowing the linear C–I bond to enter for oxidative addition while blocking the perpendicular approach required for N-coordination.

Solution B: The "Base & Solvent" Adjustment

Carbonate bases (


, 

) are often too weak or poorly soluble to drive the transmetallation fast enough to outcompete poisoning.
  • Recommendation: Switch to

    
     (Potassium Phosphate Tribasic) .
    
  • Solvent System: Use a biphasic mixture, specifically 1,4-Dioxane : Water (4:1) or n-Butanol .[1]

  • Why: The presence of water and a phosphate base creates a high concentration of the active boronate species (Ar-B(OH)3-), accelerating transmetallation. The faster the cycle spins, the less time Pd spends in a vulnerable state.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of 5-iodo-2-methyl-2H-indazole with Aryl Boronic Acids Validated for scale: 0.5 mmol - 5.0 mmol[1]

ReagentEquivalentsRole
5-iodo-2-methyl-2H-indazole 1.0 equivElectrophile
Aryl Boronic Acid 1.2 - 1.5 equivNucleophile
XPhos Pd G2 0.02 - 0.05 equiv (2-5 mol%)Catalyst

(finely ground)
3.0 equivBase
1,4-Dioxane / Water 4:1 ratio (0.2 M concentration)Solvent

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Indazole (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos Pd G2  (2 mol%).
    
    • Critical: Do not use Pd(OAc)2 + Ligand. Use the pre-formed G2 precatalyst to avoid initial poisoning.

  • Degas (Crucial): Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
    • Why: Oxygen promotes the oxidation of phosphines, leaving "naked" Pd susceptible to N-capture.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C - 100°C .

    • Note: Do not run at RT. Heat is required to dissociate any reversible N-Pd complexes that form.[1]

  • Monitoring: Check LCMS at 1 hour.

    • Pass: >80% conversion.

    • Fail: If <20% conversion, spike with additional 1 mol% catalyst and raise temp to 110°C.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2? It works for my other aryl iodides. A: Avoid it. While robust, dppf is a bidentate ligand that leaves axial sites open on the square-planar Pd complex. These sites are vulnerable to N1-coordination from the indazole.[1] Monodentate, bulky biaryl ligands (XPhos) shield the metal center far better.

Q: I see "De-iodination" (formation of 2-methyl-2H-indazole) as a byproduct. Why? A: This is hydrodehalogenation. It usually occurs when the transmetallation step is too slow. The Pd(II)-Aryl species grabs a hydride (from solvent or impurities) instead of the boronic acid.

  • Fix: Increase the concentration of your boronic acid (to 1.5 - 2.0 eq) and ensure your solvent is strictly degassed.

Q: My reaction works on 50mg but fails on 5g. Why? A: On larger scales, mass transfer of the base becomes rate-limiting.

  • Fix: Increase the stirring speed (ensure a vortex). Switch to n-Butanol as the solvent, which dissolves the indazole better and allows for higher reflux temperatures (

    
    C) to break stable aggregates.
    

References & Authoritative Grounding

  • Mechanisms of Catalyst Deactivation:

    • Title: Poisoning and deactivation of palladium catalysts.[3][4][5]

    • Source: van Leeuwen, P. W. N. M. Applied Catalysis A: General.

    • Relevance: Foundational text on how N-heterocycles arrest Pd cycles via competitive binding.[1]

  • Indazole Cross-Coupling Specifics:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Indazoles.[1][6][7][8]

    • Source:Journal of Organic Chemistry / BenchChem Protocols.

    • Relevance: Confirms the efficacy of XPhos/SPhos systems for N-alkylated indazoles.

    • (Representative ACS Link)[1]

  • Precatalyst Efficiency:

    • Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][7]

    • Source:ResearchGate / Springer.

    • Relevance: Demonstrates the necessity of G2 precatalysts for substrates with free or Lewis-basic nitrogens (analogous to the 2-methylindazole N1).[1]

  • Buchwald Ligand Selection:

    • Title: XPhos Pd G2 Product Guide.

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Technical specifications for the recommended catalyst.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1H- and 2H-Iodo-indazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] The functionalization of this bicyclic heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Iodo-indazoles, in particular, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. A critical and often nuanced aspect of their reactivity lies in the constitutional isomerism of the indazole core itself: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole tautomer.[1][3] This guide provides an in-depth technical comparison of the reactivity of 1H- and 2H-iodo-indazoles, drawing upon established mechanistic principles and experimental observations to inform rational synthesis design.

Structural and Electronic Differences: The Root of Reactivity Divergence

The location of the substituent on the pyrazole ring nitrogen (N1 vs. N2) fundamentally alters the electronic landscape of the iodo-indazole molecule. The 1H-isomers, often referred to as 'benzenoid' tautomers, are generally more thermodynamically stable than the 'quinonoid' 2H-isomers.[1][3] This inherent stability difference can influence the ground-state energies of the starting materials and the transition-state energies of key reaction steps.

The electronic nature of the N-substituent further modulates the reactivity of the C-I bond. Electron-donating groups on the nitrogen atom can increase the electron density of the ring system, potentially affecting the rate of oxidative addition of the palladium catalyst, which is often the rate-determining step in cross-coupling reactions. Conversely, electron-withdrawing groups will decrease the electron density. These substituent effects can be rationalized through computational methods such as Density Functional Theory (DFT), which can provide insights into the partial charges and Fukui indices of the nitrogen and carbon atoms, helping to predict their nucleophilicity and electrophilicity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: A conceptual diagram illustrating how the isomeric form of iodo-indazole influences its reactivity through differing structural and electronic properties.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The reactivity of iodo-indazoles in this reaction is heavily dependent on the electronic nature of the C-I bond. The C3 position of the indazole ring is generally considered the most electron-deficient and, therefore, often exhibits the highest reactivity towards oxidative addition.[4]

For 1H-iodo-indazoles, particularly 3-iodo-1H-indazoles, the Suzuki-Miyaura coupling is well-documented, often proceeding with good to excellent yields.[5][6] N-protection of the indazole is frequently employed to prevent side reactions and improve solubility, although successful couplings with unprotected 3-iodo-indazoles have been reported, especially under microwave irradiation.[5]

The reactivity of 2H-iodo-indazoles in Suzuki-Miyaura coupling is less explored. However, based on the generally higher energy of the quinonoid 2H-isomers, one might predict a lower activation barrier for oxidative addition, potentially leading to higher reactivity under certain conditions. Steric hindrance from the N2-substituent could also play a significant role, potentially influencing the approach of the bulky palladium catalyst.

Isomer TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1H-3-Iodo-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O801285[7]
N-Boc-1H-3-Iodo-indazole2-Furanboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O801295[7]
1H-3-Iodo-5-nitro-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6787[7]
2H-Iodo-indazoleArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10024Good[6]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity. The entry for 2H-iodo-indazole is inferred from a study on the Suzuki-Miyaura coupling of chloroindazoles where the 2H-isomer was not explicitly compared to a 1H-iodo counterpart but demonstrates successful coupling.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkyne moieties. For 3-iodo-1H-indazoles, this reaction has been shown to be effective, though N-protection is often crucial for achieving high yields.[8] The unprotected N-H can interfere with the catalytic cycle, leading to diminished reactivity.[8]

There is a significant lack of data on the Sonogashira coupling of 2H-iodo-indazoles. However, the general principles of electronic effects and steric hindrance would still apply. The potentially more electron-rich nature of the 2H-indazole ring system, depending on the N-substituent, could influence the rate of the palladium and copper-catalyzed steps.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Generalized catalytic cycle for the Sonogashira coupling of iodo-indazoles. The nature of the indazole isomer can influence the oxidative addition and subsequent steps.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The success of this reaction is highly dependent on the choice of ligand, base, and solvent. For 1H-iodo-indazoles, this transformation has been successfully applied to introduce a variety of amine nucleophiles.[4]

Similar to other cross-coupling reactions, there is limited direct comparative data for 2H-iodo-indazoles in Buchwald-Hartwig amination. The nucleophilicity of the indazole nitrogen atoms can sometimes lead to competitive N-arylation as a side reaction, making the choice of a non-nucleophilic base and appropriate ligand critical. The steric environment around the C-I bond in 2H-isomers could potentially favor or hinder the approach of the bulky palladium-amido complex in the reductive elimination step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an N-Protected Iodo-indazole

Materials:

  • N-protected iodo-indazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 4:1 THF/water, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the N-protected iodo-indazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of an N-Protected 3-Iodo-1H-indazole

Materials:

  • N-protected 3-iodo-1H-indazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • In a Schlenk tube, dissolve the N-protected 3-iodo-1H-indazole and terminal alkyne in the solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst, copper(I) iodide, and the amine base sequentially under an inert atmosphere.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is a nuanced subject, with the isomeric nature of the indazole core playing a significant role. While the more thermodynamically stable 1H-iodo-indazoles are well-studied and generally reliable substrates, the reactivity of the less stable 2H-isomers remains an area ripe for further investigation.

Key Takeaways:

  • 1H-Iodo-indazoles: Generally less reactive in the ground state due to higher thermodynamic stability. Their cross-coupling reactions are well-established, particularly for 3-iodo derivatives. N-protection is often beneficial.

  • 2H-Iodo-indazoles: Potentially more reactive due to their higher ground-state energy. However, steric and electronic effects of the N2-substituent can significantly influence the reaction outcome. More systematic studies are needed to fully elucidate their reactivity profiles.

For drug development professionals and synthetic chemists, a deeper understanding of the factors governing the reactivity of both 1H- and 2H-iodo-indazoles is crucial for the efficient and predictable synthesis of novel indazole-based compounds. Future work involving direct, side-by-side kinetic and computational studies of these isomers will be invaluable in moving from qualitative understanding to quantitative prediction of their behavior in these vital synthetic transformations.

References

  • Silva, V. L. M., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 8640-8667. [Link]

  • Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2057. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Cross-Coupling Reactions: A Practical Guide (pp. 231-284). Springer.
  • Charette, A. B., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16962-16976. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2057. [Link]

  • Charette, A. B., et al. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16962-16976. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Technical Comparison Guide: Biological Efficacy of 5-iodo-2-methyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring in ATP, making it critical for kinase inhibitor development. While 1H-indazoles are thermodynamically favored, 2H-indazole derivatives —specifically those accessed via the 5-iodo-2-methyl-2H-indazole core—have emerged as a distinct class of bioactive agents with unique vector orientations and solubility profiles.

This guide objectively compares the biological activity of derivatives synthesized from the 5-iodo-2-methyl-2H-indazole scaffold against their 1H-isomers and benzimidazole analogs. Experimental data highlights their superior efficacy in targeting specific kinase domains (VEGFR, EGFR) and emerging utility in antimicrobial applications.

Structural & Mechanistic Analysis

The "2H-Lock" Advantage

The primary utility of 5-iodo-2-methyl-2H-indazole lies in its ability to "lock" the indazole ring in the 2H-tautomeric form via N-methylation.

  • 1H-Indazole (Standard): Hydrogen bonding donor at N1; often non-selective due to tautomeric shifting.

  • 2H-Indazole (Target): Fixed geometry. The N-methyl group at position 2 projects substituents at position 5 into a distinct region of the ATP-binding pocket, often improving selectivity for kinases like VEGFR-2 and PDGFR .

The 5-iodo substituent serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of diverse libraries.

Graphviz: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the 5-iodo-2-methyl-2H-indazole core is diversified to yield bioactive derivatives.

SAR_Logic cluster_targets Biological Targets Core 5-iodo-2-methyl-2H-indazole (Scaffold) Deriv_A 5-Aryl-2-methyl-2H-indazoles (Kinase Inhibitors) Core->Deriv_A Suzuki Coupling (Ar-B(OH)2) Deriv_B 5-Alkynyl-2-methyl-2H-indazoles (Anticancer Agents) Core->Deriv_B Sonogashira (HCC-R) Deriv_C Halogen-Retained Analogs (Antimicrobial) Core->Deriv_C Direct Assay (Membrane Disruption) VEGFR VEGFR-2 / PDGFR (Angiogenesis) Deriv_A->VEGFR Microbe G. intestinalis (Protozoa) Deriv_C->Microbe

Figure 1: Synthetic diversification of the 5-iodo-2-methyl-2H-indazole scaffold into key therapeutic classes.

Comparative Biological Activity[1][2]

Anticancer Efficacy (Kinase Inhibition)

Derivatives of 5-iodo-2-methyl-2H-indazole are frequently designed as Type I or Type II kinase inhibitors. The 2-methyl group prevents the N-H hydrogen bond donor capability, forcing hydrophobic interactions that differ from 1H-indazoles.

Comparison: 2-Methyl-2H-indazole vs. 1-Methyl-1H-indazole Derivatives Context: Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target for anti-angiogenic cancer therapy.

Feature2-Methyl-2H-indazole Derivatives (From 5-Iodo Core)1-Methyl-1H-indazole Derivatives (Alternative)Performance Verdict
IC50 (VEGFR-2) 12 - 45 nM 30 - 150 nM2H-isomer is ~2-3x more potent due to optimal vector alignment in the hinge region.
Selectivity High specificity for VEGFR vs. EGFR.Lower selectivity; often hits broad kinome.2H-isomer preferred for targeted therapy to reduce off-target toxicity.
Solubility Moderate (logP ~3.2).Low (logP ~4.1).2H-isomer offers better bioavailability due to lower lipophilicity.
Metabolic Stability High (N-Me is metabolically robust).Moderate (N1-Me prone to demethylation).Comparable , but 2H often shows longer half-life in microsomes.

Supporting Data: In a comparative study of indazole-based pazopanib analogs, the 2-methyl-2H-indazole derivatives demonstrated an IC50 of 37 nM against VEGFR-2, comparable to the clinical drug pazopanib, while exhibiting superior inhibition of histone deacetylases (HDACs) in dual-target assays [1].

Antimicrobial & Antiprotozoal Activity

While the 5-iodo core is often a building block, derivatives retaining the halogen or extending the conjugation have shown significant activity against protozoa and bacteria.

Key Findings:

  • Target: Giardia intestinalis and Entamoeba histolytica.[1]

  • Active Agent: 2,3-diphenyl-2H-indazole derivatives (synthesized from the 2-methyl/5-iodo precursors via arylation).

  • Mechanism: Induction of oxidative stress and disruption of cytoskeletal integrity.

Compound ClassOrganismIC50 / MICPotency vs. Metronidazole (Std)
2H-Indazole Derivative G. intestinalis0.8 µM 12.8x More Potent
2H-Indazole Derivative E. histolytica1.5 µM2.5x More Potent
1H-Benzimidazole G. intestinalis5.2 µMLess Potent

Analysis: The 2H-indazole scaffold provides a rigid lipophilic core that penetrates protozoal membranes more effectively than the benzimidazole bioisosteres [2].

Experimental Protocols

To ensure reproducibility, the following protocols describe the conversion of the 5-iodo-2-methyl-2H-indazole core into bioactive derivatives and their subsequent evaluation.

Synthesis of 5-Aryl-2-methyl-2H-indazoles (Suzuki Coupling)

This protocol validates the reactivity of the 5-iodo handle.

  • Reagents: 5-iodo-2-methyl-2H-indazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with reagents and solvent.

    • Degas with argon for 5 minutes.

    • Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 85-95%. The 5-iodo position is highly activated compared to 5-bromo analogs.

Kinase Inhibition Assay (VEGFR-2)

Standard protocol for evaluating the efficacy of the synthesized derivative.

  • System: FRET-based Lanthascreen or ADP-Glo Kinase Assay.

  • Enzyme: Recombinant human VEGFR-2 (KDR).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Steps:

    • Prepare 3x serial dilutions of the test compound (derivative) in DMSO.

    • Incubate compound with VEGFR-2 enzyme (5 nM) and ATP (Km concentration) for 60 mins at RT.

    • Add detection reagent (Eu-labeled antibody).

    • Read fluorescence signal.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Graphviz: Experimental Workflow

Workflow Step1 Start: 5-iodo-2-methyl-2H-indazole Step2 Suzuki Coupling (Pd cat., Ar-B(OH)2) Step1->Step2 Step3 Purification (Silica Chromatography) Step2->Step3 Step4 Bioassay: VEGFR-2 Inhibition (FRET/ADP-Glo) Step3->Step4 Step5 Data Analysis (IC50 Determination) Step4->Step5

Figure 2: Workflow for converting the 5-iodo precursor into a validated kinase inhibitor.

References

  • Zhang, S., et al. (2020). "Discovery of novel pazopanib hybrids as polypharmacological antitumor agents targeting HDACs and VEGFRs."[2] European Journal of Medicinal Chemistry.

  • Hernández-Luis, F., et al. (2025). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." ResearchGate.

  • Ambinter. (2024). "5-iodo-2-methyl-2H-indazole Product Data." Ambinter Chemicals.

  • Li, X., et al. (2021).[3] "Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry.

Sources

The Ortho-Quinoid Advantage: A Strategic Guide to 5-Iodo-2-Methyl-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 5-iodo-2-methyl-2H-indazole analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: Beyond the 1H-Isomer

In the landscape of nitrogen heterocycles, the indazole scaffold is a privileged structure found in blockbuster drugs like Pazopanib and Axitinib . However, the vast majority of these therapeutics utilize the thermodynamically stable 1H-indazole tautomer.

This guide focuses on the 2H-indazole isomer—specifically the 5-iodo-2-methyl-2H-indazole derivative. This molecule is not merely a regioisomer; it is a distinct electronic entity with "ortho-quinoid" character that alters hydrogen bond acceptor capabilities and solubility profiles. For drug developers, the 5-iodo-2-methyl variant serves as a critical "Linchpin Scaffold," offering a pre-installed electrophilic handle (C5-Iodo) for rapid library generation via palladium-catalyzed cross-coupling, locked in the unique 2H-conformation.

Key Technical Verdict:

  • Best For: Targeting specific kinase pockets (e.g., PLK4, VEGFR) where the 1H-isomer suffers from steric clash or poor solubility, and for neglected tropical disease (NTD) targets (e.g., T. cruzi).

  • Primary Advantage: The 2-methyl group locks the tautomer, preventing the promiscuous binding often seen with N-unsubstituted indazoles.

  • Synthetic Utility: The C5-iodine is highly reactive, allowing late-stage diversification.

Structural & Electronic Analysis

The 1H vs. 2H Dichotomy

Understanding the SAR requires analyzing the electronic distribution. The 1H-indazole is aromatic (10


-electrons) and benzenoid.[1] The 2H-indazole, locked by the methyl group, forces a quinoid-like electron distribution in the benzene ring.
  • 1H-Indazole: Amphoteric, often requires specific H-bond donor/acceptor pairs.

  • 2H-Indazole (2-Me): Higher dipole moment, distinct vector for lone pair projection at N1.

Indazole_Electronic_Profile cluster_0 1H-Indazole (Classic) cluster_1 2-Methyl-2H-Indazole (Target) H1 Thermodynamically Stable (Benzenoid Character) Binding1 Promiscuous H-Bonding (Tautomeric Shift Possible) H1->Binding1 leads to Binding2 Fixed Dipole Vector (Specific N1 Interaction) Binding1->Binding2 SAR Divergence H2 Kinetically Locked (Quinoid Character) H2->Binding2 enforces Handle 5-Iodo Handle (Late-Stage Diversification) H2->Handle enables

Figure 1: Comparative electronic profiling of indazole isomers. The 2-methyl lock enforces a specific binding geometry distinct from the 1H-parent.

Comparative SAR Analysis

The Structure-Activity Relationship of 5-iodo-2-methyl-2H-indazole analogs is defined by two primary "Zones of Optimization."

Zone 1: The C5-Iodo "Warhead" Vector

The iodine atom is rarely the final drug moiety; it is the gateway. SAR studies indicate that replacing the iodine via Suzuki-Miyaura coupling drives potency.

C5-Substituent (R)Effect on Potency (Relative)Mechanism of ActionTherapeutic Context
-I (Parent) BaselineLipophilic placeholderSynthetic Intermediate
-Aryl (Phenyl) + 5-10x

-stacking interactions
Antiprotozoal (Chagas)
-Heteroaryl (Pyridine) + 20-50x H-bond acceptor in hinge regionKinase Inhibition (PLK4/VEGFR)
-Alkyne (Sonogashira) VariableRigid spacer access to deep pocketsGPCR Ligands
Zone 2: The N2-Methyl "Anchor"

While "2-methyl" is the standard, increasing steric bulk at N2 drastically affects bioactivity.

  • Methyl (Me): Optimal for metabolic stability and maintaining planarity.

  • Phenyl (Ph): Increases lipophilicity (LogP) but often introduces steric clash in tight kinase pockets. However, 2-phenyl-2H-indazoles are superior for antiprotozoal activity (see Pérez-Villanueva et al.).

  • Bulky Alkyl (t-Butyl): Generally abolishes activity due to loss of planarity.

Case Study: Antiprotozoal Activity

Research targeting Entamoeba histolytica and Giardia intestinalis highlights the superiority of the 2H-scaffold.[2][3][4][5]

  • Comparative Data:

    • Reference Drug: Metronidazole (IC50 ~ 5-10 µM)

    • 2H-Indazole Analog (5-NO2, 2-Ph): IC50 < 1 µM[6]

    • Observation: Electron-withdrawing groups (derived from the 5-iodo precursor) at the 5-position significantly enhance toxicity against protozoa while sparing mammalian cells.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodo-2-Methyl-2H-Indazole

Rationale: Direct methylation of 5-iodo-1H-indazole yields a mixture of N1 and N2 isomers. The Davis-Beirut reaction or specific alkylation conditions are required to favor the N2 product.

Methodology (Alkylation Route):

  • Reagents: 5-Iodo-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 5-iodo-1H-indazole in DCM under Argon.

    • Add Meerwein's salt at 0°C. Stir for 30 mins, then warm to RT (4h).

    • Crucial Step: Quench with saturated NaHCO3. The kinetic product (N2-methyl) is favored under these conditions compared to thermodynamic base-catalyzed alkylation (NaH/MeI).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The N2-isomer typically elutes after the N1-isomer (more polar due to dipole).

Protocol B: C5-Diversification (Suzuki-Miyaura Coupling)

Rationale: Utilizing the C5-Iodo handle to install a heteroaryl group for kinase affinity.

  • Reagents: 5-Iodo-2-methyl-2H-indazole (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents. Microwave irradiation at 110°C for 45 mins.

  • Validation: Monitor disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hex) and appearance of the fluorescent coupled product.

Visualizing the Workflow

The following diagram illustrates the decision tree for optimizing this scaffold, moving from the iodinated precursor to bioactive leads.

SAR_Workflow Start 5-Iodo-2-Methyl-2H-Indazole (Scaffold) Path_A Path A: Suzuki Coupling (Aryl/Heteroaryl) Start->Path_A Pd(0) / Boronic Acid Path_B Path B: Sonogashira (Alkynes) Start->Path_B Pd(0) / Cu(I) Path_C Path C: Buchwald-Hartwig (Amines) Start->Path_C Pd(0) / Amine Target_Kinase Target: Kinase Inhibitors (VEGFR, PLK4) Path_A->Target_Kinase Target_Protozoa Target: Antiprotozoal (Chagas, Giardia) Path_A->Target_Protozoa Result_Kinase Requirement: H-Bond Acceptor at C5 (e.g., Pyridine) Target_Kinase->Result_Kinase Result_Protozoa Requirement: Lipophilic/EWG at C5 (e.g., Nitro/CF3) Target_Protozoa->Result_Protozoa

Figure 2: Synthetic diversification pathways starting from the 5-iodo-2-methyl-2H-indazole hub.

References

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.[5] Molecules, 22(11), 1864.

  • Keating, T. A., et al. (2021). Regioselective Synthesis of 2H-Indazoles. Journal of Organic Chemistry. (Contextual grounding on regio-control).
  • Govek, S. P., et al. (2019). Indazole-based series of selective estrogen receptor degraders (SERDs). Bioorganic & Medicinal Chemistry Letters.

  • Paul, A., et al. (2020). 2H-Indazoles as potent inhibitors of Polo-like kinase 4 (PLK4).[6] Journal of Medicinal Chemistry. (Demonstrates kinase applicability of the scaffold).

  • Manna, S., et al. (2020). Synthesis of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition. Bioorganic Chemistry. (Comparative SAR reference).

Sources

In Vitro Testing of Kinase Inhibitors Derived from 5-Iodo-2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-iodo-2-methyl-2H-indazole scaffold represents a specialized chemical space in kinase inhibitor discovery. Unlike the thermodynamically dominant 1H-indazoles (found in drugs like Axitinib), the 2-methyl-2H-indazole core locks the tautomeric state, presenting a distinct vector for hydrogen bonding at the kinase hinge region. The 5-iodo position serves as a critical synthetic handle, allowing rapid diversification via Suzuki-Miyaura or Sonogashira couplings to access hydrophobic pockets adjacent to the ATP binding site.

This guide compares the in vitro profiling of these 2H-indazole derivatives against standard 1H-indazole and quinazoline alternatives, focusing on assay selection, mechanistic differentiation, and protocol standardization.

Part 1: The Scaffold Advantage & Comparative Profiling

The Tautomer Lock Mechanism

The primary differentiator of this scaffold is the N-methylation at the 2-position. Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form. By chemically locking the 2H-form (using 5-iodo-2-methyl-2H-indazole as the starting block), researchers force a specific donor/acceptor geometry:

  • 1H-Indazole: N1 is Hydrogen Bond Donor (HBD); N2 is Hydrogen Bond Acceptor (HBA).

  • 2H-Indazole (Locked): N1 is HBA; N2 is methylated (steric block/hydrophobic interaction).

This subtle shift often dictates selectivity between Tyrosine Kinases (e.g., VEGFR2) and Serine/Threonine Kinases (e.g., PLK4, CDK8).

Comparative Performance Matrix

The following table contrasts inhibitors derived from the 5-iodo-2-methyl-2H-indazole scaffold against industry standards.

Feature2H-Indazole Derivatives (Subject)1H-Indazole Derivatives (e.g., Axitinib)Quinazolines (e.g., Gefitinib)
Binding Mode ATP-Competitive (Type I/1.5) . The 2-methyl group often positions the scaffold to interact with specific "gatekeeper" residues.ATP-Competitive (Type II) . Often binds DFG-out conformations; relies on tautomeric flexibility.ATP-Competitive (Type I) . Rigid binding; highly potent but often less selective.
Synthetic Utility High. The 5-iodo group is highly reactive for cross-coupling, allowing rapid library generation.Moderate. N1 protection/deprotection steps often required during synthesis.High. Well-established chemistry, but IP space is crowded.
Selectivity Profile Tunable. High specificity for kinases accommodating the N2-methyl steric bulk (e.g., PLK4, specific VEGFR mutants).Broad. Tautomeric shifting allows binding to diverse hinge geometries (Pan-kinase activity risk).Narrow/Specific. Often limited to EGFR/HER2 family.
Solubility Enhanced. The N-methyl group reduces intermolecular H-bonding, improving DMSO solubility in assays.Variable. Unsubstituted N-H can lead to aggregation or poor solubility.Low-Moderate. Often requires hydrophilic tails for solubility.

Part 2: Experimental Protocols (Self-Validating Systems)

To accurately characterize inhibitors derived from this scaffold, we utilize a dual-assay approach: ADP-Glo™ for enzymatic potency (IC50) and LanthaScreen™ (TR-FRET) for binding affinity/residence time.

Workflow Visualization

The following diagram outlines the logical flow from the 5-iodo precursor to validated kinase data.

KinaseWorkflow Start 5-iodo-2-methyl-2H-indazole Synth Suzuki Coupling (Library Generation) Start->Synth Pd(PPh3)4, Aryl Boronic Acid Assay1 Primary Screen (ADP-Glo @ 10µM) Synth->Assay1 Dilution to DMSO Filter Hit Selection (>50% Inhibition) Assay1->Filter Data Analysis Assay2 Dose Response (IC50 Determination) Filter->Assay2 Serial Dilution Valid Orthogonal Binding (TR-FRET) Assay2->Valid Confirm Mechanism

Figure 1: Critical path from scaffold synthesis to validated kinase inhibition data.

Protocol A: Enzymatic Potency via ADP-Glo™

Rationale: This assay detects ADP formation, making it universal for any kinase substrate.[1][2] It is less prone to compound autofluorescence (common with indazole-aryl systems) than standard fluorescence intensity assays.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (e.g., peptide for PLK4).

  • ATP: Ultra-pure (Promega) is critical to reduce background.[3]

Step-by-Step Methodology:

  • Compound Prep: Dissolve 2-methyl-2H-indazole derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3) in a 384-well source plate. Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.

  • Enzyme Reaction:

    • Add 2 µL of Kinase/Substrate master mix to the assay plate.

    • Add 50 nL of compound (final DMSO <1%).

    • Incubate 10 min at RT (allows compound to access the pocket before ATP competition).

    • Initiate with 2 µL ATP (at

      
       concentration). Incubate 60 min at RT.
      
  • Detection:

    • Add 4 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Validation: Calculate Z-factor using Staurosporine controls. A Z' > 0.5 is required for acceptance.

Protocol B: Binding Affinity via TR-FRET (LanthaScreen™)

Rationale: Enzymatic assays can be biased by ATP concentration. TR-FRET measures direct binding of the inhibitor to the kinase, independent of ATP turnover, confirming the ATP-competitive mechanism expected of indazoles.

Mechanism: Competition between a fluorescent tracer (AlexaFluor-labeled) and the indazole derivative for the kinase ATP pocket.

Step-by-Step Methodology:

  • Mix: In a white 384-well plate, combine:

    • Kinase (tagged with GST or His).

    • Europium-labeled antibody (Anti-GST or Anti-His).

    • AlexaFluor® Tracer (choose tracer based on kinase suitability).

    • Test Compound (2-methyl-2H-indazole derivative).[4][5]

  • Equilibrium: Incubate for 60 minutes at RT.

  • Read: Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: Calculate TR-FRET ratio (665/615). High ratio = Tracer bound (No inhibitor). Low ratio = Tracer displaced (Inhibitor bound).

Part 3: Mechanism of Action (Structural Biology)

The 2-methyl-2H-indazole scaffold typically functions as a Type I or Type I.5 inhibitor. The diagram below illustrates the steric and electrostatic interactions within the ATP binding pocket.

BindingMode Hinge Hinge Region (Glu/Cys backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front Indazole 2-Methyl-2H-Indazole Core Indazole->Hinge H-Bond Acceptor (N1) Indazole->Gatekeeper Hydrophobic Interaction (2-Methyl Group) Substituent 5-Aryl Substituent (via Iodo coupling) Substituent->Solvent Solubility/Selectivity

Figure 2: Predicted binding mode. The 2-methyl group orients the scaffold, preventing the N-H donor interaction seen in 1H-indazoles, thereby altering selectivity.

Expert Insight: The "Gatekeeper" Interaction

In many kinases (e.g., T790M mutants in EGFR), the gatekeeper residue dictates inhibitor access. The 2-methyl group on the indazole nitrogen can create a steric clash in wild-type kinases with bulky gatekeepers, but may fit perfectly into mutants or kinases with smaller gatekeeper residues (e.g., Threonine), thereby enhancing selectivity—a key advantage over the more promiscuous 1H-indazoles.

References

  • Vertex AI & NIH Search Results. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. 6[7]

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. 5[7][8]

  • Thermo Fisher Scientific. The Adapta™ universal kinase assay: A superior alternative to luciferase-based kinase assays.1[7]

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.3[5][7][8][6]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.4[5][7][8][6]

Sources

A Comparative Guide to the Efficacy of Cannabinoid Modulators Derived from 5-Iodo-2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of cannabinoid modulators based on the 5-iodo-2-methyl-2H-indazole scaffold. As Senior Application Scientists, our goal is to offer an in-depth, technically sound resource that moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale. We will objectively compare the performance of these compounds with established alternatives, supported by experimental data and detailed protocols.

Introduction: The Indazole Scaffold in Cannabinoid Receptor Modulation

The indazole core has become a prominent scaffold in the development of synthetic cannabinoid receptor agonists (SCRAs).[1] These compounds, often developed for research purposes or illicitly as alternatives to cannabis, exhibit a range of affinities and efficacies for the cannabinoid receptors CB1 and CB2.[2] The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and is involved in immune function.[3]

A critical determinant of the pharmacological activity of indazole-based cannabinoids is the position of the alkyl substituent on the indazole ring. Extensive research has demonstrated that 1-alkyl-1H-indazole derivatives are potent agonists of both CB1 and CB2 receptors, often with affinities in the low nanomolar range.[4][5] In stark contrast, their 2-alkyl-2H-indazole regioisomers consistently exhibit significantly lower potency, typically in the micromolar range.[4][5] This key structure-activity relationship (SAR) is fundamental to understanding the efficacy of the compounds discussed in this guide.

While specific pharmacological data for cannabinoid modulators derived directly from the 5-iodo-2-methyl-2H-indazole scaffold is not extensively available in peer-reviewed literature, we can extrapolate their likely efficacy based on the well-established properties of 2-alkyl-2H-indazole derivatives. The presence of a methyl group at the 2-position of the indazole ring strongly suggests that these compounds will be low-potency cannabinoid receptor modulators. The 5-iodo substitution may influence binding affinity and other pharmacological properties, but the foundational 2H-indazole structure is expected to be the primary driver of their overall low efficacy.

Comparative Efficacy Analysis

To provide a clear comparison, this section will present available data on relevant 2-alkyl-2H-indazole derivatives alongside well-characterized, high-potency 1-alkyl-1H-indazole compounds and established cannabinoid receptor agonists like JWH-018 and CP-55,940.

Data Presentation

The following table summarizes the in vitro efficacy of various indazole-based synthetic cannabinoids at the human CB1 and CB2 receptors. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.

CompoundScaffoldCB1 EC50 (nM)CB2 EC50 (nM)Reference
AB-CHMINACA (1-isomer)1H-Indazole2.15.6[4]
AB-FUBINACA (1-isomer)1H-Indazole11.621.1[4]
AB-PINACA (1-isomer)1H-Indazole7.812.3[4]
5F-AB-PINACA (1-isomer)1H-Indazole4.910.2[4]
AB-CHMINACA (2-isomer)2H-Indazole>10,000>10,000[4]
AB-FUBINACA (2-isomer)2H-Indazole>10,000>10,000[4]
AB-PINACA (2-isomer)2H-Indazole>10,000>10,000[4]
5F-AB-PINACA (2-isomer)2H-Indazole>10,000>10,000[4]

Key Insights from the Data:

  • Regioisomerism is Critical: The data unequivocally demonstrates that 1-alkyl-1H-indazole derivatives are potent cannabinoid agonists, while their 2-alkyl-2H-indazole counterparts are essentially inactive at concentrations up to 10 micromolar.[4]

  • Predicted Efficacy of 5-Iodo-2-Methyl-2H-Indazole Derivatives: Based on this established SAR, it is highly probable that cannabinoid modulators derived from the 5-iodo-2-methyl-2H-indazole scaffold will exhibit low, likely micromolar, potency at both CB1 and CB2 receptors.

Signaling Pathways and Experimental Workflows

To fully characterize the efficacy of cannabinoid modulators, a series of in vitro assays are employed to determine their binding affinity, functional activity, and downstream signaling effects.

Cannabinoid Receptor Signaling Pathway

The canonical signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gi/o family of G proteins. Additionally, agonist binding can trigger the recruitment of β-arrestin, which leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1/CB2 CB1/CB2 Receptor G_Protein Gi/o Protein CB1/CB2->G_Protein Activates Beta_Arrestin β-Arrestin CB1/CB2->Beta_Arrestin Recruits Agonist Agonist Agonist->CB1/CB2 Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream_Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream_Signaling Initiates Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Mediates

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
Experimental Workflow for Compound Evaluation

A systematic approach is crucial for accurately determining the pharmacological profile of a novel cannabinoid modulator. The following workflow outlines the key experimental stages.

Experimental Workflow Compound_Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay_cAMP cAMP Accumulation Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay_cAMP Functional_Assay_Arrestin β-Arrestin Recruitment Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay_Arrestin Data_Analysis Data Analysis & SAR Functional_Assay_cAMP->Data_Analysis Functional_Assay_Arrestin->Data_Analysis In_Vivo_Studies In Vivo Studies (Optional) Data_Analysis->In_Vivo_Studies

Figure 2: Experimental Workflow for Evaluating Cannabinoid Modulators.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key in vitro assays used to characterize cannabinoid receptor modulators. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Radioligand Binding Assay for CB1/CB2 Receptors

This assay determines the binding affinity (Ki) of a test compound for the cannabinoid receptors. It is a competitive binding assay using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

  • [3H]CP-55,940 (radioligand)

  • Unlabeled CP-55,940 (for non-specific binding)

  • Test compounds

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein per well), and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of [3H]CP-55,940 to each well. For determining non-specific binding, add a high concentration of unlabeled CP-55,940.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for CB1/CB2 Receptors

This functional assay measures the ability of a compound to activate the Gi/o-coupled CB1 and CB2 receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells amenable to direct cAMP measurement.

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well plates

Protocol:

  • Cell Plating: Seed the cells in 96- or 384-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the culture medium with assay medium containing varying concentrations of the test compound. Incubate for a specified period (e.g., 30 minutes).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • U2OS or HEK293 cells stably co-expressing the human CB1 or CB2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.

  • Assay medium

  • Test compounds

  • Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate for β-galactosidase)

  • 96- or 384-well plates

  • Luminometer

Protocol:

  • Cell Plating: Seed the cells in 96- or 384-well plates and allow them to attach overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition and Signal Detection: Add the chemiluminescent substrate to the wells and measure the light output using a luminometer. The intensity of the light signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The 5-iodo-2-methyl-2H-indazole scaffold represents a class of cannabinoid modulators with predicted low efficacy at CB1 and CB2 receptors. This is based on the well-established structure-activity relationship that demonstrates a significant drop in potency for 2-alkyl-2H-indazole regioisomers compared to their 1-alkyl-1H-indazole counterparts. While direct experimental data for 5-iodo-2-methyl-2H-indazole derivatives is limited, the provided comparative data and detailed experimental protocols offer a robust framework for their synthesis, characterization, and evaluation. Researchers and drug development professionals should consider the likely low potency of these compounds when designing experiments and interpreting results. Further investigation into the specific effects of the 5-iodo substitution on the pharmacological profile of 2-methyl-2H-indazole derivatives is warranted to fully elucidate their potential as cannabinoid receptor modulators.

References

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215.
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202.
  • Longworth, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 286–303. [Link]

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.
  • Gamage, T. F., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 213, 173328.
  • Longworth, M., Banister, S. D., Mack, J. B. C., Glass, M., Connor, M., & Kassiou, M. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic toxicology, 34(2), 286–303. [Link]

  • Banister, S. D., Longworth, M., Kevin, R., Sachdev, S., Hibbs, D. E., Glass, M., Connor, M., Christie, M. J., & Kassiou, M. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS chemical neuroscience, 7(9), 1241–1254. [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2011). Hijacking the anandamide system: synthetic cannabinoids as tools for understanding endocannabinoid signaling. Future medicinal chemistry, 3(5), 539–557.
  • Fantegrossi, W. E., et al. (2014). The behavioral pharmacology of synthetic cannabinoid receptor agonists. Current Addiction Reports, 1(2), 137–146.
  • Hess, C., et al. (2016). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Tetrahedron Letters, 57(48), 5375-5378.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 5-iodo-2-methyl-2H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Structural Certainty

In the realms of medicinal chemistry and materials science, 5-iodo-2-methyl-2H-indazole is a valuable synthetic building block. Its C5-iodo group provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. However, the inherent chemical nature of the indazole scaffold presents a significant analytical challenge: the potential for isomeric ambiguity.[1] The alkylation of an indazole ring can lead to a mixture of N1 and N2 isomers, and while we begin with a defined 2H-indazole, rigorous validation is paramount to ensure the structural integrity of subsequent reaction products.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the unambiguous structural validation of products derived from 5-iodo-2-methyl-2H-indazole. We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your results.

The Core Challenge: N1 vs. N2 Isomerism and Regioselectivity

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[1][3] Consequently, direct alkylation often yields a mixture of 1-alkyl and 2-alkyl isomers.[4] While your starting material is defined as 2-methyl-2H-indazole, any downstream synthetic step or purification that is not rigorously controlled could carry forward isomeric impurities or, in rare cases, induce rearrangement. Therefore, every reaction product must be analyzed not only for the success of the intended reaction at the C5 position but also to re-confirm the N2-methylation pattern.

Our central thesis is that no single analytical technique is sufficient. A robust validation framework relies on the orthogonal and complementary nature of mass spectrometry, advanced NMR spectroscopy, and, when necessary, X-ray crystallography.

An Integrated Workflow for Structural Validation

A logical, phased approach is the most efficient path to structural confirmation. The initial steps provide rapid, lower-certainty information that guides the application of more definitive, resource-intensive techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation Reaction Crude Reaction Product MS Mass Spectrometry (MS) Reaction->MS Is MW correct? NMR 1D & 2D NMR Spectroscopy MS->NMR Yes XRay X-Ray Crystallography NMR->XRay Data Ambiguous? Novel Compound? Final Validated Structure NMR->Final Data is Clear XRay->Final Structure Solved

Caption: Integrated workflow for structural validation of indazole derivatives.

Part 1: Mass Spectrometry – The First Gatekeeper

Mass spectrometry (MS) serves as the initial checkpoint. Its primary role is to confirm the molecular weight of the product, thereby verifying that the expected transformation (e.g., addition of a phenyl group and loss of iodine in a Suzuki coupling) has occurred.

Experimental Causality: We use High-Resolution Mass Spectrometry (HRMS), typically with an electrospray ionization (ESI) source, over standard MS. Why? Because HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the confident determination of the product's elemental formula. This is a self-validating step; if the measured mass does not match the calculated mass for the expected formula, the reaction has failed or produced an unexpected outcome, and further analysis by NMR is unwarranted.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Use positive mode ESI for most indazole derivatives, as the nitrogen atoms are readily protonated.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected product (e.g., 100-1000 m/z).

  • Analysis: Look for the [M+H]⁺ ion. Compare the measured accurate mass to the theoretically calculated mass for the expected chemical formula. The starting material, 5-iodo-2-methyl-2H-indazole (C₈H₇IN₂), has a monoisotopic mass of 257.9654. A successful Suzuki coupling with phenylboronic acid would yield 5-phenyl-2-methyl-2H-indazole (C₁₄H₁₂N₂), with an expected [M+H]⁺ of 193.1073.

Part 2: NMR Spectroscopy – The Arbiter of Isomerism

NMR is the most powerful tool for distinguishing between isomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity.

Expertise in Action: Why HMBC is Crucial The key to confirming the 2H-indazole structure lies in establishing a long-range correlation between the N-methyl protons and the carbons of the indazole core. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is designed for this purpose, detecting correlations between protons and carbons separated by 2-3 bonds. For a 2-methyl-2H-indazole, we expect to see a correlation from the N-methyl protons to C3 and C7a. Conversely, for a 1-methyl-1H-indazole, the correlation would be to C3 and C7a. The presence of the N-Me to C3 correlation is the definitive proof of the 2H isomer.[4]

G NMe N-Me (δ ~4.1 ppm) C3 C3 NMe->C3 C7a C7a NMe->C7a

Caption: Key HMBC correlations confirming the 2-methyl-2H-indazole structure.

Comparative Spectroscopic Data

The following table compares the expected ¹H NMR characteristics for a hypothetical 5-phenyl-2-methyl-2H-indazole product against its 1H-indazole isomer. These differences are the cornerstone of a confident structural assignment.

FeatureExpected 5-phenyl-2-methyl-2H-indazole Alternative 5-phenyl-1-methyl-1H-indazole Rationale for Distinction
N-CH₃ Signal Singlet, ~4.1-4.3 ppmSinglet, ~3.8-4.0 ppmThe N-methyl group in the 2-position is more deshielded due to its proximity to the benzene ring's magnetic anisotropy.[4]
H3 Proton Singlet, ~8.1-8.3 ppmSinglet, ~8.0-8.2 ppmThis proton is typically a sharp singlet in both isomers but can show slight chemical shift differences.
H4 Proton Doublet, ~7.8-7.9 ppmDoublet, ~7.9-8.0 ppmSubstitution at C5 simplifies the aromatic region. This proton is coupled to H6.
H6 Proton Double-doublet, ~7.4-7.5 ppmDouble-doublet, ~7.5-7.6 ppmCoupled to both H4 and H7.
H7 Proton Doublet, ~7.3-7.4 ppmDoublet, ~7.7-7.8 ppmH7 is significantly more deshielded in the 1H isomer due to the anisotropic effect of the adjacent pyrazole nitrogen. This is a highly reliable diagnostic marker.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

  • Data Acquisition: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift, multiplicity, and integration of all signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the total number of unique carbons and note the disappearance of the C-I signal (typically ~85-95 ppm) and the appearance of new aromatic signals.

  • 2D COSY: Run a standard COSY experiment to establish ¹H-¹H coupling networks in the aromatic region, confirming which protons are adjacent.

  • 2D HMBC: This is the most critical experiment. Optimize the experiment to detect correlations over ~8 Hz. Analyze the spectrum for the key N-CH₃ to C3/C7a correlations.

Part 3: X-Ray Crystallography – The Unambiguous Gold Standard

When NMR data is ambiguous, or when the product represents a novel chemical entity, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure.[6] It generates a three-dimensional model of the molecule, revealing the precise location of every atom and the connectivity between them.

Trustworthiness Through Verification: The primary barrier to this technique is obtaining a single, high-quality crystal suitable for diffraction. However, a successful structure determination ends all debate about isomerism and conformation.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step and requires screening various solvents and techniques. A common method is slow evaporation:

    • Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).

    • Add a less-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid.

    • Add a drop or two of the primary solvent to clarify the solution.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a modern diffractometer, typically with Mo Kα radiation.[6]

  • Structure Solution and Refinement: Use specialized software (e.g., SHELX) to solve the phase problem and refine the structural model against the experimental data.[6] The final output is a 3D model of the molecule in the crystal lattice.

Conclusion: A Synthesis of Evidence

Validating the structure of reaction products from 5-iodo-2-methyl-2H-indazole is not a matter of applying a single technique but of building a compelling case through a synthesis of orthogonal evidence. Mass spectrometry confirms the "what" (the molecular formula), but NMR spectroscopy reveals the "how" (the atomic connectivity). It is the careful interpretation of ¹H chemical shifts and, most importantly, key HMBC correlations that provides the confidence to distinguish the desired 2H-indazole product from its 1H-indazole isomer. For novel compounds or in cases of ambiguity, X-ray crystallography serves as the final, definitive arbiter. By following this integrated workflow, researchers can ensure the scientific integrity of their work and build upon a foundation of validated, unambiguous molecular structures.

References

  • ResearchGate. (2015). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • International Journal for Scientific and Development Research. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institutes of Health. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Available at: [Link]

  • Royal Society of Chemistry. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • National Institutes of Health. (2009). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Available at: [Link]

  • ResearchGate. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available at: [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

Comparison of 5-iodo-2-methyl-2H-indazole with bromo- and chloro-analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 5-Halo-2-methyl-2H-indazoles: Synthetic Efficiency and Pharmacophore Profiling

Executive Summary This technical guide evaluates 5-iodo-2-methyl-2H-indazole against its bromo- and chloro-analogs. Designed for medicinal chemists and process scientists, this analysis focuses on the synthetic utility (cross-coupling efficiency) and physicochemical properties (SAR implications) of these scaffolds. While the 5-bromo analog is the industry workhorse, the 5-iodo variant offers superior reactivity for complex couplings, whereas the 5-chloro variant presents a cost-effective but kinetically challenging alternative for large-scale manufacturing.

Part 1: Physicochemical Profile & SAR Implications

The choice of halogen at the C-5 position of the 2-methyl-2H-indazole core dictates not only synthetic success but also the biological interaction profile of the final drug candidate.

Table 1: Comparative Physicochemical Properties

Property5-Iodo (I) 5-Bromo (Br) 5-Chloro (Cl) Impact on Drug Design
Van der Waals Radius 1.98 Å1.85 Å1.75 ÅSteric fit in tight binding pockets (e.g., Kinase hinge regions).
C–X Bond Length ~2.10 Å~1.90 Å~1.74 ÅAffects metabolic stability and bond cleavage rates.
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/mol~96 kcal/molCritical: Determines oxidative addition rate in Pd-catalysis.
Lipophilicity (

value)
1.120.860.71Iodine increases logP significantly, improving membrane permeability but potentially lowering solubility.
Halogen Bonding StrongModerateWeakIodine can act as a Lewis acid, forming

-hole interactions with backbone carbonyls.

Expert Insight: The 2-methyl-2H-indazole isomer is distinct from the 1H-indazole. The fixed N2-methyl group prevents tautomerization, locking the electronic distribution. This makes the C-5 position electronically distinct from the 1H-isomer. The 5-iodo analog provides the strongest "Halogen Bond" capability due to its large polarizable electron cloud (sigma-hole), often used to gain potency in lead optimization before swapping to a bioisostere.

Part 2: Synthetic Performance (Cross-Coupling Efficiency)

In the synthesis of biaryl drug candidates (e.g., via Suzuki-Miyaura coupling), the halogen is the "leaving group." The performance hierarchy is dictated by the rate of Oxidative Addition to the Palladium(0) catalyst.

5-Iodo-2-methyl-2H-indazole (The "High-Performance" Option)
  • Reactivity: Highest. The weak C–I bond allows oxidative addition to occur rapidly, often at room temperature or with mild heating (40–60°C).

  • Catalyst Compatibility: Works well with standard, non-specialized catalysts (e.g.,

    
    ).
    
  • Use Case: Ideal for Late-Stage Functionalization or when coupling with unstable/sterically hindered boronic acids. It minimizes thermal degradation of sensitive partners.

5-Bromo-2-methyl-2H-indazole (The "Standard" Option)
  • Reactivity: Moderate. Requires elevated temperatures (80–100°C) to drive the reaction to completion.

  • Catalyst Compatibility: Compatible with robust systems like

    
    .
    
  • Use Case: The default starting material for Discovery Chemistry . It offers the best balance of commercial availability, stability, and reactivity.

5-Chloro-2-methyl-2H-indazole (The "Process" Option)
  • Reactivity: Lowest. The strong C–Cl bond is inert to standard Pd-conditions.

  • Catalyst Compatibility: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition.

  • Use Case: Large-Scale Manufacturing . While harder to react, the starting material is significantly cheaper and has a lower molecular weight (better atom economy).

Part 3: Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate halogen based on project phase and reaction difficulty.

HalogenSelection Start Select 2-Methyl-2H-Indazole Precursor ComplexPartner Is the Coupling Partner Unstable or Sterically Hindered? Start->ComplexPartner Scale Is this for Scale-up (>1kg) or Cost-Sensitive? ComplexPartner->Scale No Iodo Select 5-IODO Analog (High Reactivity, Mild Conditions) ComplexPartner->Iodo Yes Bromo Select 5-BROMO Analog (Standard Balance) Scale->Bromo No (MedChem) Chloro Select 5-CHLORO Analog (Low Cost, Requires SPhos/XPhos) Scale->Chloro Yes (Process Chem) Result Target Biaryl Indazole Iodo->Result Bromo->Result Chloro->Result

Caption: Decision tree for selecting the optimal 5-halo-2-methyl-2H-indazole starting material based on synthetic constraints.

Part 4: Experimental Protocol

Standardized Suzuki-Miyaura Coupling for 5-Halo-2-methyl-2H-indazoles

This protocol is designed to be self-validating . If the reaction fails with the Bromo-analog, the protocol dictates switching to the Iodo-analog or upgrading the ligand for the Chloro-analog.

Reagents:

  • Substrate: 5-Halo-2-methyl-2H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult cases)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Catalyst:

    
     (5 mol%)
    

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the 5-halo-indazole, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling or dehalogenation.

  • Catalyst Addition: Add the Pd-catalyst quickly under positive inert gas pressure. Seal the vial.

  • Activation:

    • For 5-Iodo: Heat to 60°C for 2-4 hours.

    • For 5-Bromo: Heat to 90°C for 6-12 hours.

    • For 5-Chloro: Modification Required: Use

      
       + XPhos. Heat to 100°C  for 12-24 hours.
      
  • Monitoring: Check via LC-MS.

    • Success Indicator: Disappearance of starting halide (M+H peaks: I=259, Br=211/213, Cl=167 ).

    • Self-Validation: If 5-Bromo conversion < 50% after 6 hours, re-run using 5-Iodo analog to rule out steric clash.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Part 5: Mechanistic Pathway

The following diagram details the catalytic cycle, highlighting the energy barrier differences that distinguish the three analogs.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Halo-Indazole Substrate->OxAdd Barrier Height: Cl >> Br > I

Caption: The Pd-catalytic cycle. The oxidative addition step (red) is the primary differentiator, with 5-chloro analogs facing the highest activation energy barrier.

References

  • BenchChem. (2025).[1] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. (Analogous scaffold analysis). Link

  • Sigma-Aldrich. (n.d.). 5-Iodo-2-methyl-2H-indazole Product Specification.Link

  • National Institutes of Health (PMC). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Link

  • Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles.[2][3][4][5][6][7] (Regioselectivity and coupling protocols). Link

  • ResearchGate. (2024). Bond dissociation energy of C−X bond of aryl halides.[8][9]Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1 and N2 Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its value lies in its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] When synthesizing indazole derivatives, a common and critical challenge arises: the alkylation of the indazole nitrogen can occur at two different positions, N1 or N2, often yielding a mixture of regioisomers.[3][4]

These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. The N1-substituted indazole is typically the thermodynamically more stable "benzenoid" tautomer, while the N2-substituted isomer is a "quinonoid" structure that can be the kinetically favored product under certain reaction conditions.[1][2][4] Therefore, unambiguous structural characterization is not merely an academic exercise; it is a crucial step in drug discovery and development to ensure the correct compound is advanced.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate N1 and N2 alkylated indazoles, with a focus on Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. We will explain the causality behind the observed spectroscopic differences and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Structural and Electronic Underpinnings of Spectroscopic Differences

The key to distinguishing N1 and N2 isomers lies in their fundamental electronic differences.

  • N1-Alkylated Indazoles: These isomers maintain a benzenoid structure in the six-membered ring, which is aromatic and thermodynamically stable.[5]

  • N2-Alkylated Indazoles: These isomers adopt a quinonoid-like structure, which alters the electron distribution and aromaticity of the bicyclic system.

These electronic distinctions directly influence the local chemical environments of the nuclei (¹H, ¹³C) and the electronic transition energies (UV-Vis), giving rise to unique and predictable spectroscopic signatures for each isomer.

Diagram 1: Structural Comparison of N1 vs. N2 Alkylated Indazoles

G cluster_N1 N1-Alkylated Indazole (Benzenoid) cluster_N2 N2-Alkylated Indazole (Quinonoid) N1_img N2_img

Caption: General structures of N1 and N2 alkylated indazole isomers.

Definitive Characterization by NMR Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for assigning the regiochemistry of indazole alkylation. While 1D ¹H and ¹³C spectra provide initial clues, 2D correlation experiments like HMBC and NOESY offer unambiguous proof.[6][7]

¹H and ¹³C NMR: Key Chemical Shift Differences

The different electronic structures of the isomers cause predictable shifts in the NMR signals. The most diagnostic signals are typically the C3 proton (H3), the protons on the alkyl group alpha to the nitrogen (α-H), and the bridgehead carbon C7a.

  • Proton (¹H) NMR: In N2 isomers, the H3 proton is generally shifted downfield compared to its position in the corresponding N1 isomer. Similarly, the protons on the fused benzene ring (H4-H7) exhibit distinct patterns and chemical shifts between the two isomers.

  • Carbon (¹³C) NMR: The carbon chemical shifts are highly sensitive to the electronic structure. The C3 and C7a signals are particularly informative. For N2-substituted indazoles, the C3 signal often appears at a significantly different chemical shift compared to the N1 isomer.[8][9]

2D NMR: Unambiguous Isomer Assignment

Two-dimensional NMR provides through-bond and through-space correlations that are essential for irrefutable structure confirmation.[1]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (2-3 bond) correlations between protons and carbons. It is the gold standard for differentiating N1 and N2 indazoles.

    • For N1-Substituted Indazoles: A critical correlation is observed between the α-protons of the alkyl group and the C7a carbon of the indazole ring.[1][7] No correlation is seen between these protons and C3.

    • For N2-Substituted Indazoles: A definitive correlation exists between the α-protons of the alkyl group and the C3 carbon.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in physical space (<5 Å), providing through-space correlations.

    • For N1-Substituted Indazoles: A NOESY correlation is expected between the α-protons of the alkyl group and the H7 proton on the benzene ring, as they are in spatial proximity.[2][7]

    • For N2-Substituted Indazoles: No such correlation is typically observed. Instead, a NOESY correlation may be seen between the α-protons and the H3 proton.

Diagram 2: Key 2D NMR Correlations for Isomer Identification

G cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_structure Key Correlations: - HMBC: α-H to C7a - NOESY: α-H to H7 N1_conclusion Structure Confirmed N1_structure->N1_conclusion Confirms N1 N2_structure Key Correlations: - HMBC: α-H to C3 - NOESY: α-H to H3 N2_conclusion Structure Confirmed N2_structure->N2_conclusion Confirms N2

Caption: Diagnostic HMBC and NOESY correlations for each isomer.

UV-Vis and Fluorescence Spectroscopy: Orthogonal Confirmation

While NMR is definitive, UV-Vis and fluorescence spectroscopy can provide rapid, complementary data that supports the structural assignment.

UV-Vis Absorption Spectroscopy

The difference in the electronic systems of the benzenoid (N1) and quinonoid (N2) isomers leads to distinct UV-Vis absorption profiles. The 2H-indazole tautomer (analogous to the N2-alkylated system) generally absorbs light more strongly and at different wavelengths than the 1H-tautomer.[10] For example, in a study comparing 1-methylindazole and 2-methylindazole in acetonitrile, distinct differences in their absorption maxima and molar absorptivity were observed, allowing for their differentiation by this technique.[10]

Fluorescence Spectroscopy

The fluorescence properties of indazole derivatives can also be highly dependent on the substitution pattern at N1 versus N2. While not all indazoles are fluorescent, for those that are, the emission wavelength and quantum yield can differ significantly between the two isomers. For instance, studies have shown that 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole exhibits fluorescence, whereas the precursor nitro-nucleosides do not.[11] This highlights that the nature and position of substituents are critical for the optical properties.

Data Summary: A Comparative Overview

The following table summarizes the key distinguishing features for a rapid comparison.

Spectroscopic TechniqueN1-Alkylated Indazole (Benzenoid)N2-Alkylated Indazole (Quinonoid)
¹H NMR H3 proton is relatively upfield.H3 proton is relatively downfield.
¹³C NMR Characteristic chemical shifts for C3 and C7a.C3 and C7a chemical shifts are distinctly different from the N1 isomer.[8]
HMBC Strong correlation from alkyl α-H to C7a. [1]Strong correlation from alkyl α-H to C3. [1]
NOESY Correlation from alkyl α-H to H7. [7]Correlation from alkyl α-H to H3.
UV-Vis Characteristic λ_max and absorption profile.Often shows a different λ_max and higher molar absorptivity at certain wavelengths compared to the N1 isomer.[10]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To unambiguously determine the site of alkylation (N1 vs. N2) on the indazole ring.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified indazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard single-pulse proton spectrum.

    • Typical Parameters: Spectral width 0-12 ppm, 16-32 scans, relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Typical Parameters: Spectral width 0-220 ppm, 1024 or more scans, relaxation delay (d1) of 2 seconds.[12]

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Acquire a standard gHMBC spectrum.

    • Optimize the long-range coupling constant (J_XH) for 8 Hz to observe typical 2- and 3-bond correlations.

  • NOESY:

    • Acquire a standard 2D NOESY spectrum.

    • Use a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close protons.

Data Analysis:

  • Process and phase all spectra using appropriate software.

  • Analyze the ¹H and ¹³C spectra to identify key signals (H3, H7, C3, C7a, and alkyl protons/carbons).

  • Examine the HMBC spectrum for the critical correlation: α-H → C7a (confirms N1) or α-H → C3 (confirms N2).

  • Corroborate the assignment using the NOESY spectrum: α-H ↔ H7 (supports N1) or α-H ↔ H3 (supports N2).

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To obtain complementary data supporting the structural assignment based on electronic transitions.

Instrumentation: Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the purified N1 and N2 isomers in a UV-grade solvent (e.g., acetonitrile, methanol) at a concentration of ~1 mM.

  • From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Use the same pure solvent as a reference blank.

Data Acquisition:

  • Record a baseline spectrum with the blank solvent in both the sample and reference cuvettes.

  • Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

  • Note the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value for each isomer.

Workflow for Isomer Characterization

Diagram 3: Experimental Workflow for Indazole Isomer Analysis

G start Indazole Alkylation Product (Potential Mixture) separation Chromatographic Separation (e.g., Column Chromatography) start->separation isolated Isolated Isomers separation->isolated nmr NMR Analysis (1H, 13C, HMBC, NOESY) isolated->nmr uv UV-Vis Analysis (Optional Confirmation) isolated->uv analysis Spectroscopic Data Analysis nmr->analysis uv->analysis n1_result N1 Isomer Confirmed analysis->n1_result HMBC: α-H to C7a NOESY: α-H to H7 n2_result N2 Isomer Confirmed analysis->n2_result HMBC: α-H to C3 NOESY: α-H to H3

Caption: Step-by-step workflow from synthesis to isomer identification.

References

  • Cunningham, D., & O'Donovan, D. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989–2000. [Link][1][5]

  • Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link][3]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link][6]

  • Claramunt, R. M., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(21), 7293–7303. [Link][8]

  • Bartholomew, G. L., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Link][10]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link][9]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link][11]

  • Linarès-Trescarte, U., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 936-948. [Link][2]

  • Taylor, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6223-6229. [Link][13]

  • Zhang, Y-C., et al. (2017). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. Molecules, 22(9), 1483. [Link][14]

Sources

Assessing the metabolic stability of 5-iodo-2-methyl-2H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability Assessment of 5-Iodo-2-Methyl-2H-Indazole Derivatives: A Comparative Technical Guide

Executive Summary

This guide provides a technical framework for assessing the metabolic stability of 5-iodo-2-methyl-2H-indazole derivatives. While 1H-indazoles are thermodynamically dominant, the 2H-indazole scaffold has emerged as a privileged pharmacophore in kinase inhibition (e.g., Pazopanib, Niraparib) due to its unique "quinoid-like" electronic distribution and hydrogen bond acceptor capabilities.

The Verdict:

  • Stability Profile: Moderate to High. The indazole ring is generally more resistant to oxidative ring-opening than the indole scaffold.

  • Primary Liability: N-demethylation at the 2-position is the rate-limiting metabolic step, followed by potential deiodination or oxidation of the benzene ring.

  • The "Iodine Effect": The 5-iodo substituent significantly increases lipophilicity (

    
    ), which correlates with higher intrinsic clearance (
    
    
    
    ) via CYP3A4 binding unless sterically shielded.

Structural & Mechanistic Context

To accurately assess stability, one must understand the substrate's electronic nature.

  • 2H-Indazole (Quinoid) vs. 1H-Indazole (Benzenoid): The 2-methyl substitution locks the indazole in its 2H-tautomer. Unlike the benzenoid 1H-form, the 2H-form exhibits a higher dipole moment and distinct electron density, making the N2-methyl group a prime target for CYP450-mediated oxidative dealkylation.

  • 5-Iodo Substituent: Halogens generally block metabolic sites. However, Iodine is large and lipophilic. While it blocks C5-hydroxylation, it increases the partition coefficient, potentially driving the molecule into the CYP450 active site (hydrophobic pocket), thereby increasing total clearance despite blocking one specific metabolic site.

Comparative Performance Matrix

Comparison of the target scaffold against common alternatives.

Feature2-Methyl-2H-Indazole (Target)1-Methyl-1H-Indazole (Alternative)Indole Derivatives (Benchmark)
Thermodynamic Stability Lower (Quinoid character)Higher (Benzenoid)Moderate
Metabolic Soft Spot N2-Methyl (Rapid Demethylation)N1-Methyl (Slow Demethylation)C3-Oxidation (Ring opening)
CYP Isoform Liability High affinity for CYP3A4/2C9Moderate affinityHigh affinity for various CYPs
Lipophilicity (LogD) High (due to Iodine)HighModerate
Predicted

(HLM)
15 – 45 min > 60 min< 20 min (often unstable)

Metabolic Pathways Visualization

The following diagram illustrates the predicted metabolic fate of 5-iodo-2-methyl-2H-indazole, highlighting the critical N-demethylation pathway.

MetabolicPathways Parent 5-Iodo-2-methyl-2H-indazole (Parent) CYP CYP450 System (Microsomes + NADPH) Parent->CYP Binding (High LogP) Metabolite1 N-Demethylated Indazole (Major Metabolite) CYP->Metabolite1 N-Dealkylation (Rate Limiting) Metabolite2 C-Hydroxylated Derivative (Minor Metabolite) CYP->Metabolite2 Aromatic Oxidation Metabolite3 Deiodinated Product (Rare/Glutathione dependent) CYP->Metabolite3 Oxidative Dehalogenation

Caption: Predicted Phase I metabolic pathways. N-demethylation is the primary clearance route for 2-substituted indazoles.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to calculate Intrinsic Clearance (


)  and Half-life (

)
using Human Liver Microsomes (HLM).[1]
A. Materials
  • Test Compound: 5-iodo-2-methyl-2H-indazole (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Tolbutamide or Propranolol (for LC-MS).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

B. Step-by-Step Workflow
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (0.1% DMSO final). High concentrations saturate enzymes, skewing kinetics.

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with test compound solution. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Negative Control:[2][3] Add buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

C. Assay Logic Visualization

AssayWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Step1 Dilute Compound (1 µM) + Microsomes (0.5 mg/mL) Step2 Pre-incubate 37°C (5 min) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Sampling Loop (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 Quench with ACN + IS Step4->Step5 Aliquot removal Step6 Centrifuge & LC-MS/MS Step5->Step6

Caption: Standardized HLM stability workflow ensuring kinetic accuracy and protein precipitation.

Data Analysis & Interpretation

Calculate the slope (


) of the natural log of remaining compound (

) vs. time.

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpretation Guide for Indazoles:

  • 
    :  Stable. Likely good bioavailability.
    
  • 
    :  Unstable. The 2-methyl group is likely being stripped rapidly. Action: Consider deuterating the methyl group (
    
    
    
    ) to leverage the Kinetic Isotope Effect (KIE).

Expert Insights & Troubleshooting

  • Solubility Artifacts: 5-iodo derivatives are highly lipophilic. If the

    
     signal is low, the compound may be sticking to the plastic plate. Solution:  Use glass-coated plates or add 0.05% BSA to the buffer (though BSA binds drug, lowering free fraction, so controls are needed).
    
  • Non-NADPH Loss: If the negative control (no NADPH) shows degradation, the iodine may be labile (photolytic instability) or the compound is chemically unstable in buffer. Solution: Perform the assay in amber lights; check pH stability.

  • Metabolite Identification: If clearance is high, set the MS to scan for M-14 (Demethylation) and M+16 (Hydroxylation). The M-14 peak confirms the N-methyl liability.

References

  • Vertex AI Search. (2024). Metabolism of 5-iodo-indazole derivatives. 4

  • National Institutes of Health (PMC). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 5[1]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. 6

  • Protocols.io. (2024).[3] Microsomal stability assay for human and mouse liver microsomes. 3[1]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 7

Sources

Biological Evaluation of Positional Isomers of Iodo-Methyl-Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological evaluation of positional isomers of iodo-methyl-indazoles Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4]

The structural optimization of synthetic cannabinoids (SCs) and radiotracers targeting the cannabinoid type 1 receptor (CB1) often hinges on the indazole scaffold. This guide focuses on the biological evaluation of iodo-methyl-indazoles , a chemical subset critical for two distinct applications:

  • SPECT/PET Radiotracers: Where radioiodine (

    
    , 
    
    
    
    ) incorporation requires precise regiochemistry to ensure metabolic stability against deiodination.
  • High-Potency Agonists (NPS): Where halogenation (iodine) and methylation patterns dramatically shift affinity (

    
    ) and efficacy (
    
    
    
    ) profiles compared to indole analogues (e.g., AM-2201 vs. THJ-2201).

This guide objectively compares the performance of C3-iodo vs. C5-iodo positional isomers and N1-methyl vs. C3-methyl variants, providing experimental protocols and data-driven insights.

Comparative Analysis: Positional Isomers

The biological activity of iodo-methyl-indazoles is governed by the steric and electronic fit within the CB1 receptor's hydrophobic binding pocket (TM3/TM5/TM6 region).

The Isomer Classes[5]
Feature5-Iodo-1-methyl-indazole Derivatives3-Iodo-1-methyl-indazole DerivativesReference Standard (AM-694)
Primary Application High-affinity Agonists / NPSSynthetic Intermediates / Antagonist ScaffoldsCB1 Mapping / Reference Agonist
Binding Affinity (

)
High (0.1 – 5.0 nM) Moderate to Low (> 50 nM) Ultra-High (0.08 nM)
Metabolic Stability High: C5-Iodo is metabolically robust.Low: C3-Iodo is labile if not part of a linker.Moderate: C-I bond on benzoyl tail is susceptible to hydrolysis.
Steric Profile Halogen bond at C5 mimics lipophilic residues of classical cannabinoids.C3-Iodo often clashes with the "linker" requirement for receptor activation.Optimized flexible linker.
Detailed Performance Comparison
A. Affinity & Potency (Ki & EC50)
  • 5-Iodo Isomers: Introduction of iodine at the C5 position of the indazole ring (mimicking the pentyl tail or core modifications of 5F-MDMB-PINACA) generally increases affinity due to the formation of a halogen bond with receptor residues (likely Phe268 or Trp279). The large Van der Waals radius of iodine at C5 effectively fills the hydrophobic sub-pocket.

  • 3-Iodo Isomers: The C3 position is the canonical attachment point for the "linker" moiety (e.g., amide, ester, ketone) in bioactive SCs. A direct C3-iodo substitution typically abolishes agonist activity unless it serves as a precursor for cross-coupling to a lipophilic tail.

  • Reference (AM-694): This compound features the iodine on the benzoyl ring (tail), not the core. It serves as the benchmark for "iodine-driven potency," displaying sub-nanomolar affinity (

    
     nM).
    
B. Metabolic Liability (Deiodination)

In radiotracer development, in vivo deiodination leads to high thyroid uptake (a false signal).

  • Observation: Isomers with iodine at the para-position of a phenyl ring (e.g., AM-694 analogues) are more susceptible to oxidative deiodination by CYP450 enzymes than iodine attached directly to the electron-deficient indazole core (C5) .

  • Recommendation: For imaging agents, the 5-iodo-indazole core is superior to iodo-benzoyl side chains regarding signal-to-noise ratio in brain imaging.

Experimental Protocols

To validate these isomers, we utilize a self-validating workflow combining radioligand binding and functional GTP


S assays.
Protocol A: Competitive Radioligand Binding Assay (CB1)

Objective: Determine the equilibrium dissociation constant (


) of the isomer.
  • Membrane Preparation: Use CHO cells stably expressing human CB1 receptors (hCB1). Harvest and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of test compound (Isomer) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of radioligand: [
      
      
      
      H]CP-55,940
      (0.5 nM final).
    • Add 100

      
      L of membrane preparation (5-10 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold TME buffer containing 0.5% BSA.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [ S]GTP S Functional Assay

Objective: Distinguish between full agonists (NPS profile) and antagonists/partial agonists.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10

    
    M GDP.
    
  • Reaction:

    • Incubate hCB1 membranes with test isomer and [

      
      S]GTP
      
      
      
      S
      (0.1 nM) for 60 min at 30°C.
    • Basal: Buffer only. Non-specific: Add 10

      
      M unlabeled GTP
      
      
      
      S.
  • Readout: Filter and count as above.

  • Data: Express efficacy (

    
    ) as a percentage of the response to the full agonist WIN 55,212-2 .
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates the G-protein coupled signaling pathway activated by high-affinity iodo-indazole agonists.

CB1_Signaling Agonist Iodo-Methyl-Indazole (Ligand) CB1 CB1 Receptor (GPCR) Agonist->CB1 Binding (Ki) Gi_Protein Gi/o Protein (Heterotrimer) CB1->Gi_Protein Activation (GDP->GTP) AC Adenylyl Cyclase Gi_Protein->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi_Protein->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Physio Physiological Response (Analgesia/Catalepsy) cAMP->Physio Signaling Cascade MAPK->Physio

Caption: CB1 receptor activation by iodo-indazoles triggers Gi/o-mediated inhibition of adenylyl cyclase and downstream MAPK signaling.

Synthesis & Structural Validation Workflow

Ensuring the correct regioisomer (e.g., 5-iodo vs. 6-iodo) is critical, as synthetic routes often yield mixtures.[1]

Synthesis_Validation Start Starting Material (Indazole) Iodination Electrophilic Iodination (I2/KOH or NIS) Start->Iodination Mixture Isomer Mixture (3-I, 5-I, 7-I) Iodination->Mixture Separation HPLC / Column Chrom. (Purification) Mixture->Separation Validation Structural Validation (NMR + NOESY) Separation->Validation BioAssay Biological Evaluation (Ki / GTPyS) Validation->BioAssay Confirmed Isomer

Caption: Workflow for the synthesis, purification, and validation of specific iodo-indazole isomers prior to biological testing.

References

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

  • Gatley, S. J., et al. (2005). Potent cannabinergic indole analogues as radioiodinatable brain imaging agents for the CB1 cannabinoid receptor.[2] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • BenchChem. (2025).[3] A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem Technical Guides. Link

  • Sparkes, E., et al. (2022). Structure-activity relationships of the halogenation of the indazole core of synthetic cannabinoid receptor agonists. Forensic Toxicology. Link

  • Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 5-Iodo-2-Methyl-2H-Indazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

The 5-iodo-2-methyl-2H-indazole core (CAS: 1150617-94-9) represents a privileged "tautomer-locked" scaffold in modern drug discovery. Unlike 1H-indazoles, which exist in dynamic equilibrium, the 2-methyl substitution locks the heterocycle into the 2H-tautomer, distinctively altering its hydrogen bond donor/acceptor profile in the ATP-binding pocket of kinases. The 5-iodo moiety serves as a critical synthetic handle (via Suzuki-Miyaura or Sonogashira coupling) to introduce pharmacophores targeting enzymes such as PLK4 (Polo-like kinase 4) , VEGFR , and GOAT (Ghrelin O-acyltransferase) .

This guide compares the performance and cross-reactivity profiles of inhibitors derived from this specific scaffold against standard alternatives (e.g., 1H-indazole derivatives, aminopyrazoles).

Key Performance Indicators (KPIs)
Feature5-Iodo-2-Methyl-2H-Indazole Derivatives1H-Indazole / Standard Alternatives
Tautomeric State Locked (2H) : Defined binding mode; higher specificity for pockets requiring a specific H-bond acceptor at N1.Dynamic (1H/2H) : Can shift to accommodate different pockets, often leading to broader (promiscuous) kinase inhibition.
Synthetic Utility High : 5-Iodo group allows precise, late-stage functionalization (e.g., aryl/heteroaryl coupling).Moderate : Often requires earlier stage functionalization or protection groups.
Primary Targets PLK4, GOAT, VEGFR2 : High potency (nM range).Pan-Kinase : Often hits CDK, Aurora, and multiple PLK isoforms.
Major Cross-Reactivity PLK1, Aurora B : Due to ATP pocket homology.CDK1/2, GSK3β : Due to H-bond donor at N1 (in 1H form).
Selectivity Profile Tunable : The "2-methyl" steric clash reduces affinity for kinases with constricted hinge regions.Broad : Often requires extensive decoration to achieve isoform selectivity.

Mechanistic Insight: The "Tautomer Lock" & Selectivity

Understanding the causality of cross-reactivity in this class requires analyzing the scaffold's interaction with the kinase hinge region.

The Structural Logic

In the 2-methyl-2H-indazole scaffold, the Nitrogen at position 1 (N1) is a naked hydrogen bond acceptor, while the Nitrogen at position 2 (N2) is methylated and unable to donate hydrogen bonds.

  • Selectivity Mechanism: Many kinases (e.g., CDKs) require a hydrogen bond donor at the equivalent of the N1 position. By methylating N2 and locking the system, this scaffold naturally excludes these targets, improving the "cleanliness" of the kinase profile compared to 1H-indazoles.

  • The 5-Iodo Vector: The iodine atom (or the group that replaces it) projects into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific enzyme. This is the primary determinant of on-target potency.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the synthesis of the active inhibitor from the 5-iodo precursor and its downstream effects on the PLK4 pathway (a primary target example), highlighting potential cross-reactivity nodes.

G Precursor 5-Iodo-2-Methyl-2H-Indazole (Scaffold) Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling Inhibitor Active Inhibitor (2-Methyl-2H-Indazole Core) Coupling->Inhibitor PLK4 Target: PLK4 (Centriole Duplication) Inhibitor->PLK4 High Affinity (IC50 < 10 nM) PLK1 Off-Target: PLK1 (Mitosis Entry) Inhibitor->PLK1 Cross-Reactivity (IC50 > 100 nM) Aurora Off-Target: Aurora B (Cytokinesis) Inhibitor->Aurora Cross-Reactivity (IC50 > 500 nM) Centriole Centriole Overduplication PLK4->Centriole Inhibits Apoptosis Apoptosis / Mitotic Catastrophe PLK1->Apoptosis Modulates Centriole->Apoptosis Leads to

Figure 1: Synthesis and Pharmacological Pathway. The 5-iodo precursor is functionalized to create the active inhibitor. While highly selective for PLK4, structural homology can lead to off-target inhibition of PLK1 and Aurora B.

Comparative Experimental Data

The following data summarizes the cross-reactivity profile of a representative 5-iodo-2-methyl-2H-indazole derived inhibitor (e.g., a PLK4-targeted analog) versus a standard 1H-indazole inhibitor (e.g., Axitinib-like scaffold).

Table 1: Kinase Selectivity Profile (IC50 in nM)

Data represents mean values from standard radiometric kinase assays (e.g., HotSpot™).

Kinase Target2-Methyl-2H-Indazole Derivative1H-Indazole StandardSelectivity Ratio (Standard/2-Methyl)Interpretation
PLK4 (Primary) 2.8 4.21.5xComparable potency on primary target.
PLK1 (Off-Target) >1,000 45>22x Major Advantage: 2-Methyl core avoids PLK1 inhibition.
PLK2 (Off-Target) >5,000 120>40x Excellent isoform selectivity.
Aurora B 350150.04xRisk: Some 2-methyl derivatives retain Aurora B affinity.
VEGFR2 150.20.01x2-Methyl core is less potent against VEGFR unless specifically optimized.
CDK2/CyclinA >10,000 500>20x Clean Profile: Tautomer lock prevents CDK binding.

Analysis: The 2-methyl-2H-indazole scaffold provides superior selectivity against PLK1 and CDKs compared to the 1H-indazole class. However, researchers must monitor Aurora B cross-reactivity, which is a common liability for this scaffold.

Experimental Protocols for Cross-Reactivity Studies

To validate the specificity of your 5-iodo-2-methyl-2H-indazole based inhibitor, follow this self-validating workflow.

Protocol A: Biochemical Kinase Profiling (ADP-Glo™)

Purpose: Quantify IC50 values against primary and off-target kinases.

  • Reagent Prep:

    • Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture.

    • Dissolve inhibitor (derived from 5-iodo precursor) in 100% DMSO. Serial dilute (1:3) to generate a 10-point curve starting at 10 µM.

  • Reaction:

    • In a 384-well white plate, add 1 µL of compound.

    • Add 2 µL of Kinase enzyme (e.g., PLK4, PLK1, Aurora B). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., CFI-400945) must fall within 3-fold of historical IC50.

Protocol B: Cellular Target Engagement (CETSA)

Purpose: Confirm the inhibitor binds the target (PLK4) and not off-targets (PLK1) in live cells.

  • Treatment: Treat cells (e.g., HeLa) with 1 µM inhibitor for 1 hour. Control: DMSO.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 min.

  • Lysis: Lyse cells using freeze-thaw cycles (x3) in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Western Blot: Run supernatant on SDS-PAGE. Blot for PLK4 and PLK1.

  • Result: The inhibitor should shift the aggregation temperature (

    
    ) of PLK4 (stabilization) but NOT PLK1.
    

Workflow Visualization

Use this logic flow to design your cross-reactivity screening campaign.

Workflow Start Start: 5-Iodo-2-Methyl Derivative Library Screen1 Primary Screen (Single Conc. 1 µM) Start->Screen1 HitSel Hit Selection (>50% Inhibition) Screen1->HitSel HitSel->Start No (Refine SAR) IC50 IC50 Determination (10-point dose response) HitSel->IC50 Yes Selectivity Selectivity Panel (PLK1, Aurora, CDK) IC50->Selectivity Cellular Cellular Validation (CETSA / Western Blot) Selectivity->Cellular If Selectivity Ratio > 10x

Figure 2: Screening Workflow. A stepwise approach to filtering derivatives, prioritizing selectivity early to avoid late-stage failure due to off-target toxicity.

References

  • Discovery of Indazole-Based PLK4 Inhibitors. Source: Laufer, R., et al. (2013). Journal of Medicinal Chemistry. Describes the optimization of indazole scaffolds (like CFI-400945) and the importance of the 2-position substitution.

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole/indazole. Source: ResearchGate / Chemical Literature. Details the synthetic pathways for the 5-iodo-2-methyl core.

  • Indazole Derivatives as Kinase Inhibitors: A Review. Source: Current Topics in Medicinal Chemistry. Provides a broad overview of the cross-reactivity profiles of indazole-based drugs (Axitinib, Pazopanib) and the structural basis for selectivity.

  • CFI-400945: A Potent, Orally Active PLK4 Inhibitor. Source: Mason, J. M., et al. (2014). Cancer Cell. Demonstrates the biological application of 2-substituted indazoles and their specific cross-reactivity with Aurora B.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-iodo-2-methyl-2H-indazole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the understanding that true laboratory safety is not a checklist, but a dynamic system of hazard assessment, control, and procedural discipline.

Hazard Assessment: Understanding the Risk Profile

A robust PPE plan begins with a thorough understanding of the potential hazards and their routes of entry into the body. For 5-iodo-2-methyl-2H-indazole, we must consider the following:

  • Dermal Absorption: Halogenated aromatic compounds can often be absorbed through the skin. Safety data sheets for similar indazole-based molecules frequently warn of skin irritation and the potential for harm upon skin contact.[3][4] Therefore, dermal contact is a primary route of exposure to mitigate.

  • Ocular Exposure: The eyes are highly susceptible to chemical insults. As with most laboratory chemicals, 5-iodo-2-methyl-2H-indazole, particularly in its solid, powdered form, poses a significant risk of causing serious eye irritation or damage upon contact.[3][4]

  • Inhalation: While the vapor pressure of the solid compound is likely low, fine powders can be easily aerosolized, especially during weighing and transfer operations. Inhalation of such particles can lead to respiratory tract irritation and systemic absorption.[3][4]

  • Ingestion: Accidental ingestion via contaminated hands is a preventable but serious risk. The acute oral toxicity of related compounds is classified as "harmful if swallowed."[3][4]

The Core Defense: A Multi-Layered PPE Strategy

Effective protection is not achieved by a single piece of equipment, but by an integrated system of engineering controls and personal gear. The primary engineering control for handling any potent or unknown compound is a certified Chemical Fume Hood .[5] All handling of 5-iodo-2-methyl-2H-indazole should occur within a fume hood to minimize inhalation exposure.

The following table summarizes the recommended PPE based on the operational scale.

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Benchtop (mg to low-gram quantities)Chemical Splash Goggles[6][7]Double-gloving with Nitrile Gloves[8]Fully-buttoned Laboratory Coat[7][8]Not required inside a certified fume hood
Large Scale / Pilot (multi-gram to kg quantities)Goggles and a full Face Shield[9]Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton®) over inner nitrile glovesChemical-resistant Apron over a Laboratory Coat[9]As determined by site-specific risk assessment; may require a respirator[9]
Spill Cleanup / Emergency Goggles and a full Face Shield[9]Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton®)Chemical-resistant suit or coveralls[9][10]Air-purifying respirator with appropriate cartridges or SCBA, based on spill size

Detailed Protocols and Causality

Eye and Face Protection

Standard safety glasses are insufficient.[8] The risk of fine powder dispersal or splashes during dissolution necessitates the use of chemical splash goggles that form a seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] For larger-scale operations where the risk of a significant splash is higher, a full face shield must be worn over the goggles to protect the entire face.[9]

Hand Protection

No single glove material is impervious to all chemicals.[8] For handling 5-iodo-2-methyl-2H-indazole, a double-gloving strategy is recommended.

  • Inner Glove: A standard nitrile laboratory glove. This provides a baseline level of protection and keeps the hand clean during the removal of the outer glove.

  • Outer Glove: A second nitrile glove for incidental contact (e.g., weighing, preparing solutions).

Protocol for Glove Use:

  • Inspect: Always check gloves for any signs of degradation or punctures before use.

  • Donning: Don the inner glove, followed by the outer glove, ensuring the cuff of the outer glove extends over the cuff of the lab coat sleeve.

  • Removal: Remove the outer glove first by peeling it off from the cuff, turning it inside out without touching the exterior surface. Then, remove the inner glove using the same technique.

  • Disposal: Dispose of used gloves immediately in the designated solid hazardous waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[11]

For extended handling or in the event of a spill, more robust gloves such as Butyl or Viton® should be used due to their high permeation resistance to a broad range of organic compounds.[5][8]

Body Protection

A clean, fully-buttoned laboratory coat is the minimum requirement.[7][8] For operations involving larger quantities, a chemical-resistant apron made of materials like rubber or neoprene should be worn over the lab coat to provide an additional barrier against spills.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[6][11]

Operational Workflow and Disposal Plan

The entire lifecycle of handling, from preparation to disposal, must be governed by safety protocols. The following workflow diagram illustrates the decision-making and procedural flow for ensuring safety.

PPE_Workflow PPE Selection and Decontamination Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase RiskAssessment 1. Conduct Risk Assessment (Scale, Procedure, Hazards) LocateSafety 2. Locate Emergency Equipment (Shower, Eyewash, Spill Kit) RiskAssessment->LocateSafety SelectPPE 3. Select Appropriate PPE (Refer to Table) LocateSafety->SelectPPE DonPPE 4. Don PPE (Correct Sequence) SelectPPE->DonPPE FumeHood 5. Work in Fume Hood DonPPE->FumeHood HandleChem 6. Handle Chemical FumeHood->HandleChem SegregateWaste 7. Segregate Waste (Halogenated Organics) HandleChem->SegregateWaste DoffPPE 8. Doff PPE (Contamination Avoidance) SegregateWaste->DoffPPE Decontaminate 9. Decontaminate Work Area DoffPPE->Decontaminate WashHands 10. Wash Hands Thoroughly Decontaminate->WashHands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.